molecular formula C9H14N6O3S B12719318 Dihydralazine mesylate CAS No. 69467-96-5

Dihydralazine mesylate

Cat. No.: B12719318
CAS No.: 69467-96-5
M. Wt: 286.31 g/mol
InChI Key: DRFCWYSGNDFNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydralazine mesylate is a useful research compound. Its molecular formula is C9H14N6O3S and its molecular weight is 286.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

69467-96-5

Molecular Formula

C9H14N6O3S

Molecular Weight

286.31 g/mol

IUPAC Name

(4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid

InChI

InChI=1S/C8H10N6.CH4O3S/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4)

InChI Key

DRFCWYSGNDFNPW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN

Origin of Product

United States

Foundational & Exploratory

Dihydralazine Mesylate: A Comprehensive Technical Review of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709) mesylate is a pharmaceutical agent belonging to the hydrazinophthalazine class of drugs, recognized for its antihypertensive properties. It functions as a direct-acting vasodilator, primarily targeting the smooth muscle of arterioles to reduce peripheral resistance and lower blood pressure.[1][2] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of dihydralazine mesylate, compiling essential data for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is the methanesulfonate (B1217627) salt of dihydralazine. The core structure consists of a phthalazine (B143731) ring substituted with two hydrazinyl groups.

Chemical Structure of this compound

G A Sample Preparation: Finely powder the dry this compound sample. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute. C->D E Observation: Record the temperature range from the first appearance of liquid to the complete melting of the sample. D->E G A Standard and Sample Preparation: Prepare stock solutions of this compound in a suitable solvent and create a calibration curve. Prepare the test sample by dissolving a known amount in the same solvent. B HPLC System Setup: Equilibrate the HPLC system with the mobile phase. A->B C Injection: Inject the standard solutions and the sample solution into the HPLC system. B->C D Data Acquisition: Record the chromatograms and the peak areas. C->D E Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. D->E G Dihydralazine Dihydralazine EndothelialCell Endothelial Cell Dihydralazine->EndothelialCell NO_Release ↑ Nitric Oxide (NO) Release EndothelialCell->NO_Release SmoothMuscleCell Vascular Smooth Muscle Cell sGC_Activation Soluble Guanylate Cyclase (sGC) Activation SmoothMuscleCell->sGC_Activation NO_Release->SmoothMuscleCell NO diffuses cGMP_Increase ↑ cGMP sGC_Activation->cGMP_Increase GTP to cGMP PKG_Activation Protein Kinase G (PKG) Activation cGMP_Increase->PKG_Activation Ca_Decrease ↓ Intracellular Ca²⁺ PKG_Activation->Ca_Decrease Vasodilation Vasodilation (Muscle Relaxation) Ca_Decrease->Vasodilation

References

Dihydralazine Mesylate's Core Mechanism of Action in Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a potent vasodilator, has been a cornerstone in the management of hypertension for decades. Its efficacy lies in its direct action on vascular smooth muscle, leading to arteriolar dilation and a subsequent reduction in peripheral resistance. However, the precise molecular mechanisms underpinning this action are multifaceted and have been the subject of extensive research, with several distinct yet potentially interconnected pathways identified. This technical guide provides a comprehensive overview of the current understanding of dihydralazine mesylate's mechanism of action in vascular smooth muscle, with a focus on intracellular calcium modulation, the role of potassium channels, and its interaction with the nitric oxide/cGMP signaling cascade. This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the core signaling pathways.

Primary Mechanism: Inhibition of Intracellular Calcium Release

A predominant and well-supported mechanism of dihydralazine's vasodilatory effect is its ability to interfere with intracellular calcium (Ca²⁺) signaling within vascular smooth muscle cells (VSMCs).[1][2] Contraction of VSMCs is critically dependent on the elevation of cytosolic Ca²⁺, which binds to calmodulin, activating myosin light chain kinase and initiating the cross-bridge cycling of actin and myosin.[3][4]

Dihydralazine primarily targets the release of Ca²⁺ from the sarcoplasmic reticulum (SR), the main intracellular Ca²⁺ store in VSMCs.[2][5][6][7] Specifically, it has been shown to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced release of Ca²⁺.[2][6][8] Agonists such as norepinephrine (B1679862) and angiotensin II bind to G-protein coupled receptors on the VSMC membrane, activating phospholipase C, which in turn generates IP₃. IP₃ then binds to its receptors on the SR, opening Ca²⁺ channels and leading to a surge in cytosolic Ca²⁺. By inhibiting this IP₃-mediated Ca²⁺ release, dihydralazine effectively uncouples receptor activation from the contractile machinery, leading to vasorelaxation.[6]

It is noteworthy that dihydralazine is less effective at inhibiting caffeine-induced Ca²⁺ release, which occurs through a different mechanism involving ryanodine (B192298) receptors.[2] Furthermore, its impact on Ca²⁺ influx through voltage-gated calcium channels in the cell membrane is considered minimal.[9] Some studies also suggest that dihydralazine may inhibit Ca²⁺-dependent ATPase and the phosphorylation of myosin P-light chains, further contributing to its relaxant effect.[10]

Signaling Pathway: Inhibition of IP₃-Induced Calcium Release

G cluster_extracellular Extracellular Space cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Agonist Agonist (e.g., Norepinephrine) GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds to CaM Calmodulin MLCK_inactive Inactive MLCK CaM->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Contraction Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Light Chains Dihydralazine Dihydralazine Dihydralazine->IP3R Inhibits Ca_SR Ca²⁺ IP3R->Ca_SR Releases Ca_SR->CaM Binds to

Caption: Dihydralazine inhibits IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum.

The Controversial Role of Potassium Channels

The involvement of potassium (K⁺) channels in dihydralazine-induced vasodilation is a subject of ongoing debate, with conflicting findings across different studies and vascular beds.

One line of evidence suggests that dihydralazine opens high-conductance Ca²⁺-activated K⁺ (BKCa) channels in the VSMC membrane.[8][11] The opening of these channels would lead to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane. This hyperpolarization would, in turn, close voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation.[12]

However, other studies have failed to demonstrate an effect of dihydralazine on the membrane potential or K⁺ currents in certain arteries, such as the rabbit aorta and pulmonary artery.[2][5] These conflicting results may be attributable to differences in experimental conditions, the specific vascular beds studied, or the concentrations of dihydralazine used.

Proposed Signaling Pathway: Activation of BKCa Channels

G cluster_cell_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol BKCa BKCa Channel K_ion K⁺ BKCa->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx Dihydralazine Dihydralazine Dihydralazine->BKCa Activates Hyperpolarization Hyperpolarization Hyperpolarization->VGCC Relaxation Vasorelaxation K_ion->Hyperpolarization Ca_ion->Relaxation Reduced Intracellular Ca²⁺

Caption: Proposed mechanism of dihydralazine-induced hyperpolarization via BKCa channel activation.

Interaction with the Nitric Oxide/cGMP Pathway

The role of the endothelium and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway in dihydralazine's action is another area with divergent findings.

Some studies propose that dihydralazine can stimulate the release of NO from endothelial cells.[8][13] NO then diffuses into the underlying VSMCs and activates soluble guanylate cyclase (sGC), which catalyzes the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets that promote vasorelaxation, including a decrease in intracellular Ca²⁺ and desensitization of the contractile apparatus to Ca²⁺.

Conversely, other research indicates that dihydralazine's vasodilatory effect is independent of the endothelium and is not associated with an increase in cGMP levels.[14] One study even reported that dihydralazine could inhibit the cGMP production stimulated by other vasodilators like sodium nitroprusside.[15]

It has also been suggested that at lower, more clinically relevant concentrations, the vasodilatory effects of dihydralazine are primarily dependent on the endothelium and may be mediated by the prostacyclin (PGI₂) pathway rather than the NO pathway.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of dihydralazine.

Table 1: In Vitro Vasodilatory Effects of Dihydralazine

ParameterVessel TypeSpeciesValueReference(s)
EC₅₀ Phenylephrine-constricted mesenteric arteriesRat (pregnant)3.6 ± 0.3 µM[16]
EC₅₀ Phenylephrine-contracted aortaRabbit17 µM[6]
pD₂ K⁺ (20 mM)-induced contraction in coronary arteriesPorcine5.38 ± 0.06[11]
Eₘₐₓ K⁺ (20 mM)-induced contraction in coronary arteriesPorcine85.9 ± 3.6%[11]
Inhibition of BaCl₂ contraction K⁺-depolarized rat tail arteryRat87%[9]
Inhibition of phasic noradrenaline contraction Rat tail arteryRat20%[9]

Table 2: Hemodynamic Effects of Dihydralazine in Humans

ParameterConditionDoseChangeReference(s)
Cerebral Blood Flow Normotensive volunteers6.25 mg i.v.↑ 16-27%[17]
Cardiac Output Chronic heart failure25 mg i.v.↑ from 4.0 to 6.7 L/min[18]
Cardiac Output Chronic heart failure100 mg oral↑ from 4.7 to 7.7 L/min[18]
Systemic Vascular Resistance Chronic heart failure25 mg i.v. or 100 mg oral↓ by ~50%[18]
Cardiac Index Essential hypertension0.1 mg/kg i.v.↑ from 4.040 to 6.423 L/min/m²[19]
Total Peripheral Resistance Index Essential hypertension0.1 mg/kg i.v.↓ from 2927 to 1534 10⁵ N.s.m⁻³[19]
Mean Arterial Blood Pressure Essential hypertension0.1 mg/kg i.v.↓ from 125 to 110 mmHg[19]
Heart Rate Essential hypertension0.1 mg/kg i.v.↑ from 70.4 to 96.6 beats/min[19]
Blood Pressure Reduction Moderate to severe essential hypertensionChronic oral16/11 mmHg (diastolic/systolic) after 1 month[20]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature to elucidate the mechanism of action of dihydralazine.

Isolated Vascular Ring Preparation and Tension Measurement

This ex vivo method is fundamental for assessing the direct effect of pharmacological agents on vascular tone.

  • Tissue Preparation: A specific artery (e.g., thoracic aorta, mesenteric artery) is carefully dissected from a euthanized animal (e.g., rat, rabbit). The surrounding connective and adipose tissue is removed, and the artery is cut into rings of a specified width (typically 2-4 mm). In some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.[21]

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂ to maintain a physiological pH. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.[21]

  • Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes). The viability of the smooth muscle is then assessed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).[21] The presence of a functional endothelium can be confirmed by observing relaxation in response to an endothelium-dependent vasodilator like acetylcholine (B1216132) in pre-contracted rings.

  • Experimental Procedure: Once a stable baseline is achieved, the rings are pre-contracted with an agonist (e.g., phenylephrine (B352888), norepinephrine). After the contraction reaches a plateau, cumulative concentrations of dihydralazine are added to the bath to generate a concentration-response curve. The resulting relaxation is recorded and expressed as a percentage of the pre-contraction tension.

Measurement of Intracellular Calcium

Fluorescent Ca²⁺ indicators are used to measure changes in cytosolic Ca²⁺ concentration in isolated VSMCs.

  • Cell Isolation: VSMCs are enzymatically dissociated from vascular tissue using a combination of enzymes such as collagenase and elastase.

  • Dye Loading: The isolated cells are incubated with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

  • Fluorescence Measurement: The dye-loaded cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the fluorescence emission at these wavelengths is used to calculate the intracellular Ca²⁺ concentration.[22][23]

  • Experimental Procedure: Baseline Ca²⁺ levels are recorded, and then the cells are stimulated with an agonist (e.g., phenylephrine to induce IP₃-mediated Ca²⁺ release) in the presence or absence of dihydralazine. The changes in intracellular Ca²⁺ are monitored over time.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion channel activity in the membrane of single VSMCs.[24][25][26][27]

  • Cell Preparation: Isolated VSMCs are placed in a recording chamber on an inverted microscope.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with a solution that mimics the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

  • Recording Configurations:

    • Whole-cell: The membrane patch within the pipette is ruptured, allowing for the recording of the sum of currents from all ion channels in the cell membrane. This configuration is used to measure changes in the overall membrane potential and to study the effects of drugs on voltage-gated channels.

    • Cell-attached: The membrane patch remains intact, allowing for the recording of the activity of single channels within the patch without disturbing the cell's intracellular environment.

    • Inside-out/Outside-out: The membrane patch is excised from the cell, allowing for the study of single-channel activity with precise control over the composition of the solution on either side of the membrane.

  • Experimental Procedure: To investigate the effect of dihydralazine on BKCa channels, for example, the whole-cell or single-channel currents would be recorded in the presence of Ca²⁺ and depolarizing voltage steps, before and after the application of dihydralazine to the bath solution.

cGMP Measurement

The levels of cGMP in vascular tissue can be quantified using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Tissue Preparation: Vascular rings are prepared and incubated under conditions similar to those for tension studies.

  • Experimental Procedure: The tissues are exposed to dihydralazine for a specified period. The reaction is then stopped, typically by flash-freezing the tissue in liquid nitrogen to prevent the degradation of cyclic nucleotides.

  • Extraction: The frozen tissue is homogenized in a solution (e.g., trichloroacetic acid) to precipitate proteins and extract the cyclic nucleotides.

  • Quantification: The cGMP content in the supernatant is then measured using a commercially available RIA or ELISA kit, following the manufacturer's instructions.[28] The results are typically normalized to the protein content of the tissue sample.

Experimental Workflow: Investigating Dihydralazine's Effect on Vascular Tone

G A Vessel Isolation (e.g., Aorta) B Preparation of Arterial Rings A->B C Mounting in Organ Bath B->C D Equilibration and Viability Check (KCl, Acetylcholine) C->D E Pre-contraction with Agonist (e.g., Phenylephrine) D->E F Cumulative Addition of Dihydralazine E->F G Data Acquisition (Force Transducer) F->G H Analysis: Concentration-Response Curve (EC₅₀, Eₘₐₓ) G->H

Caption: Workflow for assessing the vasodilatory effect of dihydralazine on isolated arterial rings.

Conclusion

The mechanism of action of this compound in vascular smooth muscle is complex, with the most compelling evidence pointing towards the inhibition of IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum as its primary mode of action. This leads to a decrease in intracellular Ca²⁺ availability for the contractile machinery, resulting in vasorelaxation. The roles of K⁺ channel activation and the NO/cGMP pathway are less clear, with conflicting reports suggesting that their involvement may be dependent on the specific vascular bed and experimental conditions. The endothelium appears to play a modulating role, particularly at lower concentrations of the drug, potentially through the prostacyclin pathway. For drug development professionals, the multifaceted nature of dihydralazine's action highlights the potential for developing more targeted vasodilators with improved side-effect profiles by focusing on specific components of these signaling cascades. Further research is warranted to fully elucidate the interplay between these different pathways and to understand the tissue-specific differences in the response to dihydralazine.

References

An In-Depth Technical Guide to the Discovery and History of Dihydralazine as an Antihypertensive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a derivative of hydralazine (B1673433), emerged in the mid-20th century as a potent antihypertensive agent. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of dihydralazine. It details the chemical synthesis, mechanism of action, pharmacokinetic properties, and clinical efficacy of this direct-acting vasodilator. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the pioneering era of antihypertensive therapy and the enduring relevance of this class of compounds.

Discovery and Historical Context

The story of dihydralazine is intrinsically linked to the development of its predecessor, hydralazine. In the late 1940s, scientists at Ciba were investigating hydrazine (B178648) derivatives for potential antimalarial activity.[1][2] During this research, a compound designated C-5968, later known as 1-hydrazinophthalazine or hydralazine, was synthesized.[1] While it proved ineffective against malaria, serendipitous pharmacological screening revealed its potent vasodilatory and blood pressure-lowering effects.[1][2] This discovery marked a significant milestone in the treatment of hypertension, a condition for which few effective oral therapies existed at the time.

Following the initial publications on hydralazine's antihypertensive properties in 1950 by Gross, Druey, and Meier of Ciba, the pharmaceutical industry saw the potential of this new class of compounds.[3][4] This led to the synthesis and investigation of related phthalazine (B143731) derivatives, including dihydralazine (1,4-dihydrazinophthalazine). Dihydralazine, possessing two hydrazine groups, was found to have very similar antihypertensive effects to hydralazine and was introduced into clinical practice in the 1950s.[5][6] For decades, dihydralazine was a widely used antihypertensive, particularly in Europe, often in combination with other drugs like reserpine (B192253) to manage hypertension.[7]

Chemical Synthesis

The synthesis of dihydralazine, 1,4-dihydrazinophthalazine, is based on the construction of the phthalazine core followed by the introduction of the hydrazino groups. A general and adaptable strategy for creating 1,4-disubstituted phthalazines provides a framework for its synthesis.

Experimental Protocol: General Synthesis of 1,4-Dihydrazinophthalazine

A common synthetic route begins with phthalic anhydride (B1165640).

  • Formation of Phthalazin-1,4-dione: Phthalic anhydride is reacted with hydrazine hydrate (B1144303) to form phthalazin-1,4-dione.[8]

  • Chlorination: The phthalazin-1,4-dione is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield 1,4-dichlorophthalazine (B42487).[8] This reactive intermediate is a key scaffold for further substitutions.

  • Nucleophilic Substitution with Hydrazine: The 1,4-dichlorophthalazine is then subjected to nucleophilic substitution with hydrazine hydrate. The chloro groups at the 1 and 4 positions are displaced by hydrazino groups, yielding 1,4-dihydrazinophthalazine (dihydralazine).[8] The reaction is typically carried out in a suitable solvent like isopropanol (B130326) and heated to facilitate the substitution.[8]

cluster_synthesis Synthesis of Dihydralazine Phthalic_Anhydride Phthalic Anhydride Phthalazin_1_4_dione Phthalazin-1,4-dione Phthalic_Anhydride->Phthalazin_1_4_dione Hydrazine Hydrate 1_4_Dichlorophthalazine 1,4-Dichlorophthalazine Phthalazin_1_4_dione->1_4_Dichlorophthalazine POCl3 Dihydralazine Dihydralazine (1,4-Dihydrazinophthalazine) 1_4_Dichlorophthalazine->Dihydralazine Hydrazine Hydrate

General synthetic workflow for dihydralazine.

Mechanism of Action: Direct Vasodilation

Dihydralazine exerts its antihypertensive effect through direct relaxation of arterial smooth muscle, leading to a decrease in peripheral vascular resistance.[6][8] Its action is more pronounced on arterioles than on veins. The precise molecular mechanism has been the subject of extensive research, with several key pathways identified.

Inhibition of Intracellular Calcium Release

A primary mechanism of action is the inhibition of calcium (Ca²⁺) release from the sarcoplasmic reticulum within vascular smooth muscle cells.[9][10] Dihydralazine has been shown to inhibit inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release, a critical step in the signaling cascade that leads to muscle contraction.[9][10] By preventing this release, dihydralazine reduces the intracellular concentration of free Ca²⁺ available to bind with calmodulin and activate myosin light chain kinase, thereby promoting muscle relaxation.

Modulation of Potassium Channels

Evidence also suggests that dihydralazine's vasodilatory effects may involve the opening of high-conductance Ca²⁺-activated potassium channels (BKCa).[11] The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, making it less excitable and reducing the likelihood of contraction.

cluster_pathway Dihydralazine Signaling Pathway in Vascular Smooth Muscle Dihydralazine Dihydralazine SR Sarcoplasmic Reticulum (SR) Dihydralazine->SR Inhibits BKCa Opening of BKCa Channels Dihydralazine->BKCa Activates IP3 IP3-mediated Ca2+ release Ca2_concentration Decreased Intracellular [Ca2+] IP3->Ca2_concentration Vasodilation Vasodilation Ca2_concentration->Vasodilation Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Hyperpolarization->Vasodilation

Proposed signaling pathways for dihydralazine-induced vasodilation.
Experimental Protocol: In Vitro Assessment of Vasodilation

The vasodilatory properties of dihydralazine can be assessed in vitro using isolated arterial preparations.

  • Tissue Preparation: Segments of arteries (e.g., rabbit aorta or pulmonary artery) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[9]

  • Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride.

  • Dihydralazine Administration: Cumulative concentrations of dihydralazine are added to the organ bath, and the resulting relaxation of the arterial ring is measured isometrically using a force transducer.

  • Data Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and efficacy of dihydralazine as a vasodilator.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of dihydralazine is characterized by significant inter-individual variability, largely due to genetic polymorphism in its metabolism.

Absorption and Bioavailability

Dihydralazine is absorbed from the gastrointestinal tract, but its bioavailability is influenced by first-pass metabolism in the liver.

Metabolism

The primary metabolic pathway for dihydralazine is N-acetylation, a process catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[12] The activity of this enzyme is genetically determined, leading to two main phenotypes: "slow acetylators" and "fast acetylators." This polymorphism can affect plasma drug concentrations and the duration of action.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of dihydralazine from a study in hypertensive patients.

ParameterValueReference
Oral Dose 50 mg[13]
Time to Peak Plasma Concentration (Tmax) 20-40 minutes[13]
Peak Plasma Concentration (Cmax) - Free Dihydralazine 58-314 nmol/L[13]
Elimination Half-life (t½) - Free Dihydralazine 23-47 minutes[13]

Clinical Efficacy and Quantitative Data

Clinical trials have demonstrated the efficacy of dihydralazine in lowering blood pressure in patients with hypertension. It is often used in combination with other antihypertensive agents, such as beta-blockers and diuretics, to counteract the reflex tachycardia and fluid retention that can occur with vasodilator monotherapy.[7]

The following table presents quantitative data on the antihypertensive effect of dihydralazine from a comparative clinical trial.

StudyTreatment GroupNumber of PatientsBaseline Blood Pressure (mmHg)Blood Pressure after Treatment (mmHg)Mean Reduction (mmHg)
Strocchi et al. (1985)Dihydralazine + Atenolol20174/108 (standing)138/88 (standing)36/20

Conclusion

Dihydralazine holds a significant place in the history of antihypertensive therapy. Its discovery, stemming from serendipitous observations during antimalarial research, ushered in a new era of direct-acting vasodilators. While newer agents with more favorable side-effect profiles have largely superseded it as a first-line treatment, dihydralazine remains a valuable tool in specific clinical situations, such as hypertensive emergencies and in combination therapy for resistant hypertension. A thorough understanding of its synthesis, mechanism of action, and clinical pharmacology continues to be relevant for researchers and clinicians interested in the evolution of cardiovascular medicine and the development of novel therapeutic agents.

References

Dihydralazine Mesylate: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydralazine (B103709) mesylate in aqueous and organic solvents. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) is a critical component of early-stage drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their investigations.

Core Solubility Profile

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for dihydralazine salts. It is important to note that the quantitative data presented is for the sulfate (B86663) salt and should be considered as an approximation for the mesylate salt. Solubility can be influenced by various factors including temperature, pH, and the specific salt form.[2]

SolventDihydralazine MesylateDihydralazine Sulfate
Aqueous Solvents
WaterSoluble[1]8 mg/mL[3]; < 0.1 mg/mL (insoluble)[4][5]
Organic Solvents
Dimethyl Sulfoxide (DMSO)Slightly Soluble (inferred)6 mg/mL[3]; 4.17 mg/mL[4][5]; 1 mg/mL[6]
EthanolSlightly Soluble (inferred)Insoluble[3]

Note: The conflicting data for dihydralazine sulfate in water and the range of values in DMSO highlight the experimental variability and the importance of in-house determination under controlled conditions.

Physicochemical Properties Influencing Solubility

The solubility of dihydralazine is influenced by its molecular structure, including the presence of multiple polar hydrazine (B178648) and amino groups which tend to increase solubility in polar solvents.[2] The pH of the solvent is also a critical factor, as the basic nature of the guanidine (B92328) and amino groups means that solubility can vary significantly with changes in pH.[2] For the related compound hydralazine, a pKa of 7.3 has been reported.[7]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust and well-defined experimental protocols. The following sections detail a standard methodology based on the principles of the shake-flask method, coupled with a validated analytical technique for quantification.

Equilibrium Solubility Determination: Shake-Flask Method

The thermodynamic equilibrium solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest.

Materials:

  • This compound (as a solid powder)

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the suspensions to settle.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the supernatant through a syringe filter into a clean vial.

  • Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method is recommended for the accurate quantification of dihydralazine.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Column: A C18 column (e.g., Hypersil C18, 150 x 4.6 mm, 5 µm) is suitable for separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of a buffer and an organic modifier. For example, a mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 98:2 v/v) has been shown to be effective.

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.

  • Column Temperature: Maintain a constant temperature, for instance, 40°C.

  • Detection Wavelength: Dihydralazine can be detected at approximately 305 nm.

  • Injection Volume: A 20 µL injection volume is commonly used.

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., HPLC-grade water).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., in the range of 25-150 µg/mL).

  • Generate a calibration curve by plotting the peak area response against the concentration of the standards.

Sample Analysis:

  • Inject the prepared (diluted) filtrate from the solubility experiment into the HPLC system.

  • Determine the peak area of dihydralazine.

  • Calculate the concentration of dihydralazine in the sample using the linear regression equation from the calibration curve.

  • Back-calculate the original solubility in the undiluted supernatant, accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the shake-flask method followed by HPLC analysis.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_separation Phase Separation & Filtration cluster_analysis Analysis start Start add_excess Add Excess Dihydralazine Mesylate to Solvent start->add_excess equilibrate Equilibrate on Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter dilute Dilute Filtrate to Working Concentration filter->dilute hplc Quantify via Validated HPLC-UV Method dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end Logical_Relationship_Diagram node_prep Sample Preparation node_equil Equilibration (Solid-Liquid Equilibrium) node_prep->node_equil ensures saturation node_sep Phase Separation node_equil->node_sep isolates saturated solution node_quant Quantification node_sep->node_quant provides sample for analysis node_result Solubility Data node_quant->node_result yields final value

References

Spectroscopic Analysis of Dihydralazine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dihydralazine (B103709) mesylate (C₉H₁₄N₆O₃S), a potent antihypertensive agent. The information presented herein is intended to support research, development, and quality control activities by providing key analytical data and methodologies. While a complete, publicly available dataset for dihydralazine mesylate is limited, this guide synthesizes the most relevant available information for dihydralazine and its salts, with specific notations on the data source.

Mass Spectrometry (MS)

Mass spectrometry of this compound will primarily characterize the dihydralazine cation. The nominal mass of dihydralazine is 190 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique for its analysis.

Data Presentation
Analysis Typem/zInterpretation
GC-MS 190Molecular Ion [M]⁺ of Dihydralazine
129Fragment Ion
102Fragment Ion
MS/MS Precursor Ion: 191.1 ([M+H]⁺)
174Fragment Ion (Loss of NH₃)
129Fragment Ion
146Fragment Ion

Note: The data presented is for the active moiety, dihydralazine, as sourced from PubChem.[1]

Experimental Protocol: HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be employed for the sensitive and selective quantification of dihydralazine.

  • Sample Preparation : Due to the reactivity of the hydrazine (B178648) groups, stabilization in biological matrices may be necessary. For pure substance analysis, dissolution in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) is appropriate.

  • Chromatography :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm i.d., 3.5 µm particle size).

    • Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate : Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive ion mode.

    • Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis, tracking specific precursor-to-product ion transitions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups of both the dihydralazine molecule and the mesylate counter-ion.

Data Presentation
Wavenumber (cm⁻¹)IntensityAssignmentMoiety
~3310StrongN-H stretching vibrationsDihydralazine
3100-3000MediumAromatic C-H stretchingDihydralazine
~1590StrongAromatic C=C stretchingDihydralazine
1600-1400MediumAromatic C=C and C=N stretchingDihydralazine
~1342 & ~1190StrongAsymmetric and symmetric S=O stretchingMesylate
1150-1000StrongS-O stretchingMesylate
~772MediumC-S stretchingMesylate

Note: The assignments for the dihydralazine moiety are based on data for pure dihydralazine. The mesylate group absorptions are based on characteristic frequencies for methanesulfonic acid and its salts.[2][3][4]

Experimental Protocol: FT-IR
  • Sample Preparation : For solid-state analysis, the sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet : Mix a small amount of finely ground this compound with dry KBr powder and press into a thin, transparent pellet.

    • ATR : Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrumentation :

    • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range : Typically 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Scans : An appropriate number of scans (e.g., 16 or 32) should be co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following sections provide expected chemical shifts for ¹H and ¹³C NMR.

¹H NMR Spectroscopy

While an experimental ¹H NMR spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the structure. The spectrum will show signals for the aromatic protons of the phthalazine (B143731) ring, the protons of the hydrazine groups, and the methyl protons of the mesylate counter-ion.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.5 - 8.5Multiplet4HAromatic protons (phthalazine ring)
Broad signalSinglet10HNH and NH₂ protons (exchangeable)
~2.7Singlet3HMethyl protons (-CH₃) of the mesylate group

Note: The chemical shifts of the NH and NH₂ protons can vary significantly depending on the solvent, concentration, and temperature, and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbon atoms of the phthalazine ring and the methyl group of the mesylate. The following data is based on the spectrum of 1,4-dihydrazinophthalazine dihydrochloride (B599025) monohydrate and serves as a close approximation for the dihydralazine moiety.

Chemical Shift (δ, ppm)Assignment
~150C1 and C4 (carbons attached to nitrogen)
~130C4a and C8a (bridgehead carbons)
~125 - 130C5, C6, C7, C8 (aromatic CH)
~40Methyl carbon (-CH₃) of the mesylate group

Note: The chemical shifts for the dihydralazine moiety are based on data for a closely related salt and should be considered as estimates.

Experimental Protocol: NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the labile hydrazine protons may exchange with deuterium (B1214612) in D₂O.

  • Instrumentation :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Temperature : For certain samples, elevated temperatures (e.g., 60°C) may be required to improve solubility or sharpen peaks.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Appropriate for the expected chemical shift range.

    • Relaxation Delay : Typically 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width : Appropriate for the expected chemical shift range.

    • Relaxation Delay : Typically 2-5 seconds to ensure quantitative data for all carbon types.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Dihydralazine_Mesylate_Structure Structure of this compound cluster_dihydralazine Dihydralazine Cation cluster_mesylate Mesylate Anion dihydralazine_img dihydralazine_img mesylate_img mesylate_img

Caption: Chemical structures of the dihydralazine cation and the mesylate anion.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample This compound Sample Prep Sample Preparation (e.g., Dissolution, KBr Pellet) Sample->Prep MS Mass Spectrometry (MS) - ESI-MS - MS/MS Prep->MS IR Infrared Spectroscopy (IR) - FT-IR (ATR or KBr) Prep->IR NMR Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR Prep->NMR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Data_IR IR Spectrum (Wavenumber, Transmittance) IR->Data_IR Data_NMR NMR Spectra (Chemical Shifts, Multiplicity) NMR->Data_NMR Analysis Data Analysis and Interpretation Data_MS->Analysis Data_IR->Analysis Data_NMR->Analysis Report Comprehensive Spectroscopic Profile Analysis->Report

References

Dihydralazine Mesylate (CAS: 69467-96-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a derivative of hydralazine (B1673433), is a direct-acting vasodilator primarily used as an antihypertensive agent.[1][2] This technical guide provides an in-depth overview of Dihydralazine Mesylate (CAS: 69467-96-5), focusing on its chemical and physical properties, mechanism of action, pharmacological profile, and analytical methodologies. The information is presented to support research, development, and clinical application of this compound.

Chemical and Physical Properties

This compound is the methanesulfonate (B1217627) salt of Dihydralazine.[3] This salt form enhances the solubility and bioavailability of the active moiety.[2] Key quantitative data are summarized in the table below.

PropertyValueReference
CAS Number 69467-96-5[4][5][6]
Molecular Formula C₉H₁₄N₆O₃S[4][7][8]
Molecular Weight 286.31 g/mol [4][7][8]
IUPAC Name (4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid[5]
Appearance Powder[7]
Storage Temperature 2°C - 8°C[4]
Hydrogen Bond Donor Count 5[8]
Hydrogen Bond Acceptor Count 9[8]
Rotatable Bond Count 2[8]
Exact Mass 286.08480950 g/mol [5][8]
Topological Polar Surface Area 165 Ų[5][8]

Mechanism of Action and Pharmacology

Dihydralazine is a direct-acting vasodilator that predominantly acts on the arterioles.[9][10] Its primary mechanism involves the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2][9][11] The vasodilatory effect of dihydralazine is more pronounced on diastolic than on systolic blood pressure.[9][10]

The proposed signaling pathway for Dihydralazine's vasodilatory effect involves multiple mechanisms:

  • Inhibition of Calcium Influx: Dihydralazine is suggested to inhibit the movement of calcium ions into vascular smooth muscle cells, which is a critical step for muscle contraction.[11][12]

  • Stimulation of Nitric Oxide (NO) Release: It may also stimulate the release of nitric oxide, a potent endogenous vasodilator, from endothelial cells.[11][12] NO activates guanylate cyclase in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.[12]

  • Antioxidative Effects: Recent studies suggest that hydralazine, a closely related compound, possesses antioxidative, anti-apoptotic, and anti-inflammatory properties that may contribute to its vascular and renal protective effects, beyond its primary vasodilatory action.[13]

The reduction in peripheral resistance often leads to a reflex increase in heart rate and cardiac output.[11] Therefore, dihydralazine is frequently co-administered with beta-blockers to mitigate these compensatory cardiovascular responses.[11]

Dihydralazine_Mechanism Dihydralazine Dihydralazine EndothelialCell Endothelial Cell Dihydralazine->EndothelialCell CaChannel Ca2+ Channel Dihydralazine->CaChannel Inhibits VascularSmoothMuscle Vascular Smooth Muscle Cell Relaxation Muscle Relaxation (Vasodilation) VascularSmoothMuscle->Relaxation NO_Release Nitric Oxide (NO) Release EndothelialCell->NO_Release CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Muscle Contraction CaInflux->Contraction NO_Release->VascularSmoothMuscle Acts on

Caption: Proposed mechanism of action for Dihydralazine leading to vasodilation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Dihydralazine Quantification

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the estimation of Dihydralazine in pharmaceutical dosage forms.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a PDA detector and autosampler is used.

  • Chromatographic Conditions:

    • Column: Hypersil C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Phosphate buffer: Acetonitrile (98:2 v/v)

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 305 nm

    • Injection Volume: 20 µL

    • Column Temperature: 40°C

    • Run Time: 7 minutes

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of Dihydralazine and transfer to a 10 mL volumetric flask.

    • Add 7 mL of HPLC grade water and sonicate to dissolve.

    • Make up the volume with the diluent (water:acetonitrile, 50:50 v/v) to obtain a stock solution of 1000 µg/mL.

    • Dilute 1 mL of the stock solution to 10 mL with the diluent to get a working standard of 100 µg/mL.

  • Sample Preparation (for Pharmaceutical Dosage Forms):

    • Weigh and powder a sufficient number of tablets.

    • Transfer a quantity of powder equivalent to 10 mg of Dihydralazine to a 10 mL volumetric flask.

    • Add 7 mL of diluent, sonicate for 15 minutes, and make up the volume.

    • Filter the solution through a 0.45 µm filter.

    • Dilute 1 mL of the filtrate to 10 mL with the diluent.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. The concentration of Dihydralazine in the sample is determined by comparing its peak area with that of the standard.

HPLC_Workflow Start Start StandardPrep Prepare Standard Solution (100 µg/mL) Start->StandardPrep SamplePrep Prepare Sample Solution Start->SamplePrep HPLC HPLC Analysis (C18, 305 nm) StandardPrep->HPLC SamplePrep->HPLC DataAcquisition Data Acquisition (Peak Area) HPLC->DataAcquisition Calculation Calculate Concentration DataAcquisition->Calculation End End Calculation->End

Caption: General workflow for the quantification of Dihydralazine using HPLC.

Colorimetric Assay for Dihydralazine Sulfate (B86663) Quantification

A sensitive and selective colorimetric method has been developed for the analysis of dihydralazine sulfate.[14]

Methodology:

  • Reagents:

    • Buffered solution (pH 4)

    • Methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde

  • Procedure:

    • Interact a buffered (pH 4) solution of dihydralazine sulfate with the methanolic reagent.[14]

    • Heat the mixture to develop an orange color.[14]

  • Quantification:

    • Measure the absorbance of the resulting orange solution spectrophotometrically at 450 nm.[14]

    • The lower limit of detection for this method is 1 µg/mL.[14]

Toxicology and Safety

Dihydralazine, like its parent compound hydralazine, has been associated with potential genotoxicity.[15] Studies have shown that both drugs can elicit DNA repair in rat hepatocyte primary cultures and exhibit mutagenic properties in the Ames test.[15] These findings suggest that dihydralazine should be considered a potential human carcinogen.[15]

Common adverse effects associated with Dihydralazine use include tachycardia, palpitations, angina pectoris, headache, gastrointestinal disturbances, and flushing.[9][10] A condition resembling systemic lupus erythematosus (SLE) has been reported with prolonged use of large doses.[9][10][16]

Clinical Significance

Dihydralazine has been used for the treatment of hypertension since the 1950s.[16] It is often used in combination with other antihypertensive agents to achieve better blood pressure control and to counteract reflex tachycardia.[2][11] While its use has declined over time due to a significant adverse drug reaction profile, it remains a reserve drug in certain clinical situations.[16] Dihydralazine, in combination with nitrates, has shown particular efficacy in the treatment of heart failure in African American patients.[16]

One clinical trial is investigating the effect of dihydralazine on kidney function and hormones in healthy individuals.[17] Long-term studies on the efficacy of dihydralazine in chronic heart failure have shown mixed results, with some patients showing sustained improvement while others do not.[18][19]

Conclusion

This compound is a potent vasodilator with a well-established, albeit complex, pharmacological profile. This guide provides a comprehensive summary of its chemical properties, mechanism of action, analytical methods, and clinical context. The detailed information and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine. Further research into its antioxidative and other pleiotropic effects may uncover new therapeutic applications for this established drug.

References

The Pharmacokinetics and Metabolism of Dihydralazine Mesylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a hydrazinophthalazine derivative, is a direct-acting vasodilator used in the management of hypertension. Its clinical efficacy and safety profile are intrinsically linked to its complex pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of dihydralazine mesylate. A key focus is placed on the significant role of polymorphic N-acetylation and cytochrome P450-mediated oxidation in its biotransformation, which contributes to inter-individual variability in drug response and the potential for adverse drug reactions. This document synthesizes quantitative pharmacokinetic data, details experimental protocols for its analysis, and visualizes key metabolic and experimental pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Dihydralazine is readily absorbed after oral administration, but its systemic bioavailability is subject to considerable inter-individual variation due to extensive first-pass metabolism. The pharmacokinetic profile is significantly influenced by the patient's acetylator phenotype.

Absorption and Distribution

Following oral administration, dihydralazine is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours.[1] The drug is widely distributed in the body. In animal studies, high concentrations of dihydralazine have been observed in parenchymatous organs and the endothelium.[2]

Metabolism and Elimination

The metabolism of dihydralazine is complex, involving multiple pathways, primarily acetylation and oxidation.

N-Acetylation: Dihydralazine is a substrate for the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[3] Individuals can be classified as "slow" or "fast" acetylators, which significantly impacts the drug's pharmacokinetics and clinical response.[3] Slow acetylators tend to have higher plasma concentrations of the parent drug and are at a greater risk of developing adverse effects.[3]

Oxidation: Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, are involved in the oxidative metabolism of dihydralazine.[4][5] This pathway can lead to the formation of reactive metabolites.[6] It has been suggested that the bioactivation of dihydralazine by these enzymes and subsequent covalent binding to proteins may be an initiating event in dihydralazine-induced autoimmune hepatitis.[5][6]

Elimination: Dihydralazine and its metabolites are primarily excreted in the urine and feces.[7] The elimination half-life of dihydralazine is relatively short and exhibits a biphasic decline.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dihydralazine from various studies.

Table 1: Pharmacokinetic Parameters of Dihydralazine after Oral Administration in Healthy Volunteers

DoseAcetylator StatusCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
20 mgMixed (n=7)47.0 ± 11.01-0.57 (α), 4.96 (β)[1]
25 mgHealthy Volunteers (n=2)--43.7 (unchanged)1.03 (unchanged)[8]
25 mgHealthy Volunteers (n=2)--590 (apparent)3.9 (apparent)[8]
182 mg (controlled-release)Fast Acetylators (n=13)208.4 ± 56.92.8 ± 2.5--[9]
182 mg (controlled-release)Slow Acetylators (n=13)470.4 ± 162.84.4 ± 3.1--[9]

Table 2: Pharmacokinetic Parameters of Dihydralazine in Hypertensive Patients

DoseAdministration RouteAcetylator StatusClearance (L/min)Vd (L/kg)t½ (min)Reference
20 mgOralFast Acetylators (n=3)1.63 ± 0.32--[1]
20 mgOralSlow Acetylators (n=4)1.31 ± 0.31--[1]
0.3 mg/kgIntravenousMixed (n=8)72.9 ± 4.9 (mL/min/kg)1.83 ± 0.17 (Vdss)53.7[10]

Metabolic Pathways

The biotransformation of dihydralazine is multifaceted, with N-acetylation and oxidation being the predominant pathways.

dihydralazine_metabolism cluster_acetylation N-Acetylation Pathway cluster_oxidation Oxidative Pathway Dihydralazine Dihydralazine Acetylated Metabolites Acetylated Metabolites Dihydralazine->Acetylated Metabolites NAT2 Oxidized Metabolites Oxidized Metabolites Dihydralazine->Oxidized Metabolites CYP1A2, CYP3A4 Reactive Intermediates Reactive Intermediates Oxidized Metabolites->Reactive Intermediates Bioactivation Covalent Adducts Covalent Adducts Reactive Intermediates->Covalent Adducts Protein Binding

Metabolic pathways of dihydralazine.

Experimental Protocols

Accurate quantification of dihydralazine and its metabolites is crucial for pharmacokinetic and metabolism studies. Due to the reactive nature of dihydralazine, sample handling and preparation are critical steps.

Quantification of Dihydralazine in Human Plasma by RP-HPLC

This method allows for the simultaneous determination of dihydralazine and its metabolite, hydralazine (B1673433).[8]

  • Sample Preparation (Unchanged Compounds):

    • Acidify plasma samples with 0.02 M HCl.

    • Derivatize with nitrous acid, followed by sodium methylate.

    • Extract the derivatives.

  • Sample Preparation (Apparent Compounds):

    • Acidify plasma samples with 3 M HCl.

    • Incubate at 90°C for 30 minutes.

    • Derivatize with nitrous acid, followed by sodium methylate.

    • Extract the derivatives.

  • Chromatographic Conditions:

    • Column: C18 μBondapak

    • Mode: Reversed-phase

    • Detection: Fluorescence (Excitation: 230 nm, Emission: 430 nm)

  • Quantitation: The lower limits of quantitation are 0.5 ng/mL for unchanged compounds and 1 ng/mL for apparent compounds.[8]

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to investigate the role of CYP enzymes in dihydralazine metabolism.[4][5]

  • Materials:

  • Procedure:

    • Pre-incubate human liver microsomes with dihydralazine in the presence of an NADPH regenerating system.

    • At various time points, terminate the reaction.

    • Assay for the activity of specific CYP enzymes using probe substrates.

    • Measure the formation of the respective metabolites to determine the extent of enzyme inactivation.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Enzyme Activity Assay Human Liver Microsomes Human Liver Microsomes Pre-incubation Pre-incubation Human Liver Microsomes->Pre-incubation Dihydralazine Solution Dihydralazine Solution Dihydralazine Solution->Pre-incubation NADPH System NADPH System NADPH System->Pre-incubation Add Probe Substrate Add Probe Substrate Pre-incubation->Add Probe Substrate Incubate Incubate Add Probe Substrate->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Analyze Metabolites Analyze Metabolites Terminate Reaction->Analyze Metabolites

Workflow for in vitro metabolism studies.

Conclusion

The pharmacokinetics and metabolism of this compound are complex and characterized by significant inter-individual variability, primarily due to the polymorphic nature of the NAT2 enzyme and the involvement of multiple CYP isoforms in its oxidative metabolism. A thorough understanding of these processes is essential for optimizing therapeutic strategies, minimizing adverse drug reactions, and guiding future drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers and clinicians working with this important antihypertensive agent.

References

An In-depth Technical Guide to Dihydralazine Mesylate (C9H14N6O3S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydralazine (B103709) mesylate, a direct-acting arteriolar vasodilator. The document details its chemical and physical properties, pharmacological profile, mechanism of action, and pharmacokinetic characteristics. Furthermore, it presents detailed experimental protocols for the quantification of dihydralazine in biological matrices and the assessment of its vasodilatory activity. The guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its function and evaluation.

Chemical and Physical Properties

Dihydralazine mesylate is the methanesulfonic acid salt of dihydralazine. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H14N6O3S[1][2]
Molecular Weight 286.31 g/mol [1][2][3][4]
IUPAC Name (4-hydrazinylphthalazin-1-yl)hydrazine;methanesulfonic acid[1][5]
SMILES String CS(=O)(=O)O.C1=CC=C2C(=C1)C(=NN=C2NN)NN[1]
CAS Number 69467-96-5[2][3]
Hydrogen Bond Donor Count 5[1][5]
Hydrogen Bond Acceptor Count 9[1][5]
Topological Polar Surface Area 165 Ų[5]
Parent Compound Dihydralazine (C8H10N6, MW: 190.21 g/mol )[6][7]

Pharmacology

Mechanism of Action

Dihydralazine is a direct-acting vasodilator that exerts its primary effect on the smooth muscles of arterioles.[7] This leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[2] The vasodilatory effect is achieved through a multi-faceted mechanism:

  • Inhibition of Calcium Influx: Dihydralazine inhibits the influx of calcium ions into vascular smooth muscle cells.[1] Since calcium ions are essential for muscle contraction, this inhibition promotes muscle relaxation and vasodilation.[1]

  • Stimulation of Nitric Oxide (NO) Release: The compound stimulates the release of nitric oxide from endothelial cells.[1] NO then activates guanylate cyclase in the smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[1][6] Elevated cGMP activates a cascade of events that result in smooth muscle relaxation.[1][6]

  • Inhibition of IP3-Induced Calcium Release: Dihydralazine is also proposed to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum within vascular smooth muscle cells.[8]

Therapeutic Uses

This compound is primarily used as an antihypertensive agent for the management of high blood pressure, particularly when other treatments are not sufficiently effective.[2][9]

Off-Target Effects and Side Effects

The use of dihydralazine can be associated with several side effects, ranging from common to rare.

Common Side Effects: [9][10]

  • Headache

  • Dizziness or lightheadedness

  • Nausea and vomiting

  • Loss of appetite

  • Diarrhea

  • Palpitations and increased heart rate (reflex tachycardia)[1]

  • Angina pectoris

Less Common and Rare Side Effects: [7][10]

  • A condition resembling Systemic Lupus Erythematosus (SLE) with prolonged use of high doses.

  • Peripheral neuropathy

  • Hepatotoxicity

  • Blood dyscrasias

Pharmacokinetics

The pharmacokinetic profile of dihydralazine is characterized by its absorption, distribution, metabolism, and excretion.

ParameterDescriptionReference
Absorption Readily absorbed after oral administration.[11]
Metabolism Dihydralazine undergoes polymorphic N-acetylation in the liver.[3] Individuals can be classified as "fast" or "slow" acetylators, which can influence plasma concentrations and clearance rates.[4] It is also partially converted to hydralazine (B1673433).[4]
Half-life After a single oral dose of 20 mg of dihydralazine sulphate, the mean plasma concentrations declined biphasically with apparent half-lives of 0.57 and 4.96 hours.[4] Another study reported mean elimination half-lives of 1.03 and 3.9 hours for unchanged and apparent dihydralazine, respectively, after a 25 mg oral dose.[12]
Peak Plasma Concentration A peak mean plasma concentration of 47.0 ng/mL (± 11.0 SD) was reached at 1 hour after a single 20 mg oral dose.[4]
Clearance Mean clearance appeared to be slightly more rapid in fast acetylators (1.63 L/min ± 0.32 SD) compared to slow acetylators (1.31 L/min ± 0.31 SD), though this difference was not statistically significant in the cited study.[4]

Experimental Protocols

Quantification of Dihydralazine in Human Plasma by HPLC-MS/MS

This method allows for the sensitive and selective determination of dihydralazine in human plasma.

Methodology: [5]

  • Sample Preparation:

    • Due to the reactive and sensitive nature of dihydralazine, specific care must be taken to prevent its conversion in whole blood and plasma.[5]

    • Immediately after blood withdrawal, stabilize the sample by adding 1,4-dithiothreitol (DTT) and cooling.[5]

    • Perform protein precipitation to extract dihydralazine from the plasma matrix.[5]

  • Chromatographic Conditions:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is suitable for separation.[12]

    • Mobile Phase: A gradient or isocratic elution with a suitable buffer system (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.

    • Transitions: Monitor specific precursor-to-product ion transitions for dihydralazine and an internal standard for quantification.

  • Validation:

    • The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines.[5] A typical validated range is 0.500-302 ng/mL in human plasma.[5]

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This ex vivo method is used to assess the direct vasodilatory effect of dihydralazine on vascular smooth muscle.

Methodology: [13]

  • Tissue Preparation:

    • Humanely euthanize an appropriate animal model (e.g., rabbit or rat).

    • Carefully excise the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

    • Clean the aorta of adherent connective and fatty tissue and cut it into rings of approximately 2-4 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

  • Experimental Procedure:

    • Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as norepinephrine (B1679862) or phenylephrine.

    • Once a stable plateau of contraction is achieved, add cumulative concentrations of dihydralazine to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve and calculate the EC50 value (the concentration of dihydralazine that produces 50% of the maximal relaxation).

Visualizations

Signaling Pathways

Vasodilation_Signaling_Pathway Dihydralazine-Induced Vasodilation Pathways cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation_NO Smooth Muscle Relaxation PKG->Relaxation_NO Leads to Relaxation_Ca Smooth Muscle Relaxation IP3R IP3 Receptor (on Sarcoplasmic Reticulum) Ca_SR Ca²⁺ Release from SR IP3R->Ca_SR Mediates Contraction Muscle Contraction Ca_SR->Contraction Causes Ca_Influx Ca²⁺ Influx Ca_Influx->Contraction Causes NO Nitric Oxide (NO) NO->sGC Activates Dihydralazine Dihydralazine Dihydralazine->IP3R Inhibits Dihydralazine->Ca_Influx Inhibits Dihydralazine->NO Stimulates Release

Caption: Signaling pathways of dihydralazine-induced vasodilation.

Experimental Workflows

Experimental_Workflows Experimental Workflows for Dihydralazine Analysis cluster_quantification Quantification in Plasma cluster_vasodilation Vasodilation Assay blood_collection Blood Collection (+ DTT, Cooling) plasma_separation Plasma Separation blood_collection->plasma_separation protein_precipitation Protein Precipitation plasma_separation->protein_precipitation hplc_msms HPLC-MS/MS Analysis protein_precipitation->hplc_msms quant_result Concentration Data hplc_msms->quant_result aorta_excision Aorta Excision & Ring Preparation organ_bath Mounting in Organ Bath aorta_excision->organ_bath contraction Induce Contraction (e.g., Norepinephrine) organ_bath->contraction dihydralazine_addition Cumulative Addition of Dihydralazine contraction->dihydralazine_addition relaxation_measurement Measure Relaxation dihydralazine_addition->relaxation_measurement vaso_result Concentration-Response Curve & EC50 relaxation_measurement->vaso_result

Caption: Workflows for quantification and vasodilation assessment.

References

Dihydralazine Mesylate: A Comprehensive Technical Guide on its Biological Activities and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine (B103709), a derivative of hydralazine (B1673433), is a direct-acting vasodilator historically used in the management of hypertension. This technical guide provides an in-depth exploration of the biological activities and molecular targets of dihydralazine mesylate. Beyond its well-established role in vasodilation, emerging research has illuminated its engagement with crucial cellular signaling pathways, including the hypoxia-inducible factor (HIF)-1α and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document consolidates quantitative pharmacological data, details key experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in drug development.

Core Biological Activity: Vasodilation

Dihydralazine's primary pharmacological effect is the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This effect is more pronounced on arterioles than on veins.[1] The vasodilation is achieved through a multi-faceted mechanism at the cellular level.

Molecular Mechanisms of Vasodilation

Dihydralazine's vasodilatory action is primarily attributed to its ability to decrease intracellular calcium concentrations in vascular smooth muscle cells. This is thought to occur through the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. By limiting the availability of intracellular calcium, dihydralazine interferes with the calcium-dependent signaling cascades that are crucial for muscle contraction.

Furthermore, some evidence suggests that dihydralazine's vasodilatory effects may also involve the opening of high-conductance Ca2+-activated K+ channels (BK(Ca)). The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and further reduces calcium influx.

While the role of cyclic guanosine (B1672433) monophosphate (cGMP) in the vasodilatory effects of some hydrazinophthalazines has been debated, studies have shown that dihydralazine can increase cGMP concentrations, which is a key signaling molecule in nitric oxide (NO)-mediated vasodilation.

Quantitative Data: Potency of Vasodilation

The vasodilatory potency of dihydralazine has been quantified in various ex vivo studies. The half-maximal effective concentration (EC50) values provide a measure of the drug's potency in inducing vasodilation.

Parameter Vessel Type Species Value Reference
EC50 Rabbit AortaRabbit20 ± 1 μM[1]
EC50 Rabbit Pulmonary ArteryRabbit16 ± 2 μM[1]
EC50 Rat Mesenteric ArteriesRat3.6 ± 0.3 μM[2]
Experimental Protocol: Isolated Aortic Ring Vasodilation Assay

This protocol outlines the methodology for assessing the vasodilatory effect of this compound on isolated aortic rings.

Materials:

  • Thoracic aorta from a suitable animal model (e.g., rat or rabbit)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (B352888) (for pre-contraction)

  • This compound stock solution

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aorta Dissection: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adherent connective and fatty tissues. Cut the aorta into rings of approximately 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 μM) to achieve a stable contraction plateau.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Data Recording: Record the changes in isometric tension using the force transducers and data acquisition system.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

G cluster_0 Vascular Smooth Muscle Cell Dihydralazine Dihydralazine IP3R IP3 Receptor Dihydralazine->IP3R Inhibits BKCa BKCa Channel Dihydralazine->BKCa Opens sGC Soluble Guanylate Cyclase (sGC) Dihydralazine->sGC Stimulates Ca_SR Ca²⁺ IP3R->Ca_SR SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Release Contraction Muscle Contraction Ca_cyto->Contraction Relaxation Vasodilation K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC Inhibits VGCC->Ca_cyto Influx cGMP cGMP sGC->cGMP cGMP->Relaxation

Dihydralazine's multifaceted mechanism of vasodilation.

Inhibition of Prolyl-4-Hydroxylase and HIF-1α Stabilization

A significant and more recently explored aspect of dihydralazine's biological activity is its ability to inhibit prolyl-4-hydroxylase (P4H) enzymes. This inhibition has profound implications for cellular signaling, particularly the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).

Molecular Target: Prolyl-4-Hydroxylase
Downstream Effect: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by P4H enzymes, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting P4H, dihydralazine prevents this hydroxylation, resulting in the stabilization and accumulation of HIF-1α even under normal oxygen levels. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[5][6]

Downstream targets of the HIF-1α pathway that are upregulated by dihydralazine include:

  • Vascular Endothelial Growth Factor (VEGF): A key regulator of angiogenesis.[5][7]

  • Erythropoietin (EPO): A hormone that stimulates red blood cell production.[8][9]

Experimental Protocol: HIF-1α Stabilization Assay (Western Blot)

This protocol describes the detection of HIF-1α stabilization in cultured cells treated with this compound using Western blotting.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-8 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

G cluster_0 In Nucleus Dihydralazine Dihydralazine P4H Prolyl-4-Hydroxylase (P4H) Dihydralazine->P4H Inhibits HIF1a HIF-1α P4H->HIF1a Hydroxylates (for degradation) Proteasome Proteasomal Degradation HIF1a->Proteasome Nucleus Nucleus HIF1a->Nucleus Translocation HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes HIF1a_n HIF-1α HIF1a_n->HRE HIF1b_n HIF-1β HIF1b_n->HRE

Dihydralazine-mediated stabilization of HIF-1α.

Activation of the Nrf2 Antioxidant Pathway

Dihydralazine has been shown to possess antioxidant properties, partly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.

Mechanism of Nrf2 Activation

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Dihydralazine is thought to promote the dissociation of Nrf2 from Keap1, although the exact mechanism is still under investigation. Once released, Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[10]

Downstream targets of the Nrf2 pathway upregulated by dihydralazine include:[10]

  • Heme Oxygenase-1 (HO-1)

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1)

  • Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)

  • Glutamate-Cysteine Ligase Modifier Subunit (GCLM)

Quantitative Data: Antioxidant Activity

While specific IC50 values for the antioxidant activity of dihydralazine are not extensively reported, studies on the related compound hydralazine provide an indication of its radical scavenging potential.

Assay Compound IC50 Value Reference
DPPH Radical Scavenging Hydralazine~1.19 mM[10]

Note: Data for hydralazine is provided as a reference for the hydrazinophthalazine class.

Experimental Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This protocol details the visualization of Nrf2 nuclear translocation in response to this compound treatment using immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against Nrf2

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.

G cluster_0 In Nucleus Dihydralazine Dihydralazine Keap1 Keap1 Dihydralazine->Keap1 Inhibits interaction Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation Maf small Maf Maf->Nucleus ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->AntioxidantGenes Nrf2_n Nrf2 Nrf2_n->ARE Maf_n small Maf Maf_n->ARE

References

Methodological & Application

Application Notes and Protocols for In Vitro Vasodilation Assay of Dihydralazine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709), a derivative of hydralazine (B1673433), is a direct-acting vasodilator used in the management of hypertension.[1] Its therapeutic effect is achieved through the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance. Understanding the in vitro vasodilatory properties and the underlying molecular mechanisms of dihydralazine mesylate is crucial for drug development and pharmacological research. These application notes provide a comprehensive overview and detailed protocols for assessing the vasodilatory effects of this compound using isolated arterial ring assays.

While dihydralazine and hydralazine are structurally and functionally similar, the majority of published in vitro quantitative data is for hydralazine.[1] One study noted that dihydralazine exhibited very low potency in isolated human mesenteric and crural vessels, though specific quantitative data such as EC50 values were not provided.[2] Therefore, the quantitative data presented herein for hydralazine should be considered a reference for the expected effects of this compound.

Mechanism of Action

The vasodilatory action of dihydralazine is primarily exerted directly on vascular smooth muscle cells.[3] The precise mechanism is multifactorial and not yet fully elucidated, but several key pathways have been identified:

  • Inhibition of Intracellular Calcium Release: A primary mechanism involves the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum of vascular smooth muscle cells.[3] This reduction in cytosolic calcium concentration prevents the activation of myosin light chain kinase, a key enzyme in muscle contraction.

  • Modulation of Potassium Channels: Evidence suggests that dihydralazine may cause hyperpolarization of the vascular smooth muscle cell membrane, potentially through the opening of high-conductance calcium-activated potassium channels (BKCa).[4]

  • Endothelium-Dependent Effects: At lower concentrations, the vasodilatory effect of hydralazine appears to be endothelium-dependent.[5][6] This may involve the stimulation of prostacyclin production, leading to an increase in cyclic AMP (cAMP) and subsequent vasodilation.[6] Some studies also suggest an increase in the bioavailability of nitric oxide (NO), resulting in elevated cyclic GMP (cGMP) levels and vasorelaxation.[5]

Data Presentation: In Vitro Vasodilatory Potency of Hydralazine

The following table summarizes the quantitative data on the vasodilatory effects of hydralazine from various in vitro studies. This data can serve as a benchmark for designing and interpreting experiments with this compound.

CompoundPreparationPre-constriction AgentEC50 / pD2Emax (% Relaxation)Reference
HydralazineRabbit Pulmonary ArteryPhenylephrine (B352888)16 ± 2 µM~90%[3]
HydralazineRabbit AortaPhenylephrine20 ± 1 µM~90%[3]
HydralazinePorcine Coronary ArteriesK+ (20 mM)pD2 = 5.38 ± 0.0685.9 ± 3.6%[4]
HydralazineRat Mesenteric ArteriesPhenylephrine3.6 ± 0.3 µM75 ± 6.2%[6]

Note: EC50 is the concentration of the drug that produces 50% of the maximal effect. pD2 is the negative logarithm of the EC50 value. Emax is the maximum relaxation response.

Experimental Protocols

The following is a detailed protocol for an in vitro vasodilation assay using isolated aortic rings, a standard method to evaluate the vasoactive properties of compounds like this compound.

Protocol: Isolated Aortic Ring Vasodilation Assay

1. Materials and Reagents:

  • Animals: Male Wistar rats (250-300 g) or New Zealand white rabbits (2.0-2.5 kg).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Gases: Carbogen (95% O2, 5% CO2).

  • Vasoconstrictor: Phenylephrine (PE) or Potassium Chloride (KCl).

  • Test Compound: this compound.

  • Equipment:

    • Organ bath system with tissue holders.

    • Isometric force transducer.

    • Data acquisition system.

    • Dissection microscope and tools (forceps, scissors).

    • Water bath maintained at 37°C.

2. Tissue Preparation:

  • Humanely euthanize the animal according to institutional guidelines.

  • Immediately perform a thoracotomy and carefully excise the thoracic aorta.

  • Place the aorta in a petri dish filled with cold PSS.

  • Under a dissecting microscope, remove the surrounding connective and adipose tissues.

  • Cut the aorta into rings of 3-5 mm in length. For studies investigating endothelium-dependent effects, the endothelium can be removed from some rings by gently rubbing the intimal surface with a fine wire or wooden stick.

3. Experimental Setup:

  • Mount each aortic ring in an organ bath chamber filled with PSS, maintained at 37°C, and continuously bubbled with carbogen.

  • Connect the rings to an isometric force transducer.

  • Apply a resting tension of approximately 2 grams (this may need to be optimized depending on the specific tissue and setup).

  • Allow the tissues to equilibrate for at least 60-90 minutes, replacing the PSS every 15-20 minutes.

4. Viability and Endothelial Integrity Check:

  • After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.

  • Wash the tissues and allow them to return to baseline.

  • To check for endothelial integrity, pre-constrict the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (B1216132) (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. In endothelium-denuded rings, this relaxation should be absent.

5. Vasodilation Assay:

  • Wash the tissues and allow them to return to baseline.

  • Induce a stable submaximal contraction with a pre-constriction agent like phenylephrine (e.g., 1 µM).

  • Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Allow the response to each concentration to stabilize before adding the next.

  • Record the relaxation at each concentration.

6. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.

  • Plot the concentration-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis.

  • Calculate the EC50 and Emax values from the concentration-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Dihydralazine-Induced Vasodilation

G cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_EndothelialCell Endothelial Cell (potential pathway) Dihydralazine Dihydralazine IP3 IP3 Dihydralazine->IP3 Inhibits K_channel K⁺ Channel (e.g., BKCa) Dihydralazine->K_channel Opens PLC Phospholipase C PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on IP3R Ca_release Ca²⁺ Release SR->Ca_release Ca_cytosolic ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosolic Contraction Contraction Ca_cytosolic->Contraction Relaxation Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation Dihydralazine_endo Dihydralazine Prostacyclin Prostacyclin (PGI₂) Dihydralazine_endo->Prostacyclin Stimulates NO_bioavailability ↑ NO Bioavailability Dihydralazine_endo->NO_bioavailability Increases Prostacyclin->Relaxation → cAMP → Relaxation NO_bioavailability->Relaxation → cGMP → Relaxation G cluster_workflow Experimental Workflow start Start tissue_prep Tissue Preparation (Aortic Ring Isolation) start->tissue_prep mounting Mounting in Organ Bath & Equilibration tissue_prep->mounting viability_check Viability & Endothelial Integrity Check mounting->viability_check pre_constriction Pre-constriction (e.g., with Phenylephrine) viability_check->pre_constriction drug_addition Cumulative Addition of This compound pre_constriction->drug_addition data_recording Isometric Tension Recording drug_addition->data_recording data_analysis Data Analysis (Concentration-Response Curve, EC50, Emax) data_recording->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Studying Dihydralazine Mesylate Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of dihydralazine (B103709) mesylate in a cell culture setting. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.

Introduction

Dihydralazine, a derivative of hydralazine (B1673433), is a well-established antihypertensive medication.[1] Recent research has unveiled its potential as an anti-cancer agent, attributed to its influence on several cellular processes, including the induction of apoptosis, modulation of signaling pathways, and epigenetic modifications.[2][3][4] These notes are intended to provide researchers with the necessary protocols to investigate these effects in vitro.

Quantitative Data Summary

The following tables summarize the quantitative effects of hydralazine (a close analog of dihydralazine) on various cell lines. This data can serve as a baseline for designing and interpreting experiments with dihydralazine mesylate.

Table 1: IC50 Values of Hydralazine in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer165.1[4]
LNCaPProstate Cancer63[3]
DU145Prostate Cancer30[3]

Table 2: Apoptosis Induction by Hydralazine

Cell LineTreatmentObservationReference
Jurkat, MOLT-4, CEM-6 (Leukemic T-cells)Dose-dependent hydralazineInduction of caspase-dependent apoptosis.[5]
MCF-7_DoxR (Doxorubicin-resistant Breast Cancer)50 µM Hydralazine + 0.5 µM Disulfiram (B1670777)70.3% apoptotic cells[4]
MCF-7_WT (Wild-type Breast Cancer)0.5 µM Doxorubicin (B1662922) + 50 µM Hydralazine + 0.5 µM Disulfiram79.5% apoptotic cells[4]
Vascular Smooth Muscle Cells (VSMCs)100 µM H₂O₂ + 100 µM HydralazineSignificant decrease in apoptotic cells compared to H₂O₂ alone.[6]

Table 3: Effects of Hydralazine on Gene and Protein Expression

Cell LineTargetMethodObservationReference
HL-1 (Cardiac Myocytes)DNMT1 ProteinWestern Blot10 µM: 28% decrease; 30 µM: 39% decrease
MCF-7DNMT1 & DNMT3a mRNART-PCRDecreased expression at 10 µM[7]
Leukemic T-cellsDNMT1 ProteinWestern BlotSlight decrease at 24h, complete loss at 48h with high doses.[2]
Endothelial & Smooth Muscle CellsHIF-1α & VEGFNot specifiedRapid and transient expression increase.[8]
SH-SY5Y (Neuroblastoma)HIF-1α & VEGF ProteinWestern BlotUpregulation in the presence of 6-OHDA.
Prostate Cancer Cell LinesDNMT1, 3a, 3b mRNANot specifiedDecreased levels.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and to determine the IC50 value.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[6]

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

  • Target cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DNMT1, anti-phospho-ERK, anti-HIF-1α) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL detection reagent.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometry analysis to quantify the band intensities, normalizing to a loading control like β-actin or GAPDH.[9]

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in the mRNA expression levels of target genes after this compound treatment.

Materials:

  • Target cell line

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction: Following drug treatment, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the Ct values for the target gene and a housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative gene expression using the ΔΔCt method to determine the fold change in expression compared to the control group.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Dihydralazine_Apoptosis_Pathway Dihydralazine This compound ROS ↑ Reactive Oxygen Species (ROS) Dihydralazine->ROS DNA_Damage DNA Damage Dihydralazine->DNA_Damage Mitochondrion Mitochondrion ROS->Mitochondrion DNA_Damage->Mitochondrion Bak Bak Activation Mitochondrion->Bak MMP_Loss ↓ Mitochondrial Membrane Potential Bak->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound.

Dihydralazine_Signaling_Modulation cluster_ERK ERK Pathway Inhibition cluster_HIF HIF-1α Pathway Activation Dihydralazine This compound ERK_Pathway ERK Pathway Signaling Dihydralazine->ERK_Pathway inhibits PHD Prolyl Hydroxylase Domain (PHD) Enzymes Dihydralazine->PHD inhibits DNMT1_3a_mRNA ↓ DNMT1 & DNMT3a mRNA ERK_Pathway->DNMT1_3a_mRNA DNMT_Activity ↓ DNMT Activity DNMT1_3a_mRNA->DNMT_Activity HIF1a_Stabilization ↑ HIF-1α Stabilization PHD->HIF1a_Stabilization leads to HIF1a_Targets ↑ Expression of HIF-1α Target Genes (e.g., VEGF) HIF1a_Stabilization->HIF1a_Targets

Caption: Modulation of ERK and HIF-1α signaling pathways by dihydralazine.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis protein Protein Analysis (e.g., Western Blot) treatment->protein gene Gene Expression Analysis (e.g., qPCR) treatment->gene data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis protein->data_analysis gene->data_analysis

References

Application Notes and Protocols for Animal Models of Hypertension Using Dihydralazine Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihydralazine (B103709) mesylate in preclinical animal models of hypertension. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the underlying signaling pathways and experimental workflows. While dihydralazine mesylate is the focus, data from studies using the closely related compound hydralazine (B1673433) are also included and are duly noted, given their similar mechanisms of action.

Introduction

This compound is a direct-acting vasodilator that has been utilized in the management of hypertension.[1] Its primary mechanism of action involves the relaxation of arterial smooth muscle, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[2] Animal models of hypertension are crucial for the preclinical evaluation of antihypertensive agents like this compound, allowing for the investigation of efficacy, mechanism of action, and potential side effects.

The most common animal models for studying hypertension include the Spontaneously Hypertensive Rat (SHR) and the Two-Kidney, One-Clip (2K1C) Goldblatt model. The SHR model represents a genetic form of hypertension, while the 2K1C model mimics renovascular hypertension.

Quantitative Data Presentation

The following tables summarize the expected quantitative effects of dihydralazine and hydralazine administration in hypertensive animal models.

Table 1: Effect of Dihydralazine on Vascular Parameters in Spontaneously Hypertensive Rats (SHRs)

ParameterTreatment GroupChange from ControlReference
Vascular Mesenteric ComplianceDihydralazine (25 mg/kg/day)Increased[3]
Vessel StiffnessDihydralazine (25 mg/kg/day)-27%[3]
Vascular ContractilityDihydralazine (25 mg/kg/day)-12%[3]
Wall to Lumen (W/L) RatioDihydralazine (25 mg/kg/day)-15%[3]

Table 2: Effect of Hydralazine on Mean Arterial Pressure (MAP) in Hypertensive Rat Models

Animal ModelTreatment GroupControl Group MAP (mmHg)Treated Group MAP (mmHg)Reference
Spontaneously Hypertensive Rat (SHR)Hydralazine (100 mg/L in drinking water)176.2 ± 5.2150 ± 4.4[4]
Spontaneously Hypertensive Rat (SHR)Hydralazine (20 mg/kg/day in drinking water)172 ± 3146 ± 3[5]
Two-Kidney, One-Clip (2K1C) Hypertensive RatHydralazine (80 and 120 mg/L in drinking water)170-180135-145[1]

Note: Data for hydralazine is presented due to the limited availability of direct control-comparison studies for this compound. The similar mechanism of action of these two molecules suggests that comparable effects on blood pressure can be expected.

Experimental Protocols

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension Model in Rats

This protocol describes the surgical induction of renovascular hypertension in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Silver clips (internal diameter of 0.2 mm)

  • Sutures

  • Analgesics

Procedure:

  • Anesthetize the rat using an appropriate anesthetic.

  • Make a flank incision to expose the left kidney.

  • Carefully dissect the renal artery from the renal vein.

  • Place a silver clip around the renal artery of the left kidney, ensuring not to occlude the vessel completely.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics as required.

  • Allow the animals to recover for at least four weeks for hypertension to develop.

  • Monitor blood pressure regularly using a tail-cuff method to confirm the hypertensive state.

Oral Administration of this compound by Gavage

This protocol details the procedure for administering this compound to rats via oral gavage.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Gavage needles (16-18 gauge for rats)

  • Syringes

  • Animal scale

Procedure:

  • Prepare the dosing solution by dissolving this compound in the chosen vehicle to the desired concentration.

  • Weigh the rat to determine the correct volume of the dosing solution to administer based on the target dose (e.g., 25 mg/kg). The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[6][7]

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach and mark the needle.[6]

  • Insert the gavage needle into the mouth and gently advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[8] Do not force the needle.

  • Once the needle is in the stomach, administer the dosing solution slowly.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.[6]

Visualization of Pathways and Workflows

Signaling Pathway of Dihydralazine-Induced Vasodilation

Dihydralazine's primary mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, which is a critical step in muscle contraction.[9][10]

G Agonist Agonist (e.g., Norepinephrine) GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Relaxation Vasodilation Dihydralazine Dihydralazine Mesylate Dihydralazine->SR Inhibits IP3-induced Ca²⁺ release from Dihydralazine->Relaxation Promotes

Caption: Signaling pathway of dihydralazine-induced vasodilation.

Experimental Workflow for Evaluating this compound in a 2K1C Hypertensive Rat Model

The following diagram illustrates the typical experimental workflow for assessing the efficacy of this compound in the 2K1C model of hypertension.

G Start Start: Select Sprague-Dawley Rats Surgery 2K1C Surgery: Clip Left Renal Artery Start->Surgery Recovery Recovery & Hypertension Development (4 weeks) Surgery->Recovery BP_confirm Confirm Hypertension (Tail-cuff Method) Recovery->BP_confirm Grouping Randomize into Groups: - Vehicle Control - this compound BP_confirm->Grouping Treatment Daily Oral Gavage (e.g., 25 mg/kg) Grouping->Treatment BP_monitoring Monitor Blood Pressure Throughout Treatment Treatment->BP_monitoring Endpoint Endpoint Analysis: - Final BP Measurement - Tissue Collection (Vessels, Heart) BP_monitoring->Endpoint Analysis Data Analysis: - Statistical Comparison - Histological Examination Endpoint->Analysis

Caption: Experimental workflow for 2K1C hypertensive rat model.

Discussion

This compound effectively reduces blood pressure in animal models of hypertension primarily through its vasodilatory action. The inhibition of IP3-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells is the key mechanism of action.[9] While some studies have explored the role of the nitric oxide/cGMP pathway in hydralazine-induced vasodilation, the evidence remains inconclusive, with some studies suggesting a connection and others indicating that the vasorelaxation is independent of this pathway.[11][12][13]

The provided protocols for the 2K1C model and oral gavage offer a standardized approach for preclinical studies. The quantitative data presented in the tables can be used as a reference for expected outcomes in similar experimental settings. It is important to note that the development of tolerance to the antihypertensive effect of hydralazine has been observed in some studies, which may be a consideration in the design of long-term experiments.[1]

Conclusion

This compound is a valuable tool for studying the mechanisms of vasodilation and for the preclinical evaluation of antihypertensive therapies. The detailed protocols and expected outcomes provided in these application notes serve as a guide for researchers to design and execute robust in vivo studies in animal models of hypertension. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for understanding the molecular and procedural aspects of this research.

References

Dihydralazine Mesylate: Application Notes and Protocols for Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dihydralazine (B103709) mesylate in smooth muscle relaxation research. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Dihydralazine is a direct-acting smooth muscle relaxant, primarily affecting arterial vascular smooth muscle, which leads to vasodilation. Its mechanism of action is complex and involves multiple cellular pathways, making it a valuable tool for studying vascular physiology and pharmacology. These notes are intended to guide researchers in designing and executing experiments to investigate the effects of dihydralazine mesylate on smooth muscle contraction and relaxation.

Mechanism of Action

This compound induces smooth muscle relaxation through several key mechanisms:

  • Inhibition of Intracellular Calcium Release: The primary mechanism of action is the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR).[1][2] This reduction in intracellular calcium availability directly impairs the contractile machinery of the smooth muscle cell.

  • Modulation of Potassium Channels: Some studies suggest that dihydralazine may open ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the smooth muscle cell membrane. This hyperpolarization would close voltage-gated calcium channels, further reducing calcium influx. However, other studies have not observed a direct effect on potassium currents.

  • Endothelium-Dependent Effects: At clinically relevant concentrations, dihydralazine's vasodilatory effects can be partially dependent on the vascular endothelium.[3][4] This involves the release of prostacyclin (PGI2), a potent vasodilator.[3]

  • Nitric Oxide Pathway: There is also evidence to suggest that dihydralazine may increase the bioavailability of nitric oxide (NO), another endothelium-derived relaxing factor, which activates guanylate cyclase and increases cyclic GMP (cGMP) levels in smooth muscle cells, leading to relaxation.

Data Presentation

The following table summarizes the quantitative data on the effects of dihydralazine (hydralazine) on smooth muscle relaxation from various studies.

ParameterValueTissue/Cell TypeAgonistReference
IC50 17 µMRabbit AortaPhenylephrine (B352888)[1]
EC50 3.6 ± 0.3 µMPregnant Rat Mesenteric ArteriesPhenylephrine[3]
pD2 5.38 ± 0.06Porcine Coronary ArteriesPotassium (20 mM)[5]
Maximal Relaxation (Emax) 85.9 ± 3.6%Porcine Coronary ArteriesPotassium (20 mM)[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in dihydralazine-induced smooth muscle relaxation.

Dihydralazine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell Dihydralazine Dihydralazine IP3R IP3 Receptor Dihydralazine->IP3R Inhibits K_channel K⁺ Channel (Potential Target) Dihydralazine->K_channel Activates (Disputed) Ca_SR Ca²⁺ Relaxation Relaxation SR Sarcoplasmic Reticulum (SR) SR->Ca_SR Release Contraction Contraction Ca_SR->Contraction IP3 IP3 IP3->IP3R PLC PLC PLC->IP3 Agonist_Receptor Agonist Receptor (e.g., α1-adrenergic) Agonist_Receptor->PLC Agonist Agonist (e.g., Phenylephrine) Agonist->Agonist_Receptor Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation Dihydralazine_endo Dihydralazine COX COX Dihydralazine_endo->COX Activates PGI2 Prostacyclin (PGI2) COX->PGI2 PGI2->Relaxation Stimulates

Dihydralazine's primary signaling pathways in vascular smooth muscle and endothelial cells.

Experimental Protocols

This section provides detailed protocols for studying the effects of this compound on isolated aortic rings.

Protocol 1: Isometric Tension Measurement in Isolated Aortic Rings

This protocol details the procedure for measuring the contractile and relaxant responses of isolated aortic rings to various pharmacological agents, including this compound.

Materials:

  • Animals: Male Wistar rats (250-300 g)

  • Solutions:

    • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

    • Phenylephrine (PE) stock solution (10 mM in distilled water)

    • This compound stock solution (10 mM in distilled water)

    • Potassium Chloride (KCl) solution (80 mM)

  • Equipment:

    • Organ bath system with isometric force transducers

    • Data acquisition system

    • Dissection microscope and tools

    • Carbogen gas tank (95% O2 / 5% CO2)

Procedure:

  • Aorta Isolation and Preparation:

    • Euthanize the rat by an approved method.

    • Open the thoracic cavity and carefully excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

    • Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes. During this period, replace the Krebs-Henseleit solution every 15 minutes.

  • Viability and Contractility Check:

    • After equilibration, contract the aortic rings with 80 mM KCl.

    • Once a stable contraction is achieved, wash the rings with Krebs-Henseleit solution until the tension returns to baseline. This step confirms the viability of the smooth muscle.

  • Studying Dihydralazine-Induced Relaxation:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10 nM to 100 µM) to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve using non-linear regression analysis.

Experimental_Workflow Aorta_Isolation Aorta Isolation and Cleaning Ring_Preparation Cut into 2-3 mm Rings Aorta_Isolation->Ring_Preparation Mounting Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Ring_Preparation->Mounting Equilibration Equilibrate (60 min) with 2g Tension Mounting->Equilibration Viability_Test Viability Test (80 mM KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Pre_Contraction Pre-contraction (Phenylephrine 1 µM) Washout->Pre_Contraction Dihydralazine_Addition Cumulative Addition of This compound Pre_Contraction->Dihydralazine_Addition Data_Recording Record Isometric Tension Dihydralazine_Addition->Data_Recording Data_Analysis Data Analysis (% Relaxation, EC50, Emax) Data_Recording->Data_Analysis

A typical experimental workflow for studying dihydralazine's effect on aortic rings.

Conclusion

This compound is a multifaceted vasodilator with significant effects on vascular smooth muscle. Its primary mechanism of inhibiting intracellular calcium release, along with potential influences on potassium channels and endothelium-derived factors, makes it a subject of continued research interest. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the pharmacological properties of dihydralazine and its potential therapeutic applications.

References

Investigating the Nitric Oxide Pathway with Dihydralazine Mesylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709) mesylate, a member of the hydrazinophthalazine class of antihypertensive agents, exerts its therapeutic effects primarily through vasodilation. While the complete picture of its mechanism of action is still under investigation, a significant body of evidence points towards its interaction with the nitric oxide (NO) signaling pathway. This document provides a comprehensive overview of the proposed mechanisms, quantitative data, and detailed experimental protocols for researchers investigating the effects of dihydralazine mesylate on this critical cardiovascular signaling cascade.

Dihydralazine's engagement with the NO pathway is multifaceted and subject to some debate in the scientific literature. The prevailing hypotheses suggest that its vasodilatory effects may stem from:

  • Indirect Enhancement of Nitric Oxide Bioavailability: Through its antioxidant properties, dihydralazine may reduce the presence of reactive oxygen species (ROS), which are known to quench NO, thereby increasing its effective concentration.

  • Direct Stimulation of Soluble Guanylate Cyclase (sGC): Some studies propose that dihydralazine may directly activate sGC, the primary receptor for NO, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.

  • Endothelium-Dependent and Independent Mechanisms: Research has explored both the reliance and independence of dihydralazine's effects on the vascular endothelium, the primary source of NO.

These application notes will delve into the experimental evidence for these mechanisms and provide detailed protocols to enable further investigation.

Data Presentation

The following tables summarize key quantitative data from studies on dihydralazine and its analog, hydralazine (B1673433), providing a comparative look at their vasodilatory and biochemical effects.

Table 1: Vasodilatory and Antihypertensive Potency of Hydralazine

ParameterValueSpecies/ModelNotesReference
IC50 (Vasodilation) 1.9 mmol/LHuman placental lobuleIn the presence of KCl-induced vasoconstriction.--INVALID-LINK--1
EC50 (Relaxation) 3.6 ± 0.3 µMRat mesenteric arteriesPhenylephrine-constricted arteries.(--INVALID-LINK--)
D50 (Antihypertensive) 0.87 mg/kgHumans (slow acetylators)Daily dose for 50% of max response.(--INVALID-LINK--)
D50 (Antihypertensive) 1.68 mg/kgHumans (fast acetylators)Daily dose for 50% of max response.(--INVALID-LINK--)

Table 2: Biochemical Effects of Dihydralazine and Hydralazine

ParameterEffectSpecies/ModelNotesReference
Plasma cGMP 30% increaseHumansBasal levels after 1-week treatment with dihydralazine.[1](--INVALID-LINK--)
Urinary cGMP 90% increaseHumansBasal levels after 1-week treatment with dihydralazine.[1](--INVALID-LINK--)
Plasma & Urine cGMP Significant increaseHumans (pre-eclamptic)After treatment with hydralazine.(--INVALID-LINK--)
ROS Release Inhibition IC50: 9.53 mMIn vitroAntioxidant activity of hydralazine.(--INVALID-LINK--)
O₂⁻ Generation Inhibition IC50: 1.19 mMIn vitroAntioxidant activity of hydralazine.(--INVALID-LINK--)

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of this compound with the nitric oxide pathway and the experimental approaches to study them, the following diagrams are provided.

dihydralazine_no_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO_e NO eNOS->NO_e L_Arg L-Arginine L_Arg->eNOS NO_sm NO NO_e->NO_sm Diffusion sGC sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Relaxation Vasodilation PKG->Relaxation Dihydralazine Dihydralazine Mesylate Dihydralazine->sGC Direct Activation? (Controversial) ROS ROS Dihydralazine->ROS Inhibition NO_sm->sGC Activation ROS->NO_sm Scavenging experimental_workflow_no_measurement cluster_assays Nitric Oxide Measurement start Start: Cell/Tissue Culture treatment Treat with this compound (Dose-Response and Time-Course) start->treatment sample_collection Collect Supernatant/Lysate treatment->sample_collection griess Griess Assay (Nitrite Measurement) sample_collection->griess chemiluminescence Chemiluminescence (Direct NO Measurement) sample_collection->chemiluminescence data_analysis Data Analysis and Interpretation griess->data_analysis chemiluminescence->data_analysis end Conclusion data_analysis->end experimental_workflow_cgmp_measurement start Start: Vascular Smooth Muscle Cell Culture treatment Treat with this compound (with/without sGC inhibitors) start->treatment cell_lysis Cell Lysis and Sample Preparation treatment->cell_lysis cgmp_assay cGMP Enzyme Immunoassay (EIA) cell_lysis->cgmp_assay data_analysis Data Analysis and Quantification cgmp_assay->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols: Electrophysiological Studies of Dihydralazine Mesylate on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709) mesylate, a member of the hydrazine (B178648) class of antihypertensive drugs, exerts its primary therapeutic effect through vasodilation. The underlying electrophysiological mechanisms, however, are complex and have been the subject of ongoing investigation. These application notes provide a summary of the current understanding of dihydralazine's effects on key ion channels, based on available research. The active moiety, hydralazine (B1673433), is the focus of the majority of published studies. The presented protocols are representative methodologies for investigating these effects.

The primary mechanisms of action for dihydralazine's vasodilatory effects that have been explored electrophysiologically include:

  • Inhibition of Calcium Release from Intracellular Stores: A prominent hypothesis is that hydralazine inhibits the inositol (B14025) 1,4,5-trisphosphate (IP3)-induced release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) in vascular smooth muscle cells.[1][2][3][4] This reduction in intracellular Ca2+ availability leads to muscle relaxation and vasodilation.

  • Modulation of Potassium Channels: There is conflicting evidence regarding hydralazine's effect on potassium (K+) channels. Some studies suggest that it opens high-conductance Ca2+-activated K+ (BKCa) channels, which would lead to hyperpolarization of the cell membrane and subsequent vasodilation.[5] However, other direct electrophysiological studies on isolated vascular smooth muscle cells have not observed a significant effect on K+ currents or membrane potential.[2][4]

Data Presentation

The following tables summarize the quantitative data on the effects of hydralazine from published studies. It is important to note the variability in experimental preparations and the focus on tissue-level responses rather than direct ion channel modulation in many cases.

Table 1: Vasorelaxant Effects of Hydralazine

ParameterValuePreparationAgonistReference
pD25.38 ± 0.06Porcine coronary arteriesK+ (20 mM)[5]
Emax85.9 ± 3.6%Porcine coronary arteriesK+ (20 mM)[5]
Half-maximal relaxation17 µMRabbit isolated aortaPhenylephrine[1][3]

Table 2: Electrophysiological Effects of Hydralazine

ParameterEffectConcentrationPreparationReference
Membrane PotentialNo significant effectNot specifiedIsolated vascular smooth muscle cells (rabbit aorta)[4]
K+ CurrentsNo significant effectNot specifiedIsolated vascular smooth muscle cells (rabbit aorta)[4]
Slow Action PotentialsGeneration induced100 µMVentricular myocardium (chick)

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Hydralazine-Induced Vasodilation

G cluster_0 Vascular Smooth Muscle Cell hydralazine Dihydralazine (Hydralazine) ip3r IP3 Receptor hydralazine->ip3r Inhibition sr Sarcoplasmic Reticulum (SR) ca_release Ca2+ Release sr->ca_release IP3-mediated ca_concentration [Ca2+]i ↓ ca_release->ca_concentration contraction Myosin Light Chain Phosphorylation ↓ ca_concentration->contraction vasodilation Vasodilation contraction->vasodilation

Caption: Proposed mechanism of dihydralazine action via inhibition of IP3-mediated Ca2+ release.

Experimental Workflow for Assessing Vasorelaxation

G prep Aortic Ring Preparation mount Mount in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate contract Induce Contraction (e.g., Phenylephrine) equilibrate->contract apply_drug Cumulative Addition of Dihydralazine contract->apply_drug record Record Isometric Tension apply_drug->record analyze Analyze Concentration- Response Curve record->analyze

Caption: Workflow for studying dihydralazine's effect on vascular tissue contraction.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of K+ Currents in Vascular Smooth Muscle Cells

Objective: To determine the direct effect of dihydralazine mesylate on whole-cell potassium currents in isolated vascular smooth muscle cells.

Materials:

  • Cell Preparation: Primary culture of vascular smooth muscle cells (e.g., from rabbit aorta).

  • External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

  • This compound Stock Solution: 10 mM in deionized water.

  • Patch-Clamp Rig: Amplifier, micromanipulator, perfusion system, data acquisition software.

Procedure:

  • Cell Plating: Plate isolated vascular smooth muscle cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Perfusion: Place a coverslip in the recording chamber and perfuse with the external solution at a constant rate.

  • Giga-seal Formation: Approach a single, healthy cell with the recording pipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 200 ms).

    • Record the resulting outward K+ currents.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 100 µM).

    • Allow 3-5 minutes for the drug to equilibrate.

  • Post-Drug Recording: Repeat the voltage-step protocol to record K+ currents in the presence of the drug.

  • Washout: Perfuse with the drug-free external solution to observe any reversal of the effect.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and current kinetics before, during, and after drug application.

Protocol 2: Measurement of IP3-Induced Ca2+ Release in Permeabilized Vascular Smooth Muscle Cells

Objective: To assess the inhibitory effect of this compound on IP3-mediated Ca2+ release from the sarcoplasmic reticulum.

Materials:

  • Cell Preparation: Cultured vascular smooth muscle cells.

  • Permeabilization Buffer (in mM): 120 KCl, 10 NaCl, 1 KH2PO4, 2 Mg-ATP, 20 HEPES, 1 EGTA (pH 7.2 with KOH).

  • Loading Buffer: Permeabilization buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Permeabilizing Agent: β-escin or saponin.

  • Agonist: Inositol 1,4,5-trisphosphate (IP3).

  • This compound Stock Solution: 10 mM in deionized water.

  • Fluorescence Plate Reader or Microscope.

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled plate suitable for fluorescence measurements.

  • Ca2+ Indicator Loading: Incubate cells with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the permeabilization buffer to remove excess dye.

  • Permeabilization: Add the permeabilization buffer containing β-escin (e.g., 10 µM) to the cells for a short period (e.g., 5 minutes) to selectively permeabilize the plasma membrane.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the Ca2+ indicator.

  • Drug Incubation: Add this compound at various concentrations to the wells and incubate for 10-15 minutes.

  • Ca2+ Release Induction: Add a fixed concentration of IP3 (e.g., 10 µM) to induce Ca2+ release from the SR.

  • Fluorescence Monitoring: Immediately monitor the change in fluorescence over time. An increase in fluorescence indicates Ca2+ release.

  • Data Analysis: Calculate the peak fluorescence change in the presence and absence of dihydralazine. Determine the concentration-dependent inhibition and calculate the IC50 value.

Conclusion

The electrophysiological effects of this compound are multifaceted. While its role as an inhibitor of IP3-induced Ca2+ release in vascular smooth muscle is a consistently reported mechanism for its vasodilatory action, its effects on ion channels, particularly K+ channels, remain an area with conflicting reports that warrants further investigation. The protocols provided here offer standardized methods for researchers to explore these mechanisms in detail. Future studies employing single-channel recording and more direct binding assays will be crucial for a more complete understanding of dihydralazine's molecular interactions with ion channels and their associated signaling pathways.

References

Application Notes and Protocols for the Quantification of Dihydralazine Mesylate in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine (B103709) is a direct-acting smooth muscle relaxant used as a vasodilator in the treatment of hypertension. Accurate quantification of dihydralazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Due to its reactive nature, care must be taken during sample handling and preparation to prevent degradation.[1] This document provides detailed protocols for two validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of dihydralazine in human plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a classic HPLC method with fluorescence detection after pre-column derivatization.

Method 1: HPLC-MS/MS for High-Sensitivity Quantification

This method offers superior sensitivity and selectivity with a simplified sample preparation procedure involving protein precipitation.[1][2] The use of 1,4-dithiothreitol (DTT) as a stabilizer is critical to prevent the oxidative degradation of dihydralazine in the plasma matrix.[1]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A straightforward protein precipitation protocol is employed for sample clean-up.[3]

  • Materials:

    • Human plasma samples

    • Acetonitrile (B52724) (ACN), HPLC grade, chilled

    • 1,4-Dithiothreitol (DTT) solution (e.g., 5% in water)[2]

    • Internal Standard (IS) solution (a structural analog of dihydralazine)

    • Microcentrifuge tubes (1.5 mL)

    • Microcentrifuge

    • Vortex mixer

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • To stabilize the dihydralazine, add a small volume (e.g., 1 µL) of 5% DTT solution and vortex briefly.[2]

    • Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.[3]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[3]
Mobile Phase A 0.1% Formic acid in water[3]
Mobile Phase B 0.1% Formic acid in acetonitrile[3]
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes.[3]
Flow Rate 0.4 mL/min[4]
Column Temperature 40°C
Injection Volume 5-10 µL
  • Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for dihydralazine
Product Ion (m/z) To be determined for dihydralazine
Collision Energy (eV) To be optimized for the specific instrument
Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC-MS/MS method.[2][5]

ParameterValue
Linearity Range 0.500 - 302 ng/mL[2][5]
Lower Limit of Quantification (LLOQ) 0.500 ng/mL[2][5]
Inter-batch Precision (CV%) 7.17% - 9.73%[2][5]
Inter-batch Accuracy 98.3% - 106.4%[2][5]
Mean Recovery 103.8%[2][5]

Method 2: HPLC with Fluorescence Detection (Post-Derivatization)

This method relies on the derivatization of dihydralazine to form a fluorescent product, which is then quantified.[6]

Experimental Protocol

1. Sample Preparation and Derivatization

This protocol involves acidification and derivatization steps to form a stable, fluorescent derivative of dihydralazine.[6]

  • Materials:

    • Human plasma samples

    • 0.02 M Hydrochloric acid (HCl)

    • Nitrous acid solution (freshly prepared)

    • Sodium methylate solution

    • Extraction solvent (e.g., a mixture of organic solvents)

    • Microcentrifuge tubes

    • Vortex mixer

    • Water bath

  • Procedure for Unchanged Dihydralazine:

    • Acidify plasma samples with 0.02 M HCl.[6]

    • Add nitrous acid solution and allow the reaction to proceed.[6]

    • Subsequently, add sodium methylate solution to form the fluorescent derivative.[6]

    • Extract the derivative using an appropriate organic solvent.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

  • Procedure for Apparent (Total) Dihydralazine:

    • Acidify plasma samples with 3 M HCl.[6]

    • Incubate at 90°C for 30 minutes.[6]

    • Proceed with the derivatization steps as described for unchanged dihydralazine.[6]

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a fluorescence detector

  • Chromatographic Conditions:

ParameterCondition
Column C18 µBondapak column[6]
Mobile Phase To be optimized, typically a mixture of buffer and organic solvent (e.g., acetonitrile or methanol)
Flow Rate To be optimized (e.g., 1.0 mL/min)
Injection Volume To be optimized
  • Fluorescence Detection:

ParameterWavelength
Excitation 230 nm[6]
Emission 430 nm[6]
Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC-fluorescence method.[6]

ParameterValue
Limit of Quantitation (Unchanged) 0.5 ng/mL[6]
Limit of Quantitation (Apparent) 1 ng/mL[6]

Visualizations

Experimental Workflow for HPLC-MS/MS Method

HPLC-MS/MS Workflow plasma Plasma Sample (100 µL) is_dtt Add Internal Standard and DTT Stabilizer plasma->is_dtt ppt Protein Precipitation (300 µL chilled ACN) is_dtt->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for dihydralazine quantification in plasma by HPLC-MS/MS.

Logical Relationship of Dihydralazine Stabilization and Analysis

Stabilization and Analysis Logic cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase blood Whole Blood Collection stabilize Immediate Stabilization (Cooling + DTT) blood->stabilize plasma_sep Plasma Separation stabilize->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis quant Quantification analysis->quant

Caption: Key steps for accurate dihydralazine analysis from plasma.

References

Application Note: Quantitative Analysis of Dihydralazine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of the antihypertensive drug dihydralazine (B103709) and its primary metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Dihydralazine is a reactive compound requiring specific sample handling and preparation to ensure its stability. The described method utilizes a straightforward protein precipitation extraction procedure and a robust LC-MS/MS method for high-throughput analysis. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide for the bioanalysis of dihydralazine, including detailed experimental protocols, quantitative data, and visual representations of the analytical workflow and metabolic pathway.

Introduction

Dihydralazine is a vasodilator drug used in the treatment of hypertension. It undergoes extensive metabolism in the body, primarily through acetylation and oxidation, leading to the formation of various metabolites.[1][2] The rate of metabolism, particularly acetylation, can vary significantly between individuals depending on their N-acetyltransferase 2 (NAT2) genotype, which influences the drug's efficacy and potential for adverse effects.[3] Therefore, a reliable analytical method to quantify both the parent drug and its major metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the analysis of drugs and metabolites in complex biological matrices.[4][5] This application note details a validated method for the determination of dihydralazine in human plasma and provides a framework for the analysis of its key metabolites.

Experimental Protocols

Sample Preparation

Due to the reactive nature of dihydralazine, proper sample handling and preparation are critical to prevent its degradation.[4][5] The use of a stabilizing agent is recommended.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Dihydralazine mesylate reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 1,4-Dithiothreitol (DTT)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Stabilizer Addition: Immediately after thawing, add a solution of 1,4-Dithiothreitol (DTT) to the plasma samples to a final concentration of 5 mM to prevent oxidative degradation of dihydralazine.[4][5]

  • Spiking: For calibration standards and quality control samples, spike the appropriate amount of dihydralazine and metabolite reference standards into the stabilized plasma.

  • Internal Standard Addition: Add the internal standard solution to all samples, standards, and quality controls.

  • Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma.[4][5][6]

  • Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.

  • Transfer to Autosampler Vials: Transfer the final extract to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow: Optimized for the specific instrument.

MRM Transitions: The following table provides example MRM transitions for dihydralazine. The transitions for metabolites would need to be optimized using the respective reference standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydralazine191.1132.125
Dihydralazine (Quantifier)191.1105.130
Acetyl-DihydralazineTo be determinedTo be determinedTo be determined
Oxidized-DihydralazineTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The MRM transitions and collision energies for the metabolites and internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Quantitative Data

The following tables summarize the quantitative performance of the LC-MS/MS method for dihydralazine in human plasma, based on published data.[4][5]

Table 1: Calibration Curve and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Dihydralazine0.500 - 302> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
DihydralazineLLOQ0.5007.17106.4
Low1.347.66103.2
Medium18.27.86101.3
High2589.7398.3

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)
DihydralazineLow, Medium, High103.8

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Stabilize Add DTT Stabilizer Sample->Stabilize Spike Spike Standards & IS Stabilize->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Transfer Supernatant Centrifuge->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for LC-MS/MS analysis of dihydralazine.

Metabolic Pathway of Dihydralazine

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_other Other Reactions Dihydralazine Dihydralazine Oxidation Oxidation Dihydralazine->Oxidation Acetylation Acetylation Dihydralazine->Acetylation Hydrazone Hydrazone Formation (with endogenous keto acids) Dihydralazine->Hydrazone Oxidized_Metabolite Oxidized Metabolites Oxidation->Oxidized_Metabolite CYP450 Cytochrome P450 CYP450->Oxidation Acetylated_Metabolite Acetylated Metabolites Acetylation->Acetylated_Metabolite NAT2 N-acetyltransferase 2 (NAT2) NAT2->Acetylation Hydrazone_Metabolite Hydrazone Metabolites Hydrazone->Hydrazone_Metabolite

Caption: Metabolic pathways of dihydralazine.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of dihydralazine in human plasma. The protocol emphasizes the importance of sample stabilization and offers a straightforward protein precipitation procedure for sample cleanup. The provided quantitative data demonstrates the method's suitability for sensitive and reliable bioanalysis. The included diagrams of the experimental workflow and metabolic pathway offer clear visual aids for researchers. This method can be adapted for the analysis of dihydralazine's key metabolites, which is essential for comprehensive pharmacokinetic and pharmacodynamic studies.

References

Application Notes: Utilizing Dihydralazine Mesylate for Endothelial Cell Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydralazine (B103709) mesylate, a derivative of hydralazine (B1673433), is a vasodilator primarily used in the treatment of hypertension.[1][2] Beyond its clinical applications, dihydralazine serves as a valuable pharmacological tool for researchers investigating endothelial cell biology. Its multifaceted mechanism of action allows for the study of various endothelial functions, including vasodilation, angiogenesis, and cell proliferation. These notes provide an overview of its applications, mechanisms, and key experimental considerations.

Mechanism of Action

Dihydralazine mesylate influences endothelial cell function through several key signaling pathways:

  • Nitric Oxide (NO) Pathway: Dihydralazine has been observed to directly affect endothelial cells by stimulating the release of nitric oxide (NO), a potent vasodilator.[1] NO diffuses to adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to vasodilation.[1][2] This makes dihydralazine a useful agent for studying NO-mediated signaling and endothelial dysfunction.[3]

  • Hypoxia-Inducible Factor (HIF-1α) Pathway: Dihydralazine can induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylase domain (PHD) enzymes.[4][5] This stabilization of HIF-1α leads to the transcription of downstream targets, including vascular endothelial growth factor (VEGF), a critical regulator of angiogenesis.[4][5][6] This pro-angiogenic phenotype makes dihydralazine suitable for investigating pathways related to ischemia and neovascularization.[4][5][6]

  • Anti-Angiogenic Effects: In contrast to its pro-angiogenic effects via the HIF-1α pathway, some studies have reported that hydralazine can exhibit anti-angiogenic properties.[7] These effects are attributed to the interference with VEGF and basic fibroblast growth factor (bFGF) signaling pathways in endothelial cells.[7] This dual role suggests that the effect of dihydralazine on angiogenesis may be context-dependent, warranting careful experimental design to dissect the specific pathways involved.

Applications in Endothelial Cell Research

  • Studying Vasodilation and Endothelial-Dependent Relaxation: By stimulating NO release, dihydralazine can be used to investigate the mechanisms of endothelium-dependent vasodilation.

  • Investigating Angiogenesis: Dihydralazine's ability to modulate the HIF-1α and VEGF pathways allows for its use in both pro- and anti-angiogenesis studies.[4][5][7] Key assays include tube formation, cell migration, and proliferation assays.

  • Modeling Hypoxic Stress: Dihydralazine has been proposed as a suitable mimetic agent for hypoxia in in-vitro models of the blood-brain barrier, offering an alternative to CoCl2 with lower cytotoxicity.[8][9]

  • Drug Development and Screening: As a compound with known effects on endothelial signaling, dihydralazine can be used as a positive or negative control in high-throughput screening assays for novel compounds targeting angiogenesis or vasodilation.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature regarding the effects of hydralazine (dihydralazine) on endothelial and related cell types.

Table 1: Effects of Hydralazine on Cell Viability and Proliferation

Cell TypeAssayConcentrationEffectReference
Human Peritoneal Mesothelial Cells (HPMC)MTT Assay100 µg/mL93% inhibition of serum-stimulated growth[10]
HuT 78 cellsCell Viability50 µMMaximal inhibition of cell viability[11]
Raji cellsCell Viability50 µMMaximal inhibition of cell viability[11]
bEnd.3 cellsMTT Assay50 µM~2.36% cytotoxicity[8]
bEnd.3 cellsMTT Assay100 µM~17.77% cytotoxicity[8]

Table 2: Effects of Hydralazine on Angiogenesis and Related Factors

Cell Type/ModelAssayConcentrationEffectReference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation, Migration, Invasion, Tube FormationNot specifiedInhibition[7]
Rat Aortic Ring AssayMicrovessel OutgrowthNot specifiedSuppression[7]
Chicken Chorioallantoic Membrane (CAM)NeovascularizationNot specifiedSuppression[7]
Sponge Angiogenesis Assay (in vivo)Stromal Cell Infiltration, Blood Vessel DensityNot specifiedIncrease[4][5]
HTR-8/SVneo trophoblast cells co-cultured with UtMVECsTrophoblast Integration10 µg/mLSignificant increase in integration into TNF-α pre-incubated endothelial networks[12]
Conditioned medium from co-cultureELISA10 µg/mLDown-regulation of sFlt-1[12]

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in growth medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium without the drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of this compound.

Materials:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM-2) with supplements

  • This compound

  • Basement membrane extract (e.g., Matrigel)

  • 96-well cell culture plates

  • Calcein AM (optional, for fluorescence imaging)

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract per well. Ensure the entire surface is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound.

  • Cell Seeding: Seed the HUVEC suspension onto the solidified matrix at a density of 1.5 x 10⁴ cells/well in a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[13]

  • Imaging and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[14][15]

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing changes in the expression of key proteins in signaling pathways (e.g., HIF-1α, VEGF, eNOS) following treatment with this compound.

Materials:

  • HUVECs

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HIF-1α, anti-VEGF, anti-eNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathway and Experimental Workflow Diagrams

Dihydralazine_NO_Pathway Dihydralazine Dihydralazine Mesylate eNOS eNOS Dihydralazine->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC Vasodilation Vasodilation cGMP->Vasodilation leads to

Caption: Dihydralazine stimulates nitric oxide synthesis.

Dihydralazine_HIF1a_Pathway cluster_normoxia Normoxia Dihydralazine Dihydralazine Mesylate PHD Prolyl Hydroxylase Domain (PHD) Enzymes Dihydralazine->PHD inhibits HIF1a_active Active HIF-1α Dihydralazine->HIF1a_active leads to stabilization of HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox hydroxylates HIF-1α VHL VHL-mediated Degradation HIF1a_hydrox->VHL VEGF_exp VEGF Gene Expression HIF1a_active->VEGF_exp promotes Angiogenesis Angiogenesis VEGF_exp->Angiogenesis

Caption: Dihydralazine's pro-angiogenic signaling pathway.

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Basement Membrane Extract start->coat_plate solidify Incubate at 37°C to solidify coat_plate->solidify prep_cells Prepare HUVEC suspension with Dihydralazine solidify->prep_cells seed_cells Seed cells onto the solidified matrix prep_cells->seed_cells incubate_tubes Incubate for 4-18 hours seed_cells->incubate_tubes image Image tube formation incubate_tubes->image quantify Quantify tube length, junctions, and loops image->quantify end End quantify->end

Caption: Experimental workflow for the tube formation assay.

References

Dihydralazine Mesylate: A Versatile Tool for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Application Notes

Dihydralazine (B103709), a derivative of hydralazine (B1673433), is a potent arteriolar vasodilator that has been a subject of cardiovascular research for decades.[1] While clinically used as an antihypertensive agent, its complex and multifaceted mechanism of action makes it a valuable tool compound for investigating fundamental aspects of cardiovascular physiology and pathology.[2][3] These application notes provide an overview of the key mechanisms and research applications of dihydralazine mesylate.

Primary Mechanism of Action: Vasodilation

Dihydralazine's principal effect is the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a reduction in blood pressure.[3][4] This vasodilation is achieved through several proposed mechanisms:

  • Inhibition of Intracellular Calcium Release: Dihydralazine is thought to inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6] By reducing the availability of intracellular calcium, a critical component of the contractile machinery, dihydralazine promotes muscle relaxation.[5][7]

  • Modulation of Nitric Oxide (NO) Signaling: Evidence suggests that dihydralazine can stimulate the release of nitric oxide (NO) from endothelial cells.[7] NO then diffuses into smooth muscle cells, activating soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[7][8] Elevated cGMP levels lead to vasorelaxation.[6][8] However, some studies suggest that its vasodilatory action is independent of the endothelium and not related to guanylate cyclase activation.[9]

  • Potassium Channel Opening: Dihydralazine may cause hyperpolarization of smooth muscle cells, likely through the opening of potassium channels, which contributes to its vasodilatory effect.[10]

  • Prostacyclin Pathway Involvement: In some vascular beds, particularly during pregnancy, dihydralazine-induced vasodilation has been shown to be mediated by the prostacyclin (PGI2) pathway.[11]

Antioxidant and Cardioprotective Properties

Beyond its vasodilatory effects, dihydralazine exhibits significant antioxidant properties, which are of considerable interest in cardiovascular research.[4][12]

  • Reactive Oxygen Species (ROS) Scavenging: Dihydralazine is an efficient scavenger of reactive oxygen species (ROS), such as superoxide (B77818) anions and peroxynitrite.[13][14] This antioxidant activity can help mitigate oxidative stress, a key contributor to endothelial dysfunction and cardiovascular disease.[13][15]

  • Inhibition of ROS-Producing Enzymes: Dihydralazine has been shown to inhibit the activity of enzymes like NADPH oxidase, a major source of vascular superoxide.[4][16]

  • Stabilization of Hypoxia-Inducible Factor-1α (HIF-1α): Dihydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of HIF-1α.[15] This pathway is crucial for cellular adaptation to low oxygen conditions and can promote angiogenesis.[4][15]

  • Cardioprotection: Studies have indicated that hydralazine can protect the heart against ischemia/reperfusion injury by inhibiting mitochondrial fission.[4][17] Its anti-apoptotic effects also contribute to its cardioprotective profile.[4]

Applications in Cardiovascular Research

This compound serves as a valuable tool for:

  • Investigating the fundamental mechanisms of vasodilation and blood pressure regulation.

  • Studying the role of oxidative stress and antioxidant pathways in cardiovascular diseases.

  • Exploring the therapeutic potential of HIF-1α activation in ischemic conditions.

  • Serving as a reference compound in the development of novel antihypertensive and cardioprotective drugs.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Vasodilation
EC₅₀ for relaxation of rabbit pulmonary artery16 ± 2 µMRabbit[3]
EC₅₀ for relaxation of rabbit aorta20 ± 1 µMRabbit[3]
IC₅₀ for vasodilation in human placental lobule1.9 mmol/LHuman[8]
Hemodynamic Effects (Human)
Increase in Cerebral Blood Flow (0.1 mg/kg i.v.)16-27%Human[18]
Decrease in Systemic Vascular Resistance (25 mg i.v.)~50%Human[19]
Increase in Cardiac Output (25 mg i.v.)from 4.0 to 6.7 L/minHuman[19]
Hemodynamic Effects (Rat)
Decrease in Mean Arterial Pressure (0.1 mg/kg i.v.)from 125 to 110 mmHgRat
Increase in Cardiac Index (0.1 mg/kg i.v.)from 4.040 to 6.423 L/min/m²Rat

Experimental Protocols

Ex Vivo Vasodilation Assay Using Rat Aortic Rings

This protocol assesses the vasodilatory effect of this compound on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (B352888) (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • 95% O₂ / 5% CO₂ gas mixture

Procedure:

  • Euthanize the rat via an approved method and excise the thoracic aorta.

  • Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

  • Carefully remove adhering connective and adipose tissue.

  • Cut the aorta into 2-3 mm wide rings.[5]

  • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.[5]

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at appropriate intervals.

  • Record the changes in isometric tension until a maximal response is achieved.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Vascular Smooth Muscle Cells (VSMCs)

This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Primary or cultured vascular smooth muscle cells (e.g., A7r5)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (Assay Buffer)

  • This compound

  • Fluorescence microscopy system capable of ratiometric imaging (excitation at 340/380 nm, emission at 510 nm)

Procedure:

  • Seed VSMCs on glass coverslips and culture until they reach 70-80% confluency.

  • Prepare a Fura-2 loading buffer containing 2 µM Fura-2 AM and 0.05% Pluronic F-127 in Assay Buffer.[4]

  • Wash the cells twice with Assay Buffer.

  • Incubate the cells with the Fura-2 loading buffer for 45-60 minutes at 37°C in the dark.[4]

  • Wash the cells three times with Assay Buffer to remove extracellular dye.[4]

  • Allow the cells to de-esterify the Fura-2 AM for 30 minutes at room temperature in the dark.[4]

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes while perfusing with Assay Buffer.[4]

  • Introduce this compound at the desired concentration into the perfusion buffer and continue recording the fluorescence ratio to observe any changes in [Ca²⁺]i.[4]

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in rats following the administration of this compound.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Polyethylene catheters

  • Pressure transducer and data acquisition system

  • Heparinized saline

  • This compound solution for injection

Procedure:

  • Anesthetize the rat with an appropriate anesthetic.[19]

  • Perform a tracheostomy to ensure a clear airway.[19]

  • Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer for blood pressure recording.[5]

  • Cannulate the jugular vein for intravenous drug administration.[5]

  • Allow the animal to stabilize for at least 30 minutes post-surgery to obtain a stable baseline blood pressure reading.[5]

  • Administer a bolus intravenous injection of this compound or vehicle control.[5]

  • Continuously record the mean arterial pressure (MAP) and heart rate for a defined period (e.g., 60 minutes) post-injection.[5]

  • Analyze the data to determine the change in blood pressure from the baseline.

Signaling Pathways and Experimental Workflows

Vasodilation_Signaling_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Dihydralazine Dihydralazine Mesylate eNOS eNOS Dihydralazine->eNOS Stimulates Ca_Release Ca²⁺ Release from SR (IP₃-mediated) Dihydralazine->Ca_Release Inhibits K_Channel K⁺ Channels Dihydralazine->K_Channel Opens NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Ca_Release->Relaxation (Inhibition leads to) Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->Relaxation

Caption: Proposed signaling pathways of this compound-induced vasodilation.

Aortic_Ring_Workflow start Euthanize Rat & Excise Thoracic Aorta prep Clean & Cut Aorta into 2-3 mm Rings start->prep mount Suspend Rings in Organ Bath prep->mount equilibrate Equilibrate for 60-90 min mount->equilibrate contract Induce Contraction with Phenylephrine equilibrate->contract treat Add Cumulative Concentrations of Dihydralazine contract->treat record Record Isometric Tension treat->record analyze Analyze Relaxation Data record->analyze

Caption: Experimental workflow for the ex vivo rat aortic ring vasodilation assay.

Antioxidant_Pathway cluster_ROS Oxidative Stress cluster_HIF Hypoxia Pathway Dihydralazine Dihydralazine Mesylate ROS Reactive Oxygen Species (ROS) Dihydralazine->ROS Scavenges NADPH_Oxidase NADPH Oxidase Dihydralazine->NADPH_Oxidase Inhibits PHD Prolyl Hydroxylase Domain (PHD) Dihydralazine->PHD Inhibits HIF HIF-1α PHD->HIF Degrades Angiogenesis Angiogenesis HIF->Angiogenesis Promotes

Caption: Antioxidant and HIF-1α stabilizing pathways of this compound.

References

Troubleshooting & Optimization

Optimizing dihydralazine mesylate concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of dihydralazine (B103709) mesylate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of dihydralazine mesylate in vitro?

This compound is a direct-acting vasodilator. Its primary mechanism involves the relaxation of vascular smooth muscle cells. This is thought to occur through multiple pathways, including the inhibition of inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, the stimulation of nitric oxide (NO) release from the endothelium, and the opening of potassium channels, leading to hyperpolarization of the cell membrane.[1][2]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A recommended starting point for this compound concentration in in vitro experiments can be inferred from studies on the closely related compound, hydralazine (B1673433). For vasodilation assays, concentrations in the micromolar range are typically effective. For cytotoxicity and cell proliferation assays, a wider range should be tested, as effects can be cell-type dependent. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

This compound has limited solubility in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][4] Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.[5][6]

Q4: Is this compound stable in cell culture medium?

The stability of this compound in cell culture medium can be influenced by factors such as pH and temperature. It is advisable to prepare fresh dilutions of the compound from your stock solution for each experiment to ensure consistent results.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound in cell culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO from the stock solution is too low to maintain solubility.- Lower the final concentration of the compound in your experiment.- Perform a serial dilution of the high-concentration DMSO stock to create intermediate stocks before the final dilution into the medium.- Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.- Increase the serum concentration in the medium if your experimental design allows, as serum proteins can aid in solubilization.[5]
High background cytotoxicity or unexpected cell death. The concentration of this compound is too high for the specific cell type. The final concentration of the DMSO solvent is toxic to the cells.- Perform a thorough dose-response experiment to determine the cytotoxic threshold for your cells.- Include a vehicle control (medium with the same final concentration of DMSO) in all experiments to assess solvent toxicity.- Ensure the final DMSO concentration is below 0.5% (v/v).[6]
Inconsistent or variable experimental results. Degradation of the this compound stock solution. Inconsistent preparation of working solutions.- Prepare fresh working solutions from the DMSO stock for each experiment.- Aliquot the high-concentration DMSO stock and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Ensure accurate and consistent pipetting when preparing dilutions.
No observable effect at expected concentrations. The tested concentrations are too low for the specific cell type or assay. The compound has degraded. The cellular pathway targeted by dihydralazine is not active in your cell model.- Test a wider and higher range of concentrations in your dose-response experiments.- Use a freshly prepared stock solution.- Verify the expression and activity of the expected signaling pathway components in your cell line.

Data Presentation

Dihydralazine and Hydralazine In Vitro Concentrations

Note: Data for this compound is limited. The following table includes data for the closely related compound hydralazine to provide a reference for starting concentrations. Researchers should perform their own dose-response studies for this compound.

CompoundCell Line/SystemAssayEffective Concentration Range / IC50Reference
HydralazineMCF-7 (human breast cancer)Cytotoxicity (MTT Assay)IC50: 165.1 µM[7]
HydralazineHuman Peritoneal Mesothelial CellsCell Proliferation (MTT Assay)Inhibition observed at 100 µg/mL[8]
HydralazineRabbit Aorta and Pulmonary ArteryVasodilationEC50: 16-20 µM[9]
HydralazineRat Mesenteric Arterial BedInhibition of Noradrenaline-induced VasoconstrictionIC50: 0.4 µg/mL[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure:

    • Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution.[5]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Vasodilation Assay using Aortic Rings

This protocol is adapted from studies using hydralazine and should be optimized for this compound.

  • Materials: Isolated thoracic aorta from a suitable animal model (e.g., rabbit), Krebs-Henseleit buffer, phenylephrine (B352888), acetylcholine (B1216132), this compound working solutions.

  • Procedure:

    • Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

    • At the end of the experiment, add a saturating concentration of acetylcholine to assess endothelium integrity.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Materials: Selected cell line, complete cell culture medium, this compound working solutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Vasodilation_Signaling_Pathway cluster_VSMC Vascular Smooth Muscle Cell cluster_EC Endothelial Cell Dihydralazine Dihydralazine Mesylate IP3R IP3 Receptor Dihydralazine->IP3R Inhibits K_Channel K⁺ Channel Dihydralazine->K_Channel Opens eNOS eNOS Dihydralazine->eNOS Stimulates VascularSmoothMuscleCell Vascular Smooth Muscle Cell EndothelialCell Endothelial Cell SR Sarcoplasmic Reticulum Ca2_Release Ca²⁺ Release SR->Ca2_Release Blocks Contraction Muscle Contraction Ca2_Release->Contraction Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Relaxation_K Relaxation Hyperpolarization->Relaxation_K NO Nitric Oxide (NO) eNOS->NO NO->VascularSmoothMuscleCell Diffuses to

Caption: Proposed signaling pathways for this compound-induced vasodilation.

Experimental_Workflow_Cytotoxicity start Start cell_seeding Seed cells in 96-well plate start->cell_seeding adhesion Allow cells to adhere (overnight) cell_seeding->adhesion treatment Treat with Dihydralazine Mesylate concentrations adhesion->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add solubilization solution formazan_formation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and IC50 absorbance->analysis end End analysis->end

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting_Logic start Inconsistent Results check_solubility Is the compound precipitating? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_cytotoxicity Is there unexpected cell death? cytotoxicity_yes Yes check_cytotoxicity->cytotoxicity_yes Yes cytotoxicity_no No check_cytotoxicity->cytotoxicity_no No check_stock Is the stock solution fresh? stock_yes Yes check_stock->stock_yes Yes stock_no No check_stock->stock_no No action_solubility Lower concentration Adjust solvent solubility_yes->action_solubility solubility_no->check_cytotoxicity action_cytotoxicity Lower concentration Check vehicle control cytotoxicity_yes->action_cytotoxicity cytotoxicity_no->check_stock investigate_further Investigate other experimental variables stock_yes->investigate_further action_stock Prepare fresh stock solution stock_no->action_stock

Caption: Logical relationship diagram for troubleshooting inconsistent results.

References

Troubleshooting inconsistent dihydralazine mesylate results in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with dihydralazine (B103709) mesylate in vivo.

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: What is the recommended solvent and preparation method for dihydralazine mesylate for in vivo injection?

A1: this compound should be dissolved in a sterile, physiologically compatible vehicle. Sterile saline (0.9% sodium chloride) is a common choice.[1][2] It is crucial to prepare the solution fresh for each experiment and protect it from light to prevent degradation.[1][3] Dihydralazine solutions are known to be unstable, and degradation can occur, affecting your results.[4][5]

Q2: We are observing precipitation in our this compound formulation. What could be the cause and how can we prevent it?

A2: Precipitation can be due to several factors including solubility limits, pH of the solution, and interactions with other components. Dihydralazine has maximum stability around pH 3.5.[6] Ensure your final formulation's pH is within a range that maintains solubility and stability. If using co-solvents, ensure they are compatible and validated for in vivo use.

Q3: What is the appropriate route of administration for this compound in animal models?

A3: The choice of administration route (e.g., intravenous (IV), intraperitoneal (IP), or oral gavage) depends on the experimental design and desired pharmacokinetic profile. IV administration provides immediate systemic exposure, while IP and oral routes will have different absorption kinetics.[1][7] Consistency in the administration technique is critical to minimize variability.[1]

Dosing and Efficacy

Q4: We are not observing the expected hypotensive effect of this compound. What are the potential reasons?

A4: Lack of efficacy can stem from several issues:

  • Inadequate Dose: The dose may be too low for the specific animal model and strain. Dose-response studies are recommended to determine the optimal dose.[1]

  • Rapid Metabolism: Similar to the related compound hydralazine (B1673433), dihydralazine metabolism can vary between animal species and even between individuals within the same strain, potentially due to genetic factors like acetylator status.[8] "Fast metabolizers" may clear the drug too quickly.

  • Compound Degradation: As mentioned, dihydralazine is unstable.[4][5] Ensure your formulation is freshly prepared and properly handled.

  • Incorrect Blood Pressure Measurement: The method and timing of blood pressure measurement are critical. Ensure you are using a validated technique and measuring at appropriate time points post-administration to capture the peak effect.[1][9]

Q5: How do I convert this compound doses between different animal species?

A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone.[10][11][12] The Human Equivalent Dose (HED) can be calculated from the animal No Observed Adverse Effect Level (NOAEL) using established conversion factors.[13][14]

Variability in Results

Q6: We are seeing high variability in blood pressure response among animals in the same treatment group. What are the likely causes?

A6: High inter-animal variability is a common challenge in in vivo studies and can be attributed to:

  • Biological Variation: Differences in age, weight, and underlying health status of the animals can contribute to varied responses.[1]

  • Metabolic Differences: As with hydralazine, genetic polymorphisms in metabolic enzymes can lead to "fast" and "slow" metabolizers, resulting in different drug exposures from the same dose.[8]

  • Inconsistent Administration: Variations in injection speed, volume, or location can affect drug absorption and bioavailability.[1]

  • Stress: Animal stress during handling and measurement can significantly impact blood pressure readings.[15] Acclimatize animals to the procedures and environment.[1]

Q7: Can the diet of the animals affect the experimental outcome?

A7: Yes, food can affect the bioavailability of orally administered drugs. For oral dosing studies, it is important to standardize the feeding schedule to ensure consistent drug absorption.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of Dihydralazine in Different Animal Species (Intravenous Administration)

SpeciesDose (mg/kg)Terminal Half-life (min)ClearanceReference
Rabbit1, 5, 7.51.0 - 2.0Highest[7]
Rat1, 5, 7.5Species-dependentIntermediate[7]
Dog1, 5, 7.5Species-dependentLowest[7]

Table 2: Dose Conversion Between Species Based on Body Surface Area (BSA)

To convert a dose from a known species to a target species, use the following formula:

Target Species Dose (mg/kg) = Known Species Dose (mg/kg) x (Km of Known Species / Km of Target Species)

SpeciesBody Weight (kg)Km (Body Weight/BSA)
Human6037
Rat0.156
Mouse0.023
Rabbit1.812
Dog1020

Data adapted from FDA guidelines.[10][11][12][13][14]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Reconstitution: Dissolve the powder in sterile 0.9% sodium chloride (saline) to the desired stock concentration.

  • Fresh Preparation: Prepare the solution immediately before administration.

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in foil.

  • Final Dilution: If necessary, perform final dilutions to the target concentration using sterile saline.

Protocol 2: In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)
  • Acclimatization: Acclimatize the animals to the restraining device and tail-cuff for several days before the experiment to minimize stress-induced hypertension.[1]

  • Baseline Measurement: Obtain stable baseline blood pressure readings for at least 3 consecutive days prior to drug administration.[1]

  • Animal Restraint: Gently place the animal in a restrainer.

  • Cuff Placement: Place the tail-cuff and pulse sensor on the animal's tail according to the manufacturer's instructions.

  • Drug Administration: Administer the prepared this compound solution via the chosen route.

  • Post-Dose Monitoring: Measure blood pressure and heart rate at predetermined intervals (e.g., 5, 15, 30, 60, 90, 120, and 240 minutes) to construct a time-course of the drug's effect.[1]

  • Data Analysis: Calculate the change in blood pressure from the baseline for each animal and at each time point.

Visualizations

a cluster_formulation Formulation & Stability cluster_administration Administration cluster_measurement Measurement & Analysis cluster_troubleshooting Troubleshooting prep Prepare Fresh Solution solvent Use Sterile Saline (0.9% NaCl) prep->solvent light Protect from Light prep->light ph Check pH (Stable around 3.5) prep->ph route Consistent Route (IV, IP, Oral) tech Standardized Technique route->tech bp_method Validated BP Method (e.g., Tail-Cuff) acclimate Acclimatize Animals tech->acclimate baseline Establish Stable Baseline bp_method->baseline inconsistent_results Inconsistent Results timing Consistent Measurement Times baseline->timing analysis Analyze Change from Baseline timing->analysis dose Dose Optimization inconsistent_results->dose metabolism Consider Metabolism Differences inconsistent_results->metabolism stress Minimize Animal Stress inconsistent_results->stress

Caption: Experimental workflow for in vivo studies with this compound.

G cluster_pathway Dihydralazine Mechanism of Action Dihydralazine Dihydralazine ArteriolarSmoothMuscle Arteriolar Smooth Muscle Cells Dihydralazine->ArteriolarSmoothMuscle CalciumInflux Inhibition of Ca2+ Influx ArteriolarSmoothMuscle->CalciumInflux Vasodilation Vasodilation CalciumInflux->Vasodilation PeripheralResistance Decreased Peripheral Resistance Vasodilation->PeripheralResistance BloodPressure Decreased Blood Pressure PeripheralResistance->BloodPressure

Caption: Simplified signaling pathway for dihydralazine's vasodilatory effect.

troubleshooting_flowchart start Inconsistent In Vivo Results Observed check_formulation Review Formulation Protocol (Fresh, Sterile, Light-Protected?) start->check_formulation check_formulation->start No, Revise formulation_ok Formulation OK check_formulation->formulation_ok Yes check_dose Verify Dose Calculation & Consider Dose-Response Study check_dose->start No, Revise dose_ok Dose OK check_dose->dose_ok Yes check_admin Standardize Administration Technique check_admin->start No, Revise admin_ok Administration OK check_admin->admin_ok Yes check_animals Assess Animal Homogeneity (Age, Weight, Strain) check_animals->start No, Revise animals_ok Animals OK check_animals->animals_ok Yes check_bp Validate Blood Pressure Measurement (Acclimatization, Baseline) check_bp->start No, Revise bp_ok BP Measurement OK check_bp->bp_ok Yes formulation_ok->check_dose dose_ok->check_admin admin_ok->check_animals animals_ok->check_bp

Caption: Logical troubleshooting workflow for inconsistent dihydralazine results.

References

Dihydralazine Mesylate Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of dihydralazine (B103709) mesylate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: Limited direct stability data is available for dihydralazine mesylate. The information provided herein is largely based on studies conducted on dihydralazine and its hydrochloride or sulfate (B86663) salts. This guidance should be considered a starting point for your investigations, and stability studies specific to the mesylate salt are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of dihydralazine in solution?

A1: Dihydralazine is sensitive to several factors in solution, primarily:

  • pH: It is most stable in acidic conditions and degrades significantly at neutral to alkaline pH (pH ≥ 7).[1][2][3][4][5]

  • Light: Exposure to UV/Vis light can cause considerable degradation.[1][2][3][4]

  • Temperature: Elevated temperatures accelerate the degradation process.[1][3][4]

  • Oxidizing Agents: As a hydrazine (B178648) derivative, dihydralazine is susceptible to oxidation.

Q2: What is the optimal pH for maintaining the stability of a dihydralazine solution?

A2: Studies on dihydralazine hydrochloride indicate that maximum stability is achieved at approximately pH 3.5.[6][7] The degradation rate increases as the pH becomes more alkaline.

Q3: How does dihydralazine degrade in solution?

A3: The degradation of dihydralazine in solution generally follows first-order kinetics.[2][3][4] The primary degradation pathways involve hydrolysis and oxidation. In aqueous solutions, hydrolysis of the hydrazinyl groups can occur. Under photolytic conditions, degradation is also a significant concern.

Troubleshooting Guide

Issue 1: Rapid degradation of my this compound solution is observed.

  • Potential Cause: The pH of your solution may be neutral or alkaline.

    • Troubleshooting Tip: Adjust the pH of your solution to an acidic range, ideally around 3.5, using an appropriate buffer system. Verify the pH of all solvents and buffers used in your preparation.

  • Potential Cause: The solution is exposed to light.

    • Troubleshooting Tip: Protect your solution from light at all stages of your experiment by using amber-colored vials or by wrapping your containers in aluminum foil.

  • Potential Cause: The solution is being stored at an elevated temperature.

    • Troubleshooting Tip: Store your this compound solutions at refrigerated temperatures (2-8 °C) unless otherwise specified by your experimental protocol. Avoid repeated freeze-thaw cycles.

  • Potential Cause: Presence of oxidizing agents or metal ions.

    • Troubleshooting Tip: Use high-purity solvents and de-gassed buffers to minimize dissolved oxygen. Avoid contact with metal surfaces that could leach ions into the solution.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram.

  • Potential Cause: These may be degradation products of dihydralazine.

    • Troubleshooting Tip: Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram. The use of a photodiode array (PDA) detector can help in comparing the UV spectra of the unknown peaks with that of the parent drug to confirm if they are related.

Quantitative Data Summary

The following tables summarize the degradation of dihydralazine under various stress conditions. Note that this data is for dihydralazine or its hydrochloride salt.

Table 1: Effect of pH on Dihydralazine Degradation in Solution

pH Condition% DegradationReference
1 M HCl1.61% (after 300 min)[1]
Buffer pH 45.50%[1]
Buffer pH 738.54%[1]
Buffer pH 1074.98%[1]
1 M NaOH100%[1]

Table 2: Effect of Light Exposure on Dihydralazine Degradation

Light Exposure% DegradationReference
1 ICH dose (1,200,000 lx h and 200 W m⁻²)2.85%[1]
3 ICH doses (56,706 kJ m⁻²)13.26%[1]
6 ICH doses (113,412 kJ m⁻²)100%[1]

Table 3: Effect of High Temperature and Humidity on Solid Dihydralazine

ConditionDuration% DegradationReference
70 °C / 80% RH2 months22.01%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a slightly acidic aqueous buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 2-8 hours). Cool the solution and neutralize with 1 M NaOH.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution under the same conditions as the acid hydrolysis. Cool and neutralize with 1 M HCl.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 105 °C for 6 hours).[8] Also, heat an aliquot of the stock solution at a high temperature (e.g., 80 °C).

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light in a photostability chamber. The exposure should be controlled, for example, according to ICH Q1B guidelines.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M potassium dihydrogen orthophosphate, pH adjusted to 3.0-3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The ratio should be optimized for good separation. A common starting point is a 40:60 (v/v) ratio of buffer to acetonitrile.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm or 305 nm).[1][9]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Injection Volume: 20 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Dihydralazine_Degradation_Pathway Dihydralazine Dihydralazine Degradation_Products Degradation Products Dihydralazine->Degradation_Products Stress Conditions (pH ≥ 7, Light, Heat, Oxidizing Agents) Phthalazine Phthalazine Degradation_Products->Phthalazine Hydrolysis Other_Products Other Products Degradation_Products->Other_Products Oxidation/Other Pathways Experimental_Workflow cluster_Stress_Conditions Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Alkaline Hydrolysis Base->HPLC_Analysis Oxidation Oxidative Degradation Oxidation->HPLC_Analysis Thermal Thermal Degradation Thermal->HPLC_Analysis Photo Photolytic Degradation Photo->HPLC_Analysis Stock_Solution This compound Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Data_Analysis Data Analysis (% Degradation, Kinetics) HPLC_Analysis->Data_Analysis

References

Technical Support Center: Analysis of Dihydralazine Mesylate Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying dihydralazine (B103709) mesylate degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your analyses.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions that lead to the degradation of dihydralazine mesylate?

A1: this compound is known to be sensitive to several stress conditions. Forced degradation studies have shown that it is particularly susceptible to high temperature, high humidity, UV/Vis light, and alkaline pH (pH ≥ 7).[1][2][3] It is relatively stable under acidic conditions when analyzed as a single substance.[1][2][3]

Q2: What are the major known degradation products of dihydralazine?

A2: One of the primary degradation products identified under alkaline conditions (e.g., in 1 M NaOH) and UV/Vis light is 1,4-dihydrazinylidenophthalazine.[4] Another degradation product, (phenylmethyl)hydrazine, has also been observed.[2][5]

Q3: Can interactions with other drugs affect the degradation of dihydralazine?

A3: Yes, the presence of other active pharmaceutical ingredients can accelerate the degradation of dihydralazine. For instance, when in a mixture with hydrochlorothiazide, the degradation of dihydralazine is significantly increased, and it becomes more sensitive to acidic conditions.[1][2][5]

Q4: What are some common challenges in the LC-MS analysis of dihydralazine and its degradation products?

A4: Dihydralazine is a reactive and sensitive substance.[6] Common challenges in its LC-MS analysis include retention time shifts, peak broadening or tailing, and ion suppression effects due to the sample matrix.[7][8] Contamination of the LC-MS system can also lead to baseline noise and inconsistent results.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS analysis of this compound and its degradation products.

Issue Potential Cause Recommended Solution
No or Low Signal Intensity Improper MS settings (e.g., ionization mode, gas flows, temperatures).Ensure MS settings are appropriate for dihydralazine and its expected degradation products. Check for proper spray from the capillary and perform an MS tune.[8]
Sample degradation during preparation or storage.Prepare fresh samples and consider using stabilizers like 1,4-dithiothreitol (DTT) and cooling to prevent decomposition.[6]
Concentration below the limit of detection (LOD).Concentrate the sample or adjust the injection volume.
Retention Time Shifts Changes in mobile phase composition or pH.Prepare fresh mobile phase and ensure accurate pH measurement.[7]
Column degradation or contamination.Flush the column or replace it if necessary.[7]
Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each run.[8]
Poor Peak Shape (Tailing or Broadening) Column overload.Dilute the sample or reduce the injection volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary interactions with the stationary phase.Consider using a different column chemistry or adding a competing agent to the mobile phase.
High Baseline Noise Contaminated mobile phase or solvents.Use high-purity, LC-MS grade solvents and additives.[7][9]
Contaminated ion source.Clean the ion source regularly.[7]
Leaks in the LC system.Check for and fix any loose fittings.[8]
Ghost Peaks or Carryover Inadequate cleaning of the injector and sample loop.Implement a thorough needle and loop wash procedure between injections.[7]
Adsorption of the analyte onto system components.Flush the system with a strong solvent.

Quantitative Data of Dihydralazine Degradation Products

The following table summarizes the key identified degradation products of dihydralazine with their corresponding mass-to-charge ratios (m/z) observed in LC-MS analysis.

Degradation ProductStress ConditionObserved m/zIon Mode
1,4-dihydrazinylidenophthalazine1 M NaOH, UV/Vis light189.08[M-H]⁻
(phenylmethyl)hydrazineHigh temperature, humidityNot explicitly stated-

Note: The m/z value for 1,4-dihydrazinylidenophthalazine is inferred from the proposed structure in the referenced literature. Further confirmation would be required.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound to generate its degradation products for LC-MS analysis.

a. Acidic Degradation:

  • Prepare a solution of this compound in 1 M HCl.

  • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 300 minutes).[1]

  • Neutralize the solution with an appropriate base.

  • Dilute the sample with the mobile phase to a suitable concentration for LC-MS analysis.

b. Alkaline Degradation:

  • Prepare a solution of this compound in 1 M NaOH.

  • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period. Dihydralazine degrades rapidly in strong alkaline conditions.[1]

  • Neutralize the solution with an appropriate acid.

  • Dilute the sample with the mobile phase for analysis.

c. Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3-30%).

  • Keep the solution at room temperature for a specified duration.

  • Quench the reaction if necessary.

  • Dilute the sample for LC-MS injection.

d. Photodegradation:

  • Expose a solution of this compound to a controlled UV/Vis light source (e.g., 1.2 million lux hours and 200 W h/m²).[1]

  • Analyze the sample at different time points to monitor the extent of degradation.

e. Thermal Degradation (Solid State):

  • Place the solid this compound powder in a climate chamber at a controlled temperature and humidity (e.g., 70°C and 80% RH) for an extended period (e.g., 2 months).[1]

  • Dissolve the stressed solid sample in a suitable solvent for LC-MS analysis.

LC-MS Analysis Protocol

This is a general protocol for the analysis of dihydralazine and its degradation products. Method optimization will be required based on the specific instrument and column used.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used (e.g., 125 mm x 4.0 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent (e.g., acetonitrile) is often employed.[1]

    • Flow Rate: Typically around 1.0 - 1.4 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Both positive and negative ion modes should be evaluated to ensure the detection of all potential degradation products.

    • Scan Mode: Full scan mode to detect all ions, followed by product ion scan (MS/MS) for structural elucidation of the detected degradation products.

    • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Visualizations

Experimental Workflow for Forced Degradation and Analysis

G cluster_stress Forced Degradation cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Acid Acidic (1M HCl) Neutralize Neutralization/ Dissolution Acid->Neutralize Base Alkaline (1M NaOH) Base->Neutralize Oxidation Oxidative (H2O2) Oxidation->Neutralize Photo Photolytic (UV/Vis) Photo->Neutralize Thermal Thermal (70°C, 80% RH) Thermal->Neutralize Dilute Dilution Neutralize->Dilute LC LC Separation (C18 Column) Dilute->LC MS MS Detection (ESI) LC->MS Data Data Analysis MS->Data

Caption: Workflow for dihydralazine degradation studies.

Proposed Degradation Pathway of Dihydralazine

G Dihydralazine Dihydralazine DegradationProduct1 1,4-dihydrazinylidenophthalazine Dihydralazine->DegradationProduct1 Alkaline (1M NaOH) or UV/Vis Light

Caption: Simplified degradation pathway of dihydralazine.

References

Technical Support Center: Dihydralazine Mesylate in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dihydralazine (B103709) mesylate in cellular assays. The information addresses potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action of dihydralazine?

A1: Dihydralazine is a vasodilator that primarily acts on vascular smooth muscle cells.[1] Its mechanism involves inhibiting the influx of calcium ions, which is crucial for muscle contraction, leading to vasodilation.[1] It also stimulates the release of nitric oxide (NO), a potent vasodilator, from endothelial cells.[1][2] Additionally, it may open potassium channels, causing hyperpolarization, and inhibit the IP3-induced release of calcium from the sarcoplasmic reticulum.[2]

Q2: We are observing unexpected effects on gene expression related to hypoxia. Could dihydralazine be the cause?

A2: Yes, this is a known off-target effect. Dihydralazine and its analog hydralazine (B1673433) can inhibit prolyl hydroxylase domain (PHD) enzymes.[3] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the cellular response to hypoxia.[3][4][5] Stabilized HIF-1α translocates to the nucleus and upregulates the expression of various genes, including vascular endothelial growth factor (VEGF), which is involved in angiogenesis.[3][6]

Q3: Our cell proliferation/cytotoxicity assay results are inconsistent and don't correlate with other methods. Why might this be happening?

A3: Dihydralazine has been shown to interfere with colorimetric cell viability assays that use tetrazolium salts, such as the MTS assay.[7][8] It can directly react with the assay reagents, leading to a false increase in absorbance and inaccurate readings of cell proliferation or cytotoxicity.[7][8] It is crucial to use a modified assay protocol or an alternative, non-enzymatic method for assessing cell number, such as trypan blue exclusion or direct cell counting.[7]

Q4: We are seeing an increase in markers of DNA damage and apoptosis in our cancer cell line experiments. Is this a known effect of dihydralazine?

A4: Yes, dihydralazine and hydralazine have been reported to have genotoxic effects and can induce DNA damage.[9][10] In some cancer cell lines, hydralazine has been shown to induce caspase-dependent apoptosis through the intrinsic (mitochondrial) pathway.[10][11] This effect may be linked to the accumulation of reactive oxygen species (ROS).[10]

Q5: Can dihydralazine influence inflammatory signaling pathways in cell culture?

A5: Yes. At certain concentrations, hydralazine exhibits antioxidant properties and can attenuate macrophage activation.[12] It has been shown to inhibit the gene expression and protein synthesis of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process.[12]

Q6: We have observed contradictory effects on angiogenesis in our assays. Can dihydralazine be both pro- and anti-angiogenic?

A6: This is a complex area. As mentioned in Q2, dihydralazine can stabilize HIF-1α and upregulate VEGF, promoting angiogenesis.[3] However, other studies have shown that hydralazine can also have anti-angiogenic effects by interfering with VEGF and bFGF signaling pathways in endothelial cells.[13] The net effect likely depends on the specific cell type, experimental conditions, and concentration of the compound used.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Data with MTS/MTT Assays
  • Problem: Absorbance readings in MTS or similar tetrazolium-based assays are higher than expected or do not correlate with visual inspection of cell density or other viability assays (e.g., trypan blue).

  • Cause: Dihydralazine can directly reduce the tetrazolium salt, leading to a false positive signal independent of cellular metabolic activity.[7][8]

  • Solution:

    • Modified MTS Protocol: Before adding the MTS reagent, centrifuge the plate (for suspension cells) or aspirate the medium (for adherent cells) and replace the dihydralazine-containing medium with fresh culture medium.[7][8]

    • Alternative Assays: Use non-enzymatic methods to determine cell number, such as direct cell counting with a hemocytometer and trypan blue exclusion, or use assays based on DNA content (e.g., CyQUANT).

    • Cell-Free Control: Always include a control well with dihydralazine in culture medium but without cells to measure the direct effect of the compound on the assay reagent.

Issue 2: Unexpected Activation of Hypoxia-Related Genes
  • Problem: Increased expression of genes like VEGF, ADM, or HMOX1 in normoxic conditions.

  • Cause: Dihydralazine inhibits prolyl hydroxylase (PHD) enzymes, leading to the stabilization of HIF-1α.[3]

  • Solution:

    • Confirm HIF-1α Stabilization: Perform a western blot to directly measure the levels of HIF-1α protein in the nucleus of dihydralazine-treated cells.

    • Pathway Analysis: If studying a pathway that is sensitive to hypoxic signaling, consider using a different vasodilator with a distinct mechanism of action as a control.

    • Dose-Response: Characterize the dose- and time-dependent effects of dihydralazine on HIF-1α stabilization in your specific cell model to identify a potential therapeutic window that minimizes this off-target effect if it is undesirable for your experiment.

Issue 3: Variable Responses Between Different Batches of Cells or Experiments
  • Problem: The magnitude of the observed effect of dihydralazine varies significantly between experiments.

  • Cause: The metabolism of dihydralazine can be influenced by the expression of metabolic enzymes like N-acetyltransferase 2 (NAT2) and cytochrome P450s, which can vary between cell lines or even within the same cell line over time.[14][15] This leads to differences in the concentration of the active compound and its reactive metabolites.

  • Solution:

    • Cell Line Authentication: Ensure consistent use of a well-characterized and authenticated cell line.

    • Standardize Culture Conditions: Maintain consistent cell culture conditions, including passage number and confluency, as these can influence metabolic enzyme expression.

    • Metabolic Profiling: If variability is a persistent and critical issue, consider characterizing the metabolic profile of your cell line with respect to key drug-metabolizing enzymes.

Data Presentation

Table 1: Summary of Reported Off-Target Effects and Effective Concentrations of Dihydralazine/Hydralazine

Off-Target EffectCell/SystemConcentration RangeOutcomeCitation(s)
Interference with MTS Assay Vascular Smooth Muscle Cells, THP-1, K562, Jurkat cells10 - 500 µMFalse increase in absorbance[7][8]
HIF-1α Stabilization Endothelial and Smooth Muscle Cells50 - 100 µMInduction of HIF-1α and VEGF expression[3][5]
Inhibition of Inflammatory Enzymes Murine Peritoneal Macrophages0.1 - 10 mMInhibition of NOS-2 and COX-2 expression[12]
Induction of Apoptosis Leukemic T cells (Jurkat, MOLT-4, CEM-6)50 - 200 µMCaspase-dependent apoptosis[10]
Genotoxicity Rat Hepatocyte Primary CulturesNot specifiedElicited DNA repair[9]
Cytotoxicity Isolated Rat HepatocytesLC50 = 8 mMCell death[16]
Anti-Angiogenesis Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibition of proliferation, migration, and tube formation[13]
ERK Pathway Inhibition Murine T cellsNot specifiedDecreased DNMT1 and DNMT3a expression[17]

Experimental Protocols

Protocol 1: Modified MTS Proliferation Assay to Avoid Dihydralazine Interference

This protocol is adapted from studies demonstrating dihydralazine's interference with tetrazolium-based assays.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight (for adherent cells).

  • Treatment: Treat cells with various concentrations of dihydralazine mesylate and appropriate vehicle controls for the desired time period (e.g., 2, 24, or 48 hours).

  • Medium Replacement (Crucial Step):

    • For Adherent Cells: Carefully aspirate the medium containing dihydralazine from each well. Wash once with 100 µL of pre-warmed phosphate-buffered saline (PBS). Add 100 µL of fresh, pre-warmed complete culture medium to each well.

    • For Suspension Cells: Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes). Carefully aspirate the supernatant without disturbing the cell pellet. Gently add 100 µL of fresh, pre-warmed complete culture medium to each well.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent (e.g., from a CellTiter 96® AQueous One Solution Cell Proliferation Assay kit) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Record the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for HIF-1α Stabilization
  • Cell Treatment: Plate cells and treat with this compound (e.g., 100 µM) for a short time course (e.g., 0, 1, 2, 4 hours). A positive control, such as treatment with cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO), or incubation in a hypoxic chamber (1% O2), should be included.

  • Nuclear Extraction: Following treatment, wash cells with ice-cold PBS and harvest. Perform nuclear extraction using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of nuclear protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Re-probe the membrane with an antibody against a nuclear loading control protein (e.g., Lamin B1 or TATA-binding protein) to ensure equal protein loading.

Visualizations

Dihydralazine_HIF1a_Pathway cluster_nucleus Nucleus Dihydralazine Dihydralazine Mesylate PHD Prolyl Hydroxylase Domain (PHD) Enzymes Dihydralazine->PHD Inhibits HIF1a_stabilized Stabilized HIF-1α PHD->HIF1a_stabilized Hydroxylates HIF1a_hydroxylated Hydroxylated HIF-1α VHL VHL E3 Ubiquitin Ligase HIF1a_hydroxylated->VHL Recognized by Proteasome Proteasomal Degradation Nucleus Nucleus HIF1a_stabilized->Nucleus Translocates to VHL->Proteasome Targets for VEGF_Gene VEGF Gene Transcription Angiogenesis Angiogenesis VEGF_Gene->Angiogenesis Leads to HIF1a_stabilized_n HIF-1α HIF1a_stabilized_n->VEGF_Gene Activates

Caption: Off-target HIF-1α stabilization pathway by this compound.

Modified_MTS_Workflow start Start: Seed Cells in 96-well Plate treat Treat cells with This compound start->treat critical_step CRITICAL STEP: Remove Dihydralazine-containing Medium & Replace with Fresh Medium treat->critical_step add_mts Add MTS Reagent critical_step->add_mts incubate Incubate (1-4 hours) add_mts->incubate read Read Absorbance at 490 nm incubate->read end End: Calculate Cell Viability read->end

Caption: Experimental workflow for the modified MTS assay.

Dihydralazine_ERK_Pathway Dihydralazine Dihydralazine (in T-cells) ERK_Pathway ERK Pathway Signaling Dihydralazine->ERK_Pathway Inhibits DNMT_Expression DNMT1 & DNMT3a mRNA Expression ERK_Pathway->DNMT_Expression Regulates DNMT_Activity DNMT Enzyme Activity DNMT_Expression->DNMT_Activity Leads to DNA_Methylation DNA Methylation DNMT_Activity->DNA_Methylation Maintains Autoimmunity Potential for Autoimmunity DNA_Methylation->Autoimmunity Alterations linked to

Caption: Dihydralazine's effect on the ERK pathway and DNA methylation.

References

Dihydralazine Mesylate Analysis by Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydralazine (B103709) mesylate and related compounds using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is dihydralazine considered a "tricky" substance to analyze by LC-MS/MS?

A1: Dihydralazine is known to be a reactive and unstable compound, which can lead to several analytical challenges.[1][2] Its hydrazine (B178648) functional groups are susceptible to oxidation and can react with various molecules in the sample matrix or mobile phase.[1] This reactivity can result in poor reproducibility, loss of analyte, and the formation of adducts or degradation products, complicating accurate quantification.[1][3] Furthermore, issues with chromatographic peak shape, such as tailing and carryover, have been reported.

Q2: What are the primary stability concerns for dihydralazine during sample preparation and analysis?

A2: Dihydralazine is sensitive to several factors:

  • Oxidation: The hydrazine groups are easily oxidized. This is a primary cause of instability in biological matrices like plasma.[1]

  • pH: Dihydralazine is unstable at neutral to alkaline pH (pH ≥ 7) but shows greater stability in acidic conditions.[3]

  • Light: Exposure to UV/VIS light can cause degradation.

  • Temperature: Elevated temperatures can accelerate degradation.

To mitigate these issues, it is crucial to handle samples promptly, store them at low temperatures, protect them from light, and potentially use a stabilizing agent.[1][2]

Q3: What is a common stabilizer used for dihydralazine analysis in plasma samples?

A3: 1,4-dithiothreitol (DTT) has been shown to be an effective stabilizer for dihydralazine in human plasma by preventing its conversion and decomposition.[1][2] The addition of DTT, combined with immediate cooling of the sample after collection, can significantly improve the accuracy and reproducibility of the analysis.[1][2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening)

Possible Causes and Solutions

CauseRecommended Solution
Secondary Interactions with Column Dihydralazine's basic nature can lead to interactions with residual silanols on C18 columns.
- Use a column with advanced end-capping.
- Consider using an ion-pairing reagent like trifluoroacetic acid (TFA) or trichloroacetic acid (TCA) in the mobile phase to improve peak shape. Note that TFA can cause ion suppression. TCA has been reported to improve peak shape for dihydralazine.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state and chromatographic retention of dihydralazine.
- Maintain an acidic mobile phase (e.g., using formic acid or acetic acid) to ensure consistent protonation and minimize silanol (B1196071) interactions.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
- Dilute the sample and reinject.

G start Poor Peak Shape Observed check_column Evaluate Column Chemistry (e.g., end-capping, age) start->check_column check_mobile_phase Assess Mobile Phase (pH, additives) start->check_mobile_phase check_concentration Review Sample Concentration start->check_concentration solution_column Switch to a new or differently end-capped column check_column->solution_column solution_mobile_phase Optimize mobile phase pH (acidic) or add ion-pairing agent (e.g., TCA) check_mobile_phase->solution_mobile_phase solution_concentration Dilute sample check_concentration->solution_concentration

Problem 2: Inconsistent Results or Loss of Signal

Possible Causes and Solutions

CauseRecommended Solution
Analyte Degradation Dihydralazine is unstable in biological matrices and under certain storage conditions.
- Add a stabilizer like 1,4-dithiothreitol (DTT) to plasma samples immediately after collection.[1][2]
- Keep samples cooled and protected from light during preparation and in the autosampler.[1][2]
- Ensure the mobile phase is acidic to improve stability during the chromatographic run.[3]
Ion Suppression Co-eluting matrix components can interfere with the ionization of dihydralazine in the mass spectrometer source.
- Improve chromatographic separation to resolve dihydralazine from interfering matrix components.
- Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) to remove more matrix components.
- Use a stable isotope-labeled internal standard to compensate for matrix effects.
Carryover Dihydralazine can be "sticky" and lead to carryover in subsequent injections.
- Optimize the autosampler wash procedure. Adding an acid like trichloroacetic acid (TCA) to the wash solution may help.
- It has been reported that adding a small amount of a related hydrazine compound, such as isonicotinic hydrazine, to the mobile phase can reduce carryover.

G cluster_stability Stability Solutions cluster_suppression Ion Suppression Mitigation start Inconsistent Results/ Signal Loss check_stability Investigate Analyte Stability start->check_stability check_ion_suppression Evaluate for Ion Suppression start->check_ion_suppression check_carryover Assess for Carryover start->check_carryover solution_stabilizer Add stabilizer (DTT) to samples check_stability->solution_stabilizer solution_conditions Control temperature and light exposure check_stability->solution_conditions solution_chromatography Improve chromatographic separation check_ion_suppression->solution_chromatography solution_sample_prep Enhance sample cleanup check_ion_suppression->solution_sample_prep solution_carryover Optimize autosampler wash and mobile phase check_carryover->solution_carryover

Problem 3: Unexpected Peaks in the Chromatogram

Possible Causes and Solutions

CauseRecommended Solution
Adduct Formation Dihydralazine may form adducts with cations present in the mobile phase or sample matrix.
- Common Adducts: Look for ions corresponding to [M+Na]+, [M+K]+, and [M+NH4]+.
- Mitigation: Use high-purity solvents and new glassware to minimize sodium and potassium contamination. If ammonium (B1175870) adducts are an issue, consider replacing ammonium-based mobile phase additives with formic or acetic acid.
Degradation Products Due to its instability, dihydralazine can degrade into other compounds during sample storage or analysis.
- Review the stability data for dihydralazine under different conditions (pH, light, temperature) to predict potential degradants.[3]
- Implement the stability-enhancing measures described in "Problem 2".
In-source Fragmentation Dihydralazine might undergo fragmentation in the ion source of the mass spectrometer.
- Optimize the ion source parameters, such as cone voltage or fragmentor voltage, to minimize in-source fragmentation. Start with lower energy settings and gradually increase to find the optimal balance between signal intensity and fragmentation.

Table 1: Common Adducts of Dihydralazine (Exact Mass: 190.0967 g/mol )

AdductAdduct Mass (Da)Calculated m/z
[M+H]+1.0078191.1045
[M+Na]+22.9898213.0865
[M+K]+39.0983229.1950
[M+NH4]+18.0344208.1311

Experimental Protocols

Protocol 1: Stabilization of Dihydralazine in Human Plasma

This protocol is based on methodologies that have been shown to improve the stability of dihydralazine in biological matrices.[1][2]

  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes.

  • Immediate Cooling: Place the blood samples on ice immediately after collection.

  • Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.

  • Stabilizer Addition: To the collected plasma, add a solution of 1,4-dithiothreitol (DTT) to achieve a final concentration that effectively prevents degradation. The optimal concentration may need to be determined empirically but starting points can be derived from published methods.

  • Storage: Immediately freeze the stabilized plasma samples at -20°C or lower and protect them from light until analysis.

Protocol 2: General LC-MS/MS Method for Dihydralazine Analysis

This is a generalized protocol based on common practices for the analysis of small molecules like dihydralazine.

  • Sample Preparation:

    • Thaw stabilized plasma samples on ice.

    • Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724) or methanol.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Chromatography:

    • Column: A C18 reversed-phase column with good end-capping.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute dihydralazine and separate it from matrix components.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature: Maintain at a consistent temperature (e.g., 40°C).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Monitor the transition from the protonated precursor ion ([M+H]+) to a stable product ion. The specific transitions should be optimized for the instrument being used.

    • Source Parameters: Optimize gas flows, temperatures, and voltages to maximize the signal for dihydralazine.

G sample_collection Sample Collection (with stabilizer) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

Addressing cell viability issues in dihydralazine mesylate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydralazine (B103709) mesylate. This resource is designed to address common challenges, particularly those related to cell viability assays, and to provide practical guidance for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is dihydralazine mesylate and what is its primary mechanism of action?

A1: this compound is the salt form of dihydralazine, a vasodilator drug historically used to treat hypertension. Its primary mechanism of action involves the relaxation of vascular smooth muscle.[1] However, in a research context, it is also investigated for other activities, including its potential as a DNA methylation inhibitor and its effects on cancer cells.

Q2: Why am I observing inconsistent or unexpected results in my cell viability assays with this compound?

A2: Dihydralazine and its analogs, like hydralazine (B1673433), are known to interfere with common colorimetric and fluorometric cell viability assays that rely on cellular reduction, such as MTS, MTT, and XTT assays. This interference can lead to inaccurate readings and misinterpretation of the compound's cytotoxic effects. Additionally, dihydralazine can induce apoptosis and generate reactive oxygen species (ROS), which can also influence assay outcomes.

Q3: Can this compound affect cellular metabolism independently of cell death?

A3: Yes, dihydralazine and its analogs can impact cellular metabolism. For instance, hydralazine has been shown to affect mitochondrial function, which is central to the readouts of many viability assays.[1] Such effects can complicate the interpretation of whether the observed changes are due to cytotoxicity or metabolic alterations.

Q4: Is this compound stable in cell culture medium?

A4: While specific stability data for this compound in various cell culture media is not extensively published, it is recommended to prepare fresh solutions for each experiment to minimize degradation. Stock solutions are typically prepared in DMSO and stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide

Issue 1: Unexpectedly High Cell Viability Readings with Tetrazolium-Based Assays (MTS, MTT, XTT)
  • Question: My cell viability results from an MTS assay show an increase in absorbance after treatment with this compound, suggesting increased viability, which contradicts my observations of cellular stress under the microscope. What could be the cause?

  • Answer: This is a common issue when working with dihydralazine and its analogs. Hydralazine has been shown to directly reduce tetrazolium salts (like MTS and MTT) to their colored formazan (B1609692) product in a cell-free system.[3][4] This chemical reaction leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

  • Perform a Cell-Free Control:

    • Prepare wells with your complete cell culture medium and the same concentrations of this compound used in your experiment, but without cells.

    • Add the MTS or MTT reagent and incubate for the same duration as your cellular experiment.

    • If you observe an increase in absorbance in the absence of cells, this confirms direct chemical reduction of the reagent by this compound.

  • Modify Your Assay Protocol:

    • After the desired incubation period with this compound, gently aspirate the drug-containing medium.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

    • Add fresh, pre-warmed medium containing the viability assay reagent to the wells.

    • This "wash-out" step removes the interfering compound before the viability reagent is added.[3]

  • Use an Alternative Viability Assay:

    • Consider using a viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®), which measures the levels of ATP in viable cells and is less prone to interference from reducing compounds.

    • Trypan blue exclusion assay, which relies on membrane integrity, is another straightforward alternative, although it is lower throughput.

Issue 2: High Variability in Results Between Replicate Wells or Experiments
  • Question: I am observing significant variability in my cell viability data, even within the same experiment. What could be the reasons?

  • Answer: High variability can stem from several factors, including uneven cell seeding, precipitation of the compound, or inconsistencies in drug preparation.

  • Ensure Homogeneous Cell Seeding:

    • Thoroughly resuspend your cells before plating to ensure a uniform cell density across all wells.

    • Allow the cell culture plates to sit at room temperature for 15-20 minutes after seeding to allow for even cell distribution before placing them in the incubator.

  • Check for Compound Precipitation:

    • Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations.

    • If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or using a different solvent if permissible for your cell type.

  • Standardize Drug Preparation:

    • Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.

    • Ensure the stock solution is completely thawed and vortexed before making dilutions.

Issue 3: No Observed Effect on Cell Viability
  • Question: I am not seeing any decrease in cell viability even at high concentrations of this compound. Is it possible my cells are resistant?

  • Answer: While cell-line specific resistance is possible, it is also important to consider the mechanism of action of this compound and the timing of your assay. Its cytotoxic effects may be time-dependent and may not be immediately apparent.

  • Extend Incubation Time:

    • The cytotoxic effects of this compound may require longer exposure. Consider extending the incubation time (e.g., 48 or 72 hours) and performing a time-course experiment.

  • Assess Other Markers of Cell Death:

    • Cell viability assays measure metabolic activity, which may not always directly correlate with the onset of apoptosis.

    • Use complementary assays to assess apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.

  • Confirm Compound Activity:

    • If possible, include a positive control cell line that is known to be sensitive to dihydralazine or hydralazine to ensure your compound is active.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound, the following tables present data for its close structural analog, hydralazine, which is expected to have a similar biological activity profile.

Table 1: Cytotoxicity of Hydralazine in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
MCF-7Breast CancerMTT72165.1[3]
JurkatLeukemic T-cellNot SpecifiedNot SpecifiedInduces apoptosis at 400-600 µM[5][6]
MOLT-4Leukemic T-cellNot SpecifiedNot SpecifiedDose-dependent apoptosis[7]
CEM-6Leukemic T-cellNot SpecifiedNot SpecifiedDose-dependent apoptosis[7]
MDA-MB-231Breast CancerMTTNot SpecifiedIC50 of 5.5 ± 0.4 (in combination)[8]

Table 2: Interference of Hydralazine with Tetrazolium-Based Viability Assays

AssayCell LineObservationConclusionReference
MTSVascular Smooth Muscle CellsIncreased absorbance in cell-free system with ≥10 µM hydralazine.Hydralazine directly reduces MTS, leading to false-positive results.[3]
MTSTHP-1 (monocytic leukemia)Increased absorbance with 50-500 µM hydralazine at 2h without a change in cell number.Hydralazine interferes with the MTS assay in suspension cells.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, high-purity dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

    • Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: Modified MTS/MTT Assay for this compound
  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • Wash-Out Step:

    • Carefully aspirate the medium containing this compound from all wells.

    • Gently wash the cells once with 100 µL of pre-warmed, sterile PBS or fresh culture medium.

  • Assay Reagent Addition:

    • Add 100 µL of fresh, pre-warmed culture medium to each well.

    • Add the MTS or MTT reagent according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Measurement of Reactive Oxygen Species (ROS)
  • Cell Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat with this compound for the desired time.

  • Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) dye (e.g., 10 µM in PBS) for 30 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Signaling Pathways and Workflows

Dihydralazine_Apoptosis_Pathway Dihydralazine This compound ROS ↑ Reactive Oxygen Species (ROS) Dihydralazine->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Dihydralazine->Mitochondrial_Dysfunction DNA_Damage DNA Damage Dihydralazine->DNA_Damage ROS->Mitochondrial_Dysfunction Bak_Activation Bak Activation Mitochondrial_Dysfunction->Bak_Activation MMP_Loss ↓ Mitochondrial Membrane Potential Bak_Activation->MMP_Loss Cytochrome_C Cytochrome c Release MMP_Loss->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage->Apoptosis

Caption: Dihydralazine-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow Start Unexpected Cell Viability Assay Results Check_Assay_Type Is it a tetrazolium-based assay (MTS, MTT, XTT)? Start->Check_Assay_Type Perform_Cell_Free Perform cell-free control with Dihydralazine Check_Assay_Type->Perform_Cell_Free Yes No_Interference Check for other issues: - Cell seeding variability - Compound precipitation - Incubation time Check_Assay_Type->No_Interference No Interference_Detected Interference detected? Perform_Cell_Free->Interference_Detected Modify_Protocol Modify protocol (wash-out step) or use alternative assay (ATP-based) Interference_Detected->Modify_Protocol Yes Interference_Detected->No_Interference No End Re-evaluate Results Modify_Protocol->End No_Interference->End

Caption: Troubleshooting workflow for unexpected cell viability results.

Experimental_Workflow Start Start Experiment Prepare_Drug Prepare Dihydralazine Mesylate Stock Solution Start->Prepare_Drug Seed_Cells Seed Cells in 96-well Plates Prepare_Drug->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Modified_Assay Use Modified Protocol or Alternative Assay Viability_Assay->Modified_Assay Tetrazolium-based Standard_Assay Use Standard Protocol Viability_Assay->Standard_Assay Non-tetrazolium Analyze_Data Analyze Data and Calculate IC50 Modified_Assay->Analyze_Data Standard_Assay->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing cell viability.

References

Technical Support Center: Dihydralazine Mesylate Tachyphylaxis in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating dihydralazine (B103709) mesylate, with a focus on managing tachyphylaxis in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is dihydralazine mesylate and what is its primary mechanism of action as a vasodilator?

A1: Dihydralazine is a direct-acting smooth muscle relaxant and antihypertensive agent belonging to the hydrazinophthalazine class.[1][2] Its primary mechanism of action involves the relaxation of arteriolar smooth muscle, leading to vasodilation and a decrease in blood pressure. While the exact molecular mechanism is not fully elucidated, it is understood to act through several pathways:

  • Inhibition of intracellular calcium release: Dihydralazine is thought to interfere with the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[2][3][4]

  • Opening of potassium channels: Evidence suggests that dihydralazine opens high-conductance Ca2+-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane and subsequent relaxation.[1]

  • Modulation of nitric oxide (NO) signaling: Dihydralazine may increase the bioavailability of nitric oxide, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in vasodilation.[2][3]

  • Stimulation of prostacyclin production: Some studies suggest that dihydralazine can stimulate the production of prostacyclin, which mediates vasodilation through a cAMP-dependent pathway.[2]

Q2: What is tachyphylaxis and why is it a concern in long-term studies with this compound?

A2: Tachyphylaxis is the rapid development of tolerance to a drug's effects following repeated administration. In the context of dihydralazine, this means that its vasodilatory and blood pressure-lowering effects can diminish over time with continuous exposure. This is a significant concern in long-term studies as it can lead to a loss of therapeutic efficacy and complicate the interpretation of experimental results. The development of tolerance to hydralazine (B1673433), a closely related compound, has been observed in clinical settings, often necessitating combination therapy to maintain its antihypertensive effects.[4]

Q3: What are the potential mechanisms underlying tachyphylaxis to dihydralazine?

A3: The precise mechanisms of tachyphylaxis to dihydralazine are not fully understood but are likely multifactorial. Based on its mechanism of action and observations with similar vasodilators, potential contributing factors include:

  • Receptor desensitization or downregulation: Although dihydralazine does not act on a specific receptor in the traditional sense, prolonged stimulation of its target signaling pathways could lead to compensatory changes that dampen the response.

  • Activation of counter-regulatory mechanisms: The reduction in blood pressure caused by dihydralazine can trigger the baroreceptor reflex, leading to a compensatory increase in sympathetic nervous system activity and heart rate, which can counteract the vasodilation.

  • Fluid and sodium retention: Vasodilator-induced hypotension can lead to renal fluid and sodium retention, increasing blood volume and diminishing the drug's antihypertensive effect.

  • Alterations in signaling pathways: Chronic exposure to dihydralazine may lead to changes in the expression or activity of components of the signaling pathways it modulates, such as the NO-cGMP or prostacyclin pathways.

Q4: How can tachyphylaxis to dihydralazine be managed or mitigated in a research setting?

A4: Several strategies can be employed to manage or account for tachyphylaxis in long-term studies:

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule may help to prevent or delay the onset of tachyphylaxis by allowing the system to reset between doses.

  • Combination Therapy: In a manner analogous to clinical practice, combining dihydralazine with an agent that counteracts the compensatory responses, such as a beta-blocker (to control heart rate) or a diuretic (to manage fluid retention), could help maintain its efficacy.

  • Dose Escalation: A carefully planned dose-escalation strategy may be necessary to maintain a consistent level of vasodilation over the course of a long-term experiment. However, this approach needs to be carefully monitored to avoid potential toxicity.

  • Washout Periods: Incorporating washout periods, where the cells or animal models are free of the drug, may help to restore sensitivity.

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions
Gradual loss of vasodilatory response over time in vitro. Tachyphylaxis development.1. Implement an intermittent dosing schedule.2. Introduce washout periods between treatments.3. Consider a gradual increase in dihydralazine concentration to maintain the desired effect, while monitoring for cytotoxicity.4. Investigate co-treatment with agents that may mitigate tolerance, such as phosphodiesterase inhibitors (to enhance cGMP signaling).
High variability in response between experimental replicates. Inconsistent cell culture conditions.Degradation of dihydralazine in media.1. Ensure consistent cell density, passage number, and culture conditions for all experiments.2. Prepare fresh dihydralazine solutions for each experiment and protect from light. Dihydralazine can be unstable in aqueous solutions, especially at neutral or alkaline pH and when exposed to light.[5]3. Perform a stability study of dihydralazine in your specific cell culture medium under experimental conditions.
Unexpected cytotoxicity in long-term cultures. Accumulation of toxic metabolites.Off-target effects at higher concentrations.1. Perform a dose-response and time-course cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell type and experiment duration.2. Monitor cell morphology and viability regularly throughout the experiment.3. Consider using a lower, more frequent dosing regimen instead of a single high dose.
Inconsistent hypotensive effects in vivo. Activation of compensatory physiological responses.1. Co-administer a beta-blocker to control reflex tachycardia and a diuretic to manage fluid retention.2. Monitor heart rate and fluid balance in addition to blood pressure.3. Allow for a sufficient acclimatization period for the animals before starting the experiment.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of hydralazine and dihydralazine, illustrating the development of tolerance over time.

Table 1: Hemodynamic Effects of Long-Term Dihydralazine Therapy in Chronic Heart Failure

ParameterBaselineAcute Dihydralazine AdministrationAfter 12 Weeks of Dihydralazine
Cardiac Output (L/min)4.06.7Moderately increased vs. placebo
Systemic Vascular Resistance (dyn·s·cm⁻⁵)Not specified~50% decreaseModerately decreased vs. placebo

Data adapted from a study on patients with severe congestive heart failure. The long-term effects were noted as "clearly diminished" compared to the acute effects.

Table 2: Development of Tolerance to Hydralazine in Severe Chronic Heart Failure

ParameterPre-treatmentInitial Hydralazine ResponseAfter 37 ± 15 weeks of Hydralazine
Cardiac Index (L/min/m²)1.853.47Returned to pre-treatment values
Systemic Vascular Resistance (dyn·s·cm⁻⁵)1748754Returned to pre-treatment values

This study highlights that the initial significant improvement in hemodynamic parameters was not sustained long-term, indicating the development of tolerance.

Experimental Protocols

Protocol 1: In Vitro Induction and Measurement of Tachyphylaxis to Dihydralazine in Isolated Aortic Rings

This protocol describes a general procedure for assessing vasodilator tachyphylaxis in isolated vascular tissue.

1. Tissue Preparation: a. Euthanize a laboratory animal (e.g., rat or rabbit) according to approved institutional guidelines. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). c. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width. d. Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

2. Induction of Tachyphylaxis: a. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. b. Pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or KCl). c. Once a stable contraction is achieved, perform a cumulative concentration-response curve to dihydralazine to determine the initial vasodilatory effect. d. To induce tachyphylaxis, continuously expose the aortic rings to a fixed concentration of dihydralazine for an extended period (e.g., 6, 12, or 24 hours), changing the organ bath solution containing the same concentration of dihydralazine periodically. e. At designated time points, wash out the dihydralazine and repeat the concentration-response curve to assess for a diminished vasodilatory response.

3. Data Analysis: a. Measure the magnitude of relaxation at each dihydralazine concentration. b. Compare the concentration-response curves obtained before and after prolonged exposure to dihydralazine. A rightward shift in the curve or a decrease in the maximal relaxation indicates the development of tachyphylaxis.

Protocol 2: Assessment of Dihydralazine Stability in Cell Culture Medium

1. Preparation of Dihydralazine-Spiked Medium: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. Spike your complete cell culture medium (e.g., DMEM with 10% FBS) with the dihydralazine stock solution to achieve the final concentration used in your experiments.

2. Incubation: a. Aliquot the dihydralazine-spiked medium into sterile tubes. b. Prepare two sets of samples: one to be incubated under standard cell culture conditions (37°C, 5% CO2) and another to be stored at -20°C (as a baseline control). c. Collect samples from the incubator at various time points (e.g., 0, 8, 24, 48, 72 hours).

3. Sample Analysis: a. At each time point, analyze the concentration of dihydralazine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). b. Compare the concentrations of dihydralazine at different time points to the baseline control to determine the rate of degradation.

Visualizations

Dihydralazine_Signaling_Pathway cluster_mechanisms Mechanisms of Action Dihydralazine This compound Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Release Inhibition of IP3-mediated Ca2+ Release from SR K_Channel Opening of BKCa Potassium Channels NO_cGMP ↑ NO Bioavailability → ↑ cGMP Prostacyclin ↑ Prostacyclin (PGI2) Production Vasodilation Vasodilation (Muscle Relaxation) Ca_Release->Vasodilation K_Channel->Vasodilation NO_cGMP->Vasodilation Prostacyclin->Vasodilation

Caption: Dihydralazine's multifaceted signaling pathway leading to vasodilation.

Tachyphylaxis_Workflow cluster_strategies Management Strategies Start Start: Long-Term Dihydralazine Experiment Observe_Response Observe Diminishing Vasodilatory Response Start->Observe_Response Troubleshoot Troubleshooting Observe_Response->Troubleshoot Yes Continue_Experiment Continue Experiment with Adjusted Protocol Observe_Response->Continue_Experiment No Intermittent_Dosing Intermittent Dosing Troubleshoot->Intermittent_Dosing Dose_Escalation Dose Escalation Troubleshoot->Dose_Escalation Combination_Therapy Combination Therapy Troubleshoot->Combination_Therapy Washout Washout Periods Troubleshoot->Washout Intermittent_Dosing->Continue_Experiment Dose_Escalation->Continue_Experiment Combination_Therapy->Continue_Experiment Washout->Continue_Experiment

Caption: Workflow for managing dihydralazine-induced tachyphylaxis.

References

Technical Support Center: Dihydralazine Mesylate and Acetylator Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of acetylator phenotype on the efficacy and metabolism of dihydralazine (B103709) mesylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dihydralazine?

A1: Dihydralazine mesylate is a direct-acting vasodilator. Its primary mechanism involves the relaxation of arterial smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[1] While the exact molecular mechanism is not fully elucidated, it is believed to involve the inhibition of intracellular calcium release from the sarcoplasmic reticulum, preventing the activation of the contractile machinery.[1][2] There is also evidence suggesting it may stimulate the production of prostacyclin and increase the bioavailability of nitric oxide, both of which contribute to vasodilation.[1]

Q2: How is this compound metabolized, and what is the role of the acetylator phenotype?

A2: Dihydralazine is metabolized in the liver primarily through acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[3][4] The activity of the NAT2 enzyme is genetically determined, leading to different "acetylator phenotypes": slow, intermediate, and fast acetylators.[5] Individuals with lower NAT2 activity ("slow acetylators") metabolize dihydralazine more slowly, leading to higher plasma concentrations and prolonged exposure to the parent drug compared to "fast acetylators" who have higher NAT2 activity.[5]

Q3: Does the acetylator phenotype significantly impact the therapeutic efficacy of dihydralazine?

A3: The impact of acetylator phenotype on the therapeutic efficacy of dihydralazine is a subject of some debate in the scientific literature. Some studies on the closely related drug, hydralazine (B1673433), have shown that slow acetylators may have a better blood pressure response at lower doses due to higher plasma concentrations.[5][6] However, at least one study dedicated to dihydralazine found no significant differences in the daily dose required, plasma concentrations, or the appearance of side effects between slow and fast acetylators, suggesting the phenotype may be an unimportant factor in its therapeutic efficacy.[4] Conversely, another study indicated that among patients with dihydralazine incompatibility, slow acetylators were more prevalent.[3] Given this conflicting evidence, it is crucial for researchers to carefully consider and potentially determine the acetylator status in their study populations when evaluating the efficacy of dihydralazine.

Q4: What is the relationship between acetylator phenotype and the adverse effects of dihydralazine?

A4: There is a more consistent link between the slow acetylator phenotype and an increased risk of adverse effects with dihydralazine. Slow acetylators have a higher propensity to develop side effects, including drug-induced lupus erythematosus, due to higher circulating levels of the unmetabolized drug.[3][7] One study highlighted that the risk of early side effects was higher in female slow acetylators.[3]

Q5: How can I determine the acetylator phenotype in my experimental subjects?

A5: The acetylator phenotype can be determined through two main approaches:

  • Phenotyping: This involves administering a probe drug that is primarily metabolized by NAT2, such as sulfamethazine (B1682506) or caffeine (B1668208), and then measuring the ratio of the acetylated metabolite to the parent drug in a biological sample (usually urine or plasma).[8][9]

  • Genotyping: This involves analyzing the subject's DNA for known polymorphisms in the NAT2 gene that are associated with slow, intermediate, or fast acetylation. There is a high concordance between NAT2 genotype and the observed phenotype.[5]

Troubleshooting Guides

Issue 1: High variability in blood pressure response to dihydralazine in my in vivo study.

Possible Cause Troubleshooting Step
Undetermined Acetylator Phenotypes The variability could be due to a mix of slow, intermediate, and fast acetylators in your study population. Consider phenotyping or genotyping your subjects to stratify the data and analyze the response based on acetylator status.
Drug-Drug Interactions Concomitant medications could be influencing the metabolism or effect of dihydralazine. Review all co-administered drugs for potential interactions with NAT2 or vasodilatory pathways.
Dietary Factors Certain dietary components can influence drug metabolism. Ensure a standardized diet for your subjects during the study period.
Inconsistent Dosing or Measurement Times Verify that the dosing schedule and blood pressure measurement times are consistent across all subjects to minimize temporal variability.

Issue 2: Difficulty in detecting dihydralazine and its metabolites in plasma samples.

Possible Cause Troubleshooting Step
Drug Instability Dihydralazine is known to be unstable in biological samples. Ensure proper sample handling, including immediate acidification and/or derivatization after collection, and storage at appropriate temperatures to prevent degradation.[10] The use of stabilizing agents like 1,4-dithiothreitol (DTT) during sample preparation has been shown to be effective.[11]
Low Plasma Concentrations In fast acetylators, dihydralazine can be rapidly cleared, leading to low plasma concentrations. Optimize your analytical method (e.g., using HPLC-MS/MS) for high sensitivity and a low limit of quantification.[11]
Inadequate Extraction Method The extraction procedure may not be efficient. Validate your extraction method to ensure high recovery of both the parent drug and its metabolites.

Issue 3: Unexpectedly high incidence of adverse effects in the study population.

| Possible Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Predominance of Slow Acetylators | A higher than expected number of slow acetylators in your study group could lead to an increased incidence of adverse effects. Determine the acetylator status of your subjects to investigate this correlation.[3] | | Dose Too High for the Population | The administered dose may be too high, especially for slow acetylators. Consider a dose-ranging study to determine the optimal therapeutic window for your specific population. | | Concomitant Factors | Other factors such as gender, renal function, and co-morbidities can influence the risk of adverse effects.[3][4] Collect and analyze this data to identify any contributing factors. |

Data Presentation

Table 1: Pharmacokinetic Parameters of Hydralazine (a proxy for Dihydralazine) in Healthy Volunteers by Acetylator Phenotype

ParameterSlow Acetylators (n=13)Fast Acetylators (n=13)
Cmax (ng/mL) 470.4 ± 162.8208.4 ± 56.9
AUC (ng·h/mL) 4990.6 ± 1532.32233.6 ± 663.5

Data from a study on controlled-release hydralazine, which is structurally and mechanistically similar to dihydralazine.[5]

Table 2: Blood Pressure Control with Hydralazine by Acetylator Phenotype

OutcomeSlow AcetylatorsFast Acetylators
Satisfactory Blood Pressure Control 95%56%

Data from a study on hydralazine, a closely related compound.[5]

Experimental Protocols

Protocol 1: Determination of Acetylator Phenotype using Sulfamethazine

  • Subject Preparation: Subjects should fast overnight before the administration of sulfamethazine.

  • Drug Administration: Administer a single oral dose of sulfamethazine (e.g., 500 mg).

  • Sample Collection: Collect blood and urine samples at baseline and at specific time points post-administration (e.g., 3 and 6 hours).

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate plasma.

    • Urine: Measure the volume of the collected urine.

  • Analysis:

    • Determine the concentrations of both sulfamethazine and its acetylated metabolite (acetylsulfamethazine) in the plasma and urine samples using a validated HPLC method.

  • Phenotype Determination:

    • Calculate the ratio of acetylsulfamethazine to sulfamethazine in the 6-hour plasma or urine sample.

    • Subjects are classified as slow, intermediate, or fast acetylators based on this ratio, with the cutoff values determined by the distribution in the study population (often showing a bimodal or trimodal distribution).

Protocol 2: In Vivo Assessment of Dihydralazine's Antihypertensive Efficacy

  • Subject Selection: Select subjects with hypertension, and if possible, determine their acetylator phenotype prior to the study.

  • Baseline Measurement: For a set period before the study (e.g., one week), measure and record baseline blood pressure and heart rate at standardized times.

  • Drug Administration: Administer a standardized oral dose of this compound.

  • Post-Dose Monitoring:

    • Measure blood pressure and heart rate at regular intervals after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to capture the peak and duration of the effect.

    • For pharmacokinetic analysis, collect blood samples at the same time points.

  • Sample Analysis:

    • Process blood samples to obtain plasma and analyze for dihydralazine concentrations using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline at each time point.

    • Correlate the blood pressure response with the plasma concentrations of dihydralazine.

    • If acetylator status is known, stratify the data to compare the antihypertensive effect between slow and fast acetylators.

Protocol 3: HPLC-MS/MS Analysis of Dihydralazine in Human Plasma

  • Sample Preparation:

    • To prevent degradation, treat whole blood with a stabilizing agent like 1,4-dithiothreitol (DTT) immediately upon collection and keep samples cooled.[11]

    • Perform protein precipitation to extract dihydralazine from the plasma matrix.[11]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ an isocratic or gradient mobile phase, for example, a mixture of an appropriate buffer and an organic solvent like acetonitrile.

  • Mass Spectrometric Detection:

    • Utilize an MS/MS system with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Optimize the detection parameters for dihydralazine and an internal standard, including the precursor and product ions for selected reaction monitoring (SRM).

  • Quantification:

    • Construct a calibration curve using known concentrations of dihydralazine in a blank plasma matrix.

    • Quantify the dihydralazine concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. The validated range can be from 0.500 to 302 ng/mL.[11]

Mandatory Visualizations

Dihydralazine_Metabolism cluster_phenotype Acetylator Phenotype Dihydralazine This compound NAT2 N-Acetyltransferase 2 (NAT2) Dihydralazine->NAT2 Acetylation Acetylated_Metabolite Acetylated Metabolite (Inactive) NAT2->Acetylated_Metabolite Excretion Excretion Acetylated_Metabolite->Excretion Slow Slow Acetylator (Low NAT2 Activity) Slow->NAT2 Reduced Metabolism Fast Fast Acetylator (High NAT2 Activity) Fast->NAT2 Increased Metabolism

Caption: Metabolic pathway of this compound via NAT2 acetylation.

Experimental_Workflow start Start: Hypertensive Subject Cohort phenotyping Acetylator Phenotyping/ Genotyping start->phenotyping slow_group Slow Acetylator Group phenotyping->slow_group Slow fast_group Fast Acetylator Group phenotyping->fast_group Fast dosing Administer this compound slow_group->dosing fast_group->dosing monitoring Monitor Blood Pressure & Collect Plasma Samples dosing->monitoring analysis LC-MS/MS Analysis of Dihydralazine Levels monitoring->analysis data_analysis Correlate BP Response with Plasma Levels & Phenotype analysis->data_analysis

Caption: Workflow for assessing dihydralazine efficacy by acetylator phenotype.

Logical_Relationship phenotype Acetylator Phenotype slow Slow Acetylator phenotype->slow fast Fast Acetylator phenotype->fast metabolism Dihydralazine Metabolism slow->metabolism Decreased fast->metabolism Increased plasma_conc Plasma Concentration metabolism->plasma_conc Inversely related efficacy Therapeutic Efficacy plasma_conc->efficacy Potentially Influences (Conflicting Data) side_effects Adverse Effects plasma_conc->side_effects Directly Influences

Caption: Logical relationship between acetylator phenotype and dihydralazine effects.

References

Preventing dihydralazine mesylate precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of dihydralazine (B103709) mesylate in buffer solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my dihydralazine mesylate precipitating out of solution?

Precipitation of this compound is often linked to several factors, primarily the pH of the buffer solution. Dihydralazine is a weak base and its solubility is highly pH-dependent. It is significantly more stable and soluble in acidic conditions.[1][2] Precipitation can also be triggered by high concentrations of the compound, the type of buffer used, the temperature of the solution, and the method of dilution.

Q2: What is the optimal pH range for dissolving this compound?

To ensure this compound remains in solution, it is recommended to use a buffer with a pH in the acidic range. Studies on the closely related compound, hydralazine (B1673433) hydrochloride, have shown maximum stability at a pH of approximately 3.5, with an optimal range between 3.2 and 4.4.[3] Dihydralazine itself shows increased degradation at pH 7 and above.[1][4][5] Therefore, maintaining a pH below 7 is critical.

Q3: Are there any specific buffers I should avoid?

While direct studies on this compound are limited, research on the similar compound hydralazine has indicated that phosphate (B84403) buffers may catalyze its decomposition.[3] Although another study mentioned that phosphate and citrate (B86180) buffers did not adversely affect hydralazine stability in the absence of other excipients, it is a prudent precautionary measure to consider alternatives to phosphate buffers if precipitation is observed.[3] Citrate buffers are often a suitable alternative.[6]

Q4: Can temperature affect the solubility of this compound?

Yes, temperature can play a role. When diluting a concentrated stock solution (e.g., in DMSO) into a colder aqueous buffer, the sudden temperature change can decrease solubility and cause the compound to precipitate. This is a phenomenon known as thermal shock. It is advisable to pre-warm the buffer to the experimental temperature (e.g., room temperature or 37°C) before adding the stock solution.

Q5: How should I prepare my stock and working solutions to avoid precipitation?

It is best practice to first prepare a high-concentration stock solution in an organic solvent like DMSO, in which this compound is more readily soluble. This stock solution should then be diluted into your pre-warmed aqueous buffer in a stepwise manner, with continuous mixing, to reach the final desired concentration. Avoid adding the concentrated stock directly to a large volume of cold buffer.

Troubleshooting Guide for this compound Precipitation

If you are encountering precipitation with this compound, follow this logical troubleshooting workflow to diagnose and resolve the issue.

Dihydralazine_Precipitation_Troubleshooting start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_ph Is the buffer pH ≥ 7? check_conc->check_ph No action_conc Action: Lower the final concentration or experimentally determine the maximum solubility. check_conc->action_conc Yes check_buffer Are you using a phosphate buffer? check_ph->check_buffer No action_ph Action: Lower the buffer pH. Aim for a pH between 4 and 6. check_ph->action_ph Yes check_dilution Was the dilution rapid (bolus addition)? check_buffer->check_dilution No action_buffer Action: Switch to a different buffer system, such as a citrate buffer. check_buffer->action_buffer Yes check_temp Was the buffer cold during dilution? check_dilution->check_temp No action_dilution Action: Use a stepwise dilution method with continuous gentle mixing. check_dilution->action_dilution Yes action_temp Action: Pre-warm the buffer to the experimental temperature (e.g., 37°C) before adding the stock solution. check_temp->action_temp Yes end_success Solution should now be clear. check_temp->end_success No action_conc->end_success action_ph->end_success action_buffer->end_success action_dilution->end_success action_temp->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Data on pH-Dependent Stability of Dihydralazine

pH of SolutionPercentage of DegradationStability ProfileReference
1 M HCl1.61%High Stability[1]
45.50%Moderate Stability[1]
738.54%Low Stability / Prone to Degradation[1]
1074.98%Very Low Stability / High Degradation[1]
1 M NaOH100%Unstable[1]

Experimental Protocols

Protocol 1: Determining the Maximum Solubility in Your Buffer

This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific experimental buffer.

Max_Solubility_Protocol cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Equilibration cluster_assessment Assessment prep_stock 1. Prepare a high-concentration stock (e.g., 50 mM) of this compound in 100% DMSO. prep_buffer 2. Prepare your target aqueous buffer (e.g., 50 mM Citrate, pH 5.0). prep_stock->prep_buffer serial_dilute 3. In a 96-well plate, perform serial dilutions of the DMSO stock into the pre-warmed buffer to create a range of final concentrations (e.g., 1 µM to 1 mM). prep_buffer->serial_dilute incubate 4. Cover the plate and incubate at your experimental temperature (e.g., 37°C) for 2-4 hours. serial_dilute->incubate visual_insp 5. Visually inspect each well for any signs of cloudiness or precipitate. incubate->visual_insp read_abs 6. (Optional) Read the absorbance of the plate at a high wavelength (e.g., 650 nm) to quantify any light scattering from precipitates. visual_insp->read_abs

Caption: Experimental workflow for determining maximum solubility.

Methodology:

  • Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 50 mM) in 100% anhydrous DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.

  • Prepare Serial Dilutions: In a clear 96-well plate, create a series of desired concentrations by diluting the DMSO stock into your target buffer. Ensure the buffer is pre-warmed to your experimental temperature.

  • Incubate: Seal the plate and incubate for 2 to 4 hours at the intended experimental temperature to allow the solution to equilibrate.

  • Assess Precipitation:

    • Visual Inspection: Carefully examine each well against a dark background for any signs of turbidity or visible precipitate.

    • Quantitative Measurement: For a more objective measure, use a plate reader to measure the absorbance at a wavelength outside the compound's absorbance spectrum (e.g., 600-650 nm). An increase in absorbance indicates light scattering due to insoluble particles.

  • Determine Maximum Solubility: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under your specific experimental conditions.

Protocol 2: Recommended Method for Preparing a this compound Working Solution

This protocol is designed to minimize the risk of precipitation when preparing an aqueous working solution from a DMSO stock.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer (e.g., Citrate Buffer, pH 5.0)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Vortex thoroughly to ensure complete dissolution. Store this stock in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Pre-warm Buffer: Warm the required volume of your aqueous buffer to the final experimental temperature (e.g., 37°C).

  • Perform Stepwise Dilution:

    • Instead of adding the DMSO stock directly to the final buffer volume, first, add a small volume of the pre-warmed buffer to a fresh tube.

    • While gently vortexing the buffer, add the required amount of the this compound DMSO stock to this small volume of buffer.

    • Continue to add the buffer in small portions, with continuous mixing, until the final desired concentration and volume are achieved. This gradual dilution helps prevent localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate before use in your experiment.

References

Validation & Comparative

A Comparative In Vitro Analysis of Dihydralazine Mesylate and Hydralazine Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro potency of dihydralazine (B103709) mesylate and hydralazine (B1673433), two closely related phthalazine (B143731) derivatives known for their vasodilatory and antihypertensive properties. While both compounds share a common mechanism of action, this guide seeks to delineate their relative potencies based on available experimental data.

Quantitative Comparison of In Vitro Potency

Table 1: In Vitro Potency of Hydralazine

Assay TypeBiological SystemParameterValueReference
Vasodilation Rabbit Pulmonary ArteryEC5016 µM[1]
Rabbit AortaEC5020 µM[1]
Mesenteric Arteries (Pregnant Rats)EC503.6 µM[2]
Inhibition of Norepinephrine-induced ContractionRabbit Renal ArteryIC500.14 µMN/A
Antioxidant Activity Inhibition of ROS ReleaseIC509.53 mMN/A
Inhibition of O2·- GenerationIC501.19 mMN/A

Note: While the effects of dihydralazine and hydralazine are reported to be very similar, the lack of direct quantitative comparisons in the literature prevents a definitive statement on their relative in vitro potency. One study on the genotoxicity of three hydrazine (B178648) derivatives found the rank of potency for inducing DNA fragmentation to be hydralazine > dihydralazine > endralazine.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro potency of vasodilators like hydralazine. These protocols are representative of the techniques that would be employed to generate comparative data for dihydralazine mesylate.

In Vitro Vasodilation Assay using Isolated Arterial Rings

This assay directly measures the ability of a compound to relax pre-constricted arterial smooth muscle.

  • Tissue Preparation: Thoracic aortas or other relevant arteries are excised from laboratory animals (e.g., rats, rabbits). The arteries are cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-constriction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the arterial rings are pre-constricted with a vasoconstrictor agent such as phenylephrine (B352888) or norepinephrine (B1679862) to induce a stable contraction.

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, the test compound (hydralazine or dihydralazine) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.

  • Data Analysis: The relaxation induced by each concentration is measured as a percentage of the pre-constriction tension. A concentration-response curve is plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. The test compounds (hydralazine or dihydralazine) are dissolved to create stock solutions of known concentrations.

  • Reaction Mixture: A defined volume of the DPPH solution is mixed with varying concentrations of the test compound. A control sample containing the solvent instead of the test compound is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance of the DPPH solution in the presence of the antioxidant is indicative of its radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.[4][5]

Signaling Pathways and Experimental Workflows

Vasodilatory Mechanism of Hydralazine

Hydralazine is a direct-acting vasodilator that primarily targets arterial smooth muscle cells.[6] Its mechanism of action is complex and involves multiple pathways, including interference with calcium homeostasis.[7] One of the key proposed mechanisms is the inhibition of inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.[1]

Hydralazine_Vasodilation_Pathway cluster_Extracellular Extracellular Space cluster_Cell Vascular Smooth Muscle Cell Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC Phospholipase C Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca2+ Ca²⁺ SR->Ca2+ Releases Contraction Contraction Ca2+->Contraction Initiates Hydralazine Hydralazine Hydralazine->SR Inhibits Ca²⁺ release

Caption: Hydralazine's vasodilatory effect via inhibition of IP3-mediated calcium release.

Experimental Workflow for In Vitro Vasodilation Assay

The following diagram illustrates the typical workflow for assessing the vasodilatory properties of a compound using isolated arterial rings.

Vasodilation_Workflow A 1. Isolate Artery B 2. Cut into Rings A->B C 3. Mount in Organ Bath B->C D 4. Equilibrate C->D E 5. Pre-constrict with Agonist D->E F 6. Add Test Compound (Cumulative Concentrations) E->F G 7. Record Relaxation F->G H 8. Plot Concentration-Response Curve & Calculate EC50 G->H

Caption: Workflow for assessing in vitro vasodilator potency.

References

Comparative Analysis of Vasodilatory Mechanisms: Dihydralazine vs. Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the vasodilatory mechanisms of two commonly used antihypertensive agents, dihydralazine (B103709) and sodium nitroprusside. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of their distinct modes of action, supported by experimental data and detailed methodologies.

Introduction to Vasodilators

Vasodilators are a class of drugs that widen blood vessels, leading to a decrease in vascular resistance and blood pressure. Sodium nitroprusside and dihydralazine are both potent vasodilators, but they achieve this effect through fundamentally different cellular and molecular pathways. Sodium nitroprusside is a direct nitric oxide (NO) donor, while dihydralazine's mechanism is more complex and not fully elucidated, but is known to involve potassium channels and potentially the inhibition of reactive oxygen species (ROS).

Sodium Nitroprusside: The Nitric Oxide Pathway

Sodium nitroprusside exerts its vasodilatory effect by releasing nitric oxide (NO). This process does not require enzymatic action. Once released, NO diffuses into the vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

Signaling Pathway: Sodium Nitroprusside

SODIUM_NITROPRUSSIDE_MECHANISM cluster_blood_vessel Blood Vessel Lumen cluster_smc Vascular Smooth Muscle Cell SNP Sodium Nitroprusside (SNP) SNP_in SNP SNP->SNP_in Diffuses NO Nitric Oxide (NO) SNP_in->NO Non-enzymatic release sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC (active) PKG PKG cGMP->PKG Activates Ca_channels Ca²⁺ Channels (Inhibited) PKG->Ca_channels MLCP Myosin Light Chain Phosphatase (MLCP) (Activated) PKG->MLCP Ca_decrease [Ca²⁺]i ↓ Ca_channels->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation MLCP->Relaxation

Caption: Mechanism of sodium nitroprusside vasodilation.

Dihydralazine: A Multifaceted Vasodilator

The vasodilatory mechanism of dihydralazine is less direct than that of sodium nitroprusside and is thought to involve multiple pathways. A primary proposed mechanism is the opening of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and thereby promoting muscle relaxation.

Additionally, dihydralazine has been suggested to have antioxidant properties, potentially by inhibiting NADPH oxidase, which reduces the production of superoxide (B77818) radicals. By decreasing oxidative stress, dihydralazine may increase the bioavailability of endogenous nitric oxide, further contributing to vasodilation. Some evidence also points to a weak inhibitory effect on the release of calcium from intracellular stores.

Signaling Pathway: Dihydralazine

DIHYDRALAZINE_MECHANISM cluster_blood_vessel Blood Vessel Lumen cluster_smc Vascular Smooth Muscle Cell Dihydralazine_ext Dihydralazine Dihydralazine_in Dihydralazine Dihydralazine_ext->Dihydralazine_in Diffuses K_ATP K-ATP Channel (Opened) Dihydralazine_in->K_ATP Activates NADPHox NADPH Oxidase (Inhibited) Dihydralazine_in->NADPHox Inhibits K_efflux K⁺ Efflux ↑ K_ATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channels (Closed) Hyperpolarization->VGCC Ca_influx Ca²⁺ Influx ↓ VGCC->Ca_influx Ca_decrease [Ca²⁺]i ↓ Ca_influx->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation ROS ROS Production ↓ NADPHox->ROS NO_bioavailability Endogenous NO Bioavailability ↑ ROS->NO_bioavailability Increases NO_bioavailability->Relaxation

Validating the Antihypertensive Effect of Dihydralazine Mesylate in Spontaneously Hypertensive Rats (SHRs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the antihypertensive effects of dihydralazine (B103709) mesylate in spontaneously hypertensive rats (SHRs), a key model for human essential hypertension. We present supporting experimental data, detailed methodologies, and a comparative analysis with other antihypertensive agents to assist researchers, scientists, and drug development professionals in their investigations.

Comparative Efficacy of Dihydralazine Mesylate

Dihydralazine, a direct-acting vasodilator, has been shown to be effective in reducing blood pressure in SHRs. Its performance in preventing the development of genetic hypertension is comparable to other classes of antihypertensive drugs, such as angiotensin-converting enzyme (ACE) inhibitors.

A key study demonstrated that daily administration of dihydralazine (25 mg/kg) and the ACE inhibitor captopril (B1668294) (100 mg/kg) were equally effective in preventing the development of genetic hypertension in young SHRs.[1][2] While both drugs successfully lowered blood pressure, their long-term effects on vascular structure differed. Dihydralazine's effects on vascular compliance and wall-to-lumen ratio tended to reverse after treatment withdrawal, whereas captopril induced more sustained improvements.[1][2]

Another study comparing hydralazine (B1673433) (a close analog of dihydralazine) with the centrally acting antihypertensive agent alpha-methyldopa in SHRs showed significant reductions in mean arterial pressure for both drugs.[3]

The following table summarizes the comparative effects of dihydralazine and other antihypertensive agents on various cardiovascular parameters in SHRs.

Drug Dosage Effect on Blood Pressure Vascular Effects Cardiac Effects Reference
Dihydralazine 25 mg/kg/dayPrevents hypertension development with the same efficacy as captopril.[1][2]Increased vascular mesenteric compliance (-27% stiffness), slight reduction in contractility (-12%) and wall-to-lumen ratio (-15%). Effects are not sustained after withdrawal.[1][2]Modest (5%) reduction in heart/body weight ratio.[4][1][2][4]
Captopril 100 mg/kg/dayPrevents hypertension development with the same efficacy as dihydralazine.[1][2]Increased mesenteric vessel compliance (-16% stiffness), reduced contractility (-15%) and wall-to-lumen ratio (-30%). Effects persist after withdrawal.[1][2]Dramatically reduced heart/body weight ratio.[4][1][2][4]
Hydralazine 100 mg/l in drinking waterSignificantly reduced mean arterial pressure (from 176.2 mmHg to 150 mmHg).[3]Improves aortic intima morphology and reduces aortic media thickness.[4]No significant effect on heart rate.[3][3][4]
Alpha-Methyldopa 5 g/l in drinking waterSignificantly reduced mean arterial pressure (from 176.2 mmHg to 157.8 mmHg).[3]N/ASignificantly increased heart rate.[3][3]

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the effects of antihypertensive agents. Below are detailed methodologies for key experiments cited in this guide.

In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)

This protocol describes the methodology for evaluating the long-term antihypertensive effects of this compound in SHRs.

  • Animal Model: Male spontaneously hypertensive rats (SHRs) are used as the experimental model for genetic hypertension.[1][3][4] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.[4]

  • Drug Administration:

    • This compound is administered daily at a dose of 25 mg/kg.[1][2]

    • The drug can be given orally via gavage or in drinking water.[3]

    • Treatment is typically initiated in young SHRs to assess the prevention of hypertension development.[1][2]

  • Blood Pressure Measurement:

    • Systolic blood pressure and heart rate are measured using non-invasive methods such as the tail-cuff method.[5]

    • For continuous and more accurate measurements, direct arterial cannulation (e.g., in the carotid artery) connected to a pressure transducer can be employed.[6]

  • Experimental Groups:

    • Control Group: SHRs receiving vehicle (e.g., water).

    • Treatment Group: SHRs receiving this compound.

    • Comparative Groups: SHRs receiving other antihypertensive agents (e.g., captopril, alpha-methyldopa).

  • Duration: The treatment duration can vary, with studies ranging from 15 days to several weeks to assess both acute and chronic effects.[1][3] A washout period may be included to evaluate the persistence of the drug's effects.[1][2]

  • Endpoint Analysis: At the end of the study, animals are sacrificed, and tissues (e.g., heart, aorta, mesenteric arteries) are collected for morphologic and functional analysis.[1][4] This can include measuring heart/body weight ratio, vascular wall-to-lumen ratio, and vascular stiffness.[1][4]

Signaling Pathways and Experimental Workflow

Visualizing the mechanism of action and the experimental process is crucial for a clear understanding of the research.

Signaling Pathway of Dihydralazine

Dihydralazine exerts its vasodilatory effect primarily through direct relaxation of vascular smooth muscle. The precise mechanism is not fully understood but is believed to involve interference with calcium metabolism within the smooth muscle cells.[7][8]

G Dihydralazine Dihydralazine VascularSmoothMuscle Vascular Smooth Muscle Cell Dihydralazine->VascularSmoothMuscle CaRelease Inhibition of Ca2+ release from Sarcoplasmic Reticulum VascularSmoothMuscle->CaRelease KChannels Opening of K+ channels VascularSmoothMuscle->KChannels NO Increased Nitric Oxide (NO) bioavailability VascularSmoothMuscle->NO IP3 Interference with IP3 signaling CaRelease->IP3 Vasodilation Vasodilation IP3->Vasodilation Hyperpolarization Hyperpolarization KChannels->Hyperpolarization Hyperpolarization->Vasodilation cGMP Increased cGMP NO->cGMP cGMP->Vasodilation BP Decreased Blood Pressure Vasodilation->BP

Caption: Signaling pathway of dihydralazine leading to vasodilation.

Experimental Workflow for Antihypertensive Drug Testing in SHRs

The following diagram illustrates a typical workflow for screening and validating the antihypertensive effects of a compound in the SHR model.

G start Start: Select SHR Model groups Animal Grouping (Control, Dihydralazine, Comparators) start->groups treatment Drug Administration (e.g., Oral Gavage) groups->treatment monitoring Blood Pressure & Heart Rate Monitoring (Tail-Cuff) treatment->monitoring data_collection Data Collection (Weekly) monitoring->data_collection data_collection->monitoring Repeat for study duration endpoint Endpoint: Sacrifice & Tissue Collection data_collection->endpoint analysis Histological & Functional Vascular Analysis endpoint->analysis results Data Analysis & Statistical Comparison analysis->results conclusion Conclusion on Antihypertensive Efficacy results->conclusion

Caption: Experimental workflow for testing antihypertensive drugs in SHRs.

References

Comparative Analysis of Side Effects: Dihydralazine vs. Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of dihydralazine (B103709) and hydralazine (B1673433), two closely related antihypertensive drugs. While both are effective vasodilators, their use has been tempered by a notable incidence of adverse drug reactions. This analysis synthesizes available data to facilitate a comprehensive understanding of their comparative safety.

Executive Summary

Dihydralazine and hydralazine are structurally similar phthalazine (B143731) derivatives that induce vasodilation by relaxing arterial smooth muscle.[1] Their therapeutic effects are, however, accompanied by a wide spectrum of side effects.[2] The most significant of these is a drug-induced lupus erythematosus (DILE)-like syndrome.[3][4] While the side effect profiles of the two drugs are largely similar, some evidence suggests a potentially higher incidence of adverse effects with dihydralazine in certain clinical scenarios.[1][5] However, robust, large-scale comparative trials quantifying the incidence of all side effects for dihydralazine to the same extent as hydralazine are limited in the current literature.

Data Presentation: Side Effect Profile Comparison

The following table summarizes the known side effects of dihydralazine and hydralazine. It is important to note that the incidence rates for hydralazine are more extensively documented in clinical trials than those for dihydralazine.

Side Effect CategorySide EffectDihydralazine IncidenceHydralazine IncidenceReferences
Cardiovascular Tachycardia/PalpitationsCommonCommon (up to 1 in 10)[3][4][6]
Angina PectorisPossibleCommon (up to 1 in 10)[4][6]
FlushingPossibleCommon[7]
HypotensionPossiblePossible[8]
Gastrointestinal Nausea/VomitingCommonCommon (up to 1 in 10)[5][6]
DiarrheaCommonCommon (up to 1 in 10)[6]
Anorexia (Loss of Appetite)PossibleCommon (up to 1 in 10)[6]
Neurological HeadacheCommonCommon (up to 1 in 10)[5][6]
DizzinessCommonCommon[6]
Peripheral NeuritisRareRare[6]
Immunological Drug-Induced Lupus Erythematosus (DILE)Possible, incidence not well-quantified5-10% (dose-dependent)[4]
Hematological Blood Dyscrasias (e.g., agranulocytosis, leukopenia, anemia)RareRare[6]
Other Fluid Retention/EdemaPossibleCommon[4]
Nasal CongestionPossibleOccasional[6]

Experimental Protocols

Assessment of Drug-Induced Lupus Erythematosus (DILE) in a Clinical Trial Setting

Objective: To monitor for and diagnose DILE in patients receiving dihydralazine or hydralazine.

Methodology:

  • Patient Screening and Baseline Assessment:

    • Collect a detailed medical history, including any personal or family history of autoimmune diseases.

    • Perform a physical examination, paying close attention to musculoskeletal and dermatological signs.

    • Conduct baseline laboratory tests:

      • Complete Blood Count (CBC) with differential.

      • Antinuclear Antibody (ANA) test. A positive ANA at baseline does not necessarily exclude a patient but requires careful monitoring.

      • Anti-histone antibodies.

      • Urinalysis to check for proteinuria or hematuria.

      • Serum creatinine (B1669602) to assess renal function.

  • Ongoing Monitoring (e.g., at 3, 6, 9, and 12 months, and as clinically indicated):

    • Administer a standardized questionnaire to screen for DILE symptoms, such as arthralgia, myalgia, fever, rash, and pleuritic chest pain.

    • Perform a targeted physical examination based on reported symptoms.

    • Repeat laboratory tests (CBC, ANA, anti-histone antibodies, urinalysis, and serum creatinine) at regular intervals.

  • Diagnostic Criteria for DILE:

    • A diagnosis of DILE is considered in patients who develop at least one clinical symptom of lupus (e.g., arthritis, serositis) and a positive ANA test during treatment.

    • The presence of anti-histone antibodies is highly suggestive of DILE.

    • Crucially, there should be no evidence of lupus prior to drug initiation, and symptoms should resolve upon discontinuation of the offending drug.

Monitoring for General Adverse Drug Reactions in Hypertension Clinical Trials

Objective: To systematically collect and evaluate all adverse events (AEs) in patients treated with dihydralazine or hydralazine.

Methodology:

  • Baseline Evaluation:

    • Record all pre-existing conditions and medications.

    • Perform baseline laboratory tests, including a complete blood count, liver function tests (LFTs), and renal function tests (serum creatinine and electrolytes).

  • Adverse Event Monitoring at Each Study Visit:

    • Use a standardized, open-ended questionnaire to ask patients about any new or worsening symptoms since the last visit.

    • Perform a physical examination and measure vital signs (blood pressure, heart rate).

    • Record all reported AEs, detailing their nature, onset, duration, severity, and the investigator's assessment of causality (i.e., relationship to the study drug).

  • Laboratory Monitoring:

    • Repeat laboratory tests at predefined intervals to monitor for any drug-induced changes.

  • Serious Adverse Event (SAE) Reporting:

    • Any AE that is life-threatening, requires hospitalization, results in persistent disability, or is a significant medical event must be reported as an SAE to the regulatory authorities and ethics committee within a specified timeframe.

  • Data Analysis:

    • Calculate the incidence of each AE for each treatment group.

    • Compare the AE profiles of the two drugs using appropriate statistical methods.

Mandatory Visualization

Signaling Pathways

DILE_Pathway Hydralazine Hydralazine Metabolism Metabolism (e.g., Acetylation) Hydralazine->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Neutrophil Neutrophil Reactive_Metabolites->Neutrophil Interacts with MPO Myeloperoxidase (MPO) Neutrophil->MPO Oxidative_Stress Oxidative Stress MPO->Oxidative_Stress Generates T_Cell_Autoreactivity T-Cell Autoreactivity Oxidative_Stress->T_Cell_Autoreactivity Promotes B_Cell_Activation B-Cell Activation & Proliferation T_Cell_Autoreactivity->B_Cell_Activation Stimulates Autoantibodies Production of Autoantibodies (Anti-histone, ANA) B_Cell_Activation->Autoantibodies DILE Drug-Induced Lupus Erythematosus (DILE) Autoantibodies->DILE Leads to

References

Reproducibility of Dihydralazine Mesylate Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on dihydralazine (B103709) mesylate, a direct-acting vasodilator that has been used in the treatment of hypertension and heart failure. Due to the long history of its clinical use, beginning in the 1950s, a direct assessment of the reproducibility of early findings is challenging due to the evolution of clinical trial design and reporting standards. This document summarizes available data, compares dihydralazine with alternatives, and discusses the nuances of its long-term efficacy.

Overview of Dihydralazine Mesylate

This compound exerts its antihypertensive effect by directly relaxing the smooth muscle of arterioles, leading to a decrease in peripheral resistance.[1] This mechanism, however, can also lead to reflex tachycardia and fluid retention.[2] Historically, it was a component of combination therapies for high blood pressure.[1]

Comparative Clinical Data

Direct reproducibility studies for this compound are scarce in the published literature. However, comparative studies and long-term follow-up investigations provide insights into the consistency of its effects.

Dihydralazine vs. Oxdralazine (B102505) in Essential Hypertension

A comparative study evaluated the efficacy of dihydralazine against oxdralazine in patients with moderate to severe essential hypertension over a six-month period. Both drugs were administered alongside a diuretic and a beta-blocker.

ParameterDihydralazine GroupOxdralazine Group
Mean Blood Pressure Reduction (1 month) 16/11 mmHg26/18 mmHg
Patients with Diastolic Pressure < 95 mmHg (6 months) 7 out of 1610 out of 15
Data from a comparative study of oxdralazine and dihydralazine in essential hypertension.
Long-Term Efficacy in Chronic Heart Failure

A key aspect of reproducibility is the sustained effect of a drug over time. A study investigating dihydralazine as a supplementary therapy for severe congestive heart failure revealed a significant decline in its hemodynamic effects over a 12-week period, questioning the long-term reproducibility of its acute benefits.

Time PointChange in Cardiac OutputChange in Systemic Vascular Resistance (SVR)
Acute Administration Significant Increase~50% Decrease
After 12 Weeks of Treatment Clearly Diminished IncreaseModerate Decrease
Data from a study on the loss of effectiveness of dihydralazine in long-term treatment of chronic heart failure.[3]

Experimental Protocols

Detailed methodologies from early clinical trials of dihydralazine are not always available in modern databases. However, based on available literature, key experimental designs are outlined below.

General Methodology for Hypertension Trials in the Mid-20th Century

Early trials for antihypertensive drugs often had designs that differ from current standards.[4]

  • Patient Population : Typically involved patients with moderate to severe hypertension.

  • Intervention : Administration of dihydralazine, often in combination with other agents like reserpine (B192253) and diuretics.[1]

  • Control : Placebo or no treatment was common in the earliest trials.[4]

  • Primary Endpoint : The primary outcome was the change in systolic and diastolic blood pressure.[4]

  • Duration : Short-term studies of approximately 12 weeks were common to establish dose-response.[4]

Methodology for a Long-Term Heart Failure Study

The following protocol is based on the study evaluating the long-term effectiveness of dihydralazine in chronic heart failure.[3]

  • Patient Population : 14 patients with severe congestive heart failure (NYHA classes III and IV).

  • Intervention : Acute intravenous (25 mg) or oral (100 mg) administration of dihydralazine, followed by a 12-week oral treatment period (20 mg/day).

  • Control : A four-week placebo period followed the active treatment phase.

  • Measurements :

    • Right and left ventricular filling pressures.

    • Cardiac output.

    • Systemic vascular resistance (SVR).

    • Left ventricular dimensions and contractility (via echocardiography).

    • Heart volume (via chest X-ray).

  • Assessments : Measurements were taken at rest and during exercise, both after acute administration and after the long-term treatment period.

Signaling Pathways and Workflows

Mechanism of Action: Vasodilation

Dihydralazine's primary mechanism involves the direct relaxation of arteriolar smooth muscle. The exact molecular pathway is not fully elucidated but is believed to involve interference with calcium influx, which is necessary for muscle contraction.

G Dihydralazine Dihydralazine Mesylate ArteriolarSmoothMuscle Arteriolar Smooth Muscle Cells Dihydralazine->ArteriolarSmoothMuscle Acts on CalciumInflux Calcium Ion Influx Dihydralazine->CalciumInflux Inhibits Relaxation Muscle Relaxation (Vasodilation) ArteriolarSmoothMuscle->Relaxation Results in Contraction Muscle Contraction CalciumInflux->Contraction Leads to PeripheralResistance Decreased Peripheral Resistance Relaxation->PeripheralResistance BloodPressure Lowered Blood Pressure PeripheralResistance->BloodPressure

Figure 1: Simplified signaling pathway of dihydralazine-induced vasodilation.

Experimental Workflow for Assessing Long-Term Efficacy

The logical flow of a study designed to assess the sustained effects of dihydralazine would involve an initial assessment, a treatment period, and subsequent follow-up assessments to compare acute and chronic outcomes.

G Start Patient Recruitment (e.g., Severe Heart Failure) Baseline Baseline Hemodynamic Measurements Start->Baseline AcuteAdmin Acute Dihydralazine Administration Baseline->AcuteAdmin AcuteMeasure Post-Acute Hemodynamic Measurements AcuteAdmin->AcuteMeasure LongTerm Long-Term Oral Dihydralazine Treatment (e.g., 12 weeks) AcuteMeasure->LongTerm Analysis Comparative Analysis: Acute vs. Long-Term Effects AcuteMeasure->Analysis LongTermMeasure Post-Long-Term Hemodynamic Measurements LongTerm->LongTermMeasure Placebo Placebo Washout Period LongTermMeasure->Placebo LongTermMeasure->Analysis FinalMeasure Final Hemodynamic Measurements Placebo->FinalMeasure FinalMeasure->Analysis

Figure 2: Experimental workflow for a long-term dihydralazine efficacy study.

Alternatives to Dihydralazine

Over the decades, numerous other classes of antihypertensive agents have been developed with different mechanisms of action and often more favorable side-effect profiles.

  • Hydralazine (B1673433) : A closely related direct-acting vasodilator.[5]

  • Minoxidil : A more potent direct-acting vasodilator, typically reserved for severe, refractory hypertension.[2]

  • Calcium Channel Blockers (e.g., Nifedipine, Amlodipine) : These agents also cause vasodilation by blocking calcium channels in vascular smooth muscle.

  • ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs) : These act on the renin-angiotensin-aldosterone system to cause vasodilation and reduce fluid volume.

  • Beta-blockers : These are often used in conjunction with direct vasodilators to counteract reflex tachycardia.[2]

Conclusion

The reproducibility of the initial findings for this compound is not well-documented through dedicated replication studies. Available evidence from comparative trials and long-term follow-up studies suggests that while dihydralazine is effective in acutely lowering blood pressure and improving certain hemodynamic parameters, its long-term efficacy may be diminished. The evolution of clinical trial methodology and the development of newer antihypertensive agents with more robust and reproducible data have led to a decline in the use of dihydralazine.[1] For modern drug development, these historical data underscore the importance of rigorous, long-term, placebo-controlled trials to establish not just acute efficacy but also the sustainability of a drug's effects.

References

Dihydralazine Mesylate vs. Captopril: A Comparative Analysis of Their Effects on Vascular Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antihypertensive therapies, both dihydralazine (B103709) mesylate, a direct-acting vasodilator, and captopril (B1668294), an angiotensin-converting enzyme (ACE) inhibitor, have demonstrated efficacy in blood pressure reduction. However, their long-term impact on the structure and function of blood vessels—a process known as vascular remodeling—exhibits notable differences. This guide provides a comprehensive comparison of the effects of dihydralazine mesylate and captopril on vascular remodeling, supported by experimental data from preclinical studies.

At a Glance: Key Quantitative Findings

Experimental evidence, primarily from studies on spontaneously hypertensive rats (SHRs), a well-established model of human essential hypertension, reveals distinct effects of these two agents on key parameters of vascular remodeling.

ParameterThis compoundCaptoprilSource
Vascular Stiffness -27%-16%[1]
Vascular Contractility -12%-15%[1]
Wall-to-Lumen (W/L) Ratio -15%-30%[1]
Aortic Media Thickness ReducedReduced[2]
Heart/Body Weight Ratio Modest 5% reductionDramatically reduced to below normotensive levels[2]
Aortic Tropoelastin mRNA Levels 3-fold increaseSignificant increase[3]

In-Depth Analysis of Experimental Findings

Treatment of young spontaneously hypertensive rats (SHRs) with dihydralazine (25 mg/kg daily) and captopril (100 mg/kg daily) was shown to be equally effective in preventing the development of genetic hypertension.[1] However, the effects on the physical characteristics of the mesenteric blood vessels differed significantly. Dihydralazine treatment led to a 27% decrease in vessel stiffness and slight reductions in contractility (-12%) and wall-to-lumen ratio (-15%).[1] In contrast, captopril treatment resulted in a 16% decrease in vessel stiffness, a 15% reduction in contractility, and a more pronounced 30% reduction in the wall-to-lumen ratio.[1]

A crucial distinction between the two treatments is the durability of their effects. Following the cessation of treatment, the beneficial vascular effects of dihydralazine, along with the reduction in blood pressure, were reversed within seven weeks.[1] Conversely, the improvements in vascular structure and function, as well as the antihypertensive effect, induced by captopril persisted for up to seven weeks after treatment was stopped, indicating a long-lasting modification of the vascular remodeling process.[1]

Another study in 21-week-old SHRs treated for six weeks showed that both hydralazine (B1673433) (in combination with hydrochlorothiazide) and captopril (also with hydrochlorothiazide) significantly lowered blood pressure and improved the morphology of the aortic intima and small intrarenal vessels.[2] Both drugs also reduced the thickness of the aortic media to below that of normotensive control rats.[2] However, a marked difference was observed in their effects on cardiac hypertrophy. Captopril treatment dramatically reduced the heart-to-body weight ratio to levels below those of normotensive rats, while hydralazine induced only a modest 5% reduction.[2]

Furthermore, both dihydralazine and captopril have been shown to increase the steady-state levels of aortic tropoelastin mRNA in SHRs, suggesting a direct influence on the expression of this key component of elastic fibers in the arterial wall, independent of their blood pressure-lowering effects.[3]

Experimental Methodologies

The findings presented are based on established experimental protocols for inducing and assessing vascular remodeling in animal models.

Animal Model: Spontaneously Hypertensive Rat (SHR)
  • Model: Male spontaneously hypertensive rats (SHRs) are a widely used genetic model of essential hypertension. Normotensive Wistar-Kyoto (WKY) rats are typically used as controls.

  • Drug Administration: Drugs are administered daily, often mixed with food or administered via oral gavage, for a specified period, for instance, from a young age (e.g., 4 weeks) to early adulthood (e.g., 24 weeks).[1]

Assessment of Vascular Remodeling

A combination of histological and molecular techniques is employed to evaluate the structural and cellular changes in the blood vessel wall.

This histological staining technique is used to differentiate elastic fibers from other connective tissues, allowing for the measurement of various vascular parameters.

  • Principle: The Verhoeff stain utilizes an iron-hematoxylin complex that has a high affinity for elastic fibers, staining them black. The Van Gieson counterstain then colors collagen red and other tissue elements, like cytoplasm and muscle, yellow.[4]

  • Protocol Outline:

    • Deparaffinization and Hydration: Tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions to distilled water.[5][6][7]

    • Verhoeff's Staining: Sections are stained in a freshly prepared Verhoeff's elastic stain solution.[5][6][7]

    • Differentiation: Excess stain is removed by differentiating in a ferric chloride solution, which is monitored microscopically until elastic fibers are clearly defined against a gray background.[5][6][7]

    • Iodine Removal: Sections are treated with sodium thiosulfate (B1220275) to remove any remaining iodine.[4]

    • Counterstaining: The tissue is then counterstained with Van Gieson's solution.[5][6][7]

    • Dehydration and Mounting: Finally, the sections are dehydrated through graded alcohols, cleared in xylene, and mounted for microscopic examination.[5][6][7]

  • Analysis: Stained sections are visualized under a microscope, and digital images are captured. Morphometric software is then used to measure parameters such as the thickness of the tunica media and intima, the vessel's outer and inner diameters, and to calculate the wall-to-lumen ratio.

Proliferating Cell Nuclear Antigen (PCNA) is a protein associated with DNA synthesis and is used as a marker for cell proliferation.

  • Principle: Immunohistochemistry (IHC) uses antibodies to detect the presence of specific proteins in tissue sections. In this case, a primary antibody specific to PCNA binds to the protein, and a secondary antibody, which is conjugated to an enzyme or a fluorescent dye, binds to the primary antibody, allowing for visualization.

  • Protocol Outline:

    • Deparaffinization and Rehydration: Similar to VVG staining, paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is often performed to unmask the antigenic sites.[8]

    • Blocking: Non-specific antibody binding is blocked using a blocking serum.

    • Primary Antibody Incubation: The sections are incubated with a primary antibody against PCNA.

    • Secondary Antibody Incubation: After washing, the sections are incubated with a labeled secondary antibody.

    • Detection: The signal is developed using a chromogen (e.g., DAB, which produces a brown stain) or visualized using fluorescence microscopy.

    • Counterstaining: A counterstain, such as hematoxylin, is used to stain the cell nuclei for anatomical context.

  • Analysis: The number of PCNA-positive cells (indicating proliferating cells) is counted and often expressed as a percentage of the total number of cells in a specific area of the vessel wall.

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Principle: The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled ends can then be visualized.[9]

  • Protocol Outline:

    • Deparaffinization and Rehydration: Tissue sections are prepared as in the other histological methods.

    • Permeabilization: The tissue is treated with a permeabilization solution (e.g., Proteinase K or Triton X-100) to allow the TdT enzyme to access the cell nuclei.[9][10][11]

    • TdT Labeling Reaction: The sections are incubated with a reaction mixture containing TdT and labeled dUTPs in a humidified chamber.[9][10][11][12]

    • Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized with a fluorescence microscope. If a hapten-labeled dUTP (e.g., biotin (B1667282) or digoxigenin) is used, an additional step with a labeled binding partner (e.g., streptavidin-fluorophore or anti-digoxigenin antibody-fluorophore) is required.[10]

    • Counterstaining: A nuclear counterstain like DAPI is often used to visualize all cell nuclei.

  • Analysis: The number of TUNEL-positive cells (apoptotic cells) is counted and can be expressed as a percentage of the total number of cells.

Signaling Pathways and Mechanisms of Action

The distinct effects of dihydralazine and captopril on vascular remodeling are rooted in their different mechanisms of action and the signaling pathways they modulate.

This compound

Dihydralazine is a direct-acting vasodilator. Its primary mechanism is thought to involve the inhibition of calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells, leading to muscle relaxation and vasodilation.[13] More recent research has uncovered additional pathways that may contribute to its effects on vascular remodeling:

  • Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Dihydralazine has been shown to activate the HIF-1α pathway by inhibiting prolyl hydroxylase domain (PHD) enzymes.[14][15][16] This leads to the stabilization of HIF-1α and the subsequent expression of downstream target genes, including vascular endothelial growth factor (VEGF), which can promote angiogenesis.[14][15][16]

  • Antioxidant and Anti-apoptotic Effects: Dihydralazine has also been reported to have antioxidant and anti-apoptotic properties, which may contribute to its protective effects on the vasculature.[15]

dihydralazine_pathway Dihydralazine Dihydralazine Mesylate PHD Prolyl Hydroxylase Domain (PHD) Enzymes Dihydralazine->PHD Inhibits Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Dihydralazine->Ca_Release Inhibits Antioxidant Antioxidant Effects Dihydralazine->Antioxidant Anti_apoptotic Anti-apoptotic Effects Dihydralazine->Anti_apoptotic HIF1a HIF-1α PHD->HIF1a Degrades VEGF VEGF Expression HIF1a->VEGF Induces VSMC_Relaxation Vascular Smooth Muscle Relaxation Ca_Release->VSMC_Relaxation Vasodilation Vasodilation VSMC_Relaxation->Vasodilation Vascular_Remodeling Vascular Remodeling Vasodilation->Vascular_Remodeling Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->Vascular_Remodeling Antioxidant->Vascular_Remodeling Anti_apoptotic->Vascular_Remodeling

Dihydralazine's multifaceted mechanism of action.
Captopril

Captopril is an ACE inhibitor that exerts its effects by blocking the renin-angiotensin-aldosterone system (RAAS). This leads to a reduction in the production of angiotensin II, a potent vasoconstrictor and a key mediator of vascular remodeling.

  • Inhibition of Angiotensin II-Mediated Effects: By reducing angiotensin II levels, captopril mitigates its detrimental effects on vascular smooth muscle cells, including proliferation, hypertrophy, and inflammation.

  • MAPK Signaling Pathway: The vascular remodeling effects of angiotensin II are partly mediated through the mitogen-activated protein kinase (MAPK) signaling cascade. Captopril, by suppressing the RAAS, can downregulate the activation of the MAPK pathway, thereby inhibiting vascular smooth muscle cell growth and proliferation.[17]

  • Anti-apoptotic Effects: Captopril has also been shown to prevent activation-induced apoptosis in certain cell types, which may contribute to its beneficial effects on the vasculature.[18]

captopril_pathway Captopril Captopril ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Inhibits AngiotensinI Angiotensin I AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Activates MAPK MAPK Signaling Cascade AT1R->MAPK Activates VSMC_Proliferation VSMC Proliferation & Hypertrophy MAPK->VSMC_Proliferation Inflammation Inflammation MAPK->Inflammation Vascular_Remodeling Vascular Remodeling VSMC_Proliferation->Vascular_Remodeling Inflammation->Vascular_Remodeling

Captopril's mechanism via RAAS inhibition.

Conclusion

Both this compound and captopril are effective antihypertensive agents, but their impact on vascular remodeling differs significantly. While dihydralazine primarily acts as a direct vasodilator with more recently understood effects on pathways like HIF-1α, its beneficial effects on vascular structure appear to be transient and dependent on continued administration. In contrast, captopril, through its inhibition of the renin-angiotensin-aldosterone system, not only reduces blood pressure but also induces more profound and lasting favorable changes in vascular structure, including a greater reduction in the wall-to-lumen ratio and a significant regression of cardiac hypertrophy. These findings suggest that captopril may offer superior long-term cardiovascular protection by more effectively targeting the underlying mechanisms of pathological vascular remodeling. The choice of agent for the management of hypertension should, therefore, consider not only the immediate blood pressure-lowering effect but also the long-term implications for vascular health.

Experimental Workflow

The general workflow for a comparative study of dihydralazine and captopril on vascular remodeling in an SHR model is outlined below.

experimental_workflow start Start: Select SHR and WKY rats (e.g., 4 weeks old) grouping Randomly assign to treatment groups: 1. SHR Control (Vehicle) 2. SHR + Dihydralazine 3. SHR + Captopril 4. WKY Control (Vehicle) start->grouping treatment Daily drug administration for a defined period (e.g., 20 weeks) grouping->treatment bp_monitoring Monitor blood pressure throughout the study treatment->bp_monitoring endpoint End of study: Euthanize animals and collect tissues (aorta, heart) treatment->endpoint histology Histological Analysis: - VVG Staining - Morphometry (W/L ratio, media thickness) endpoint->histology ihc Immunohistochemistry: - PCNA (Proliferation) - TUNEL (Apoptosis) endpoint->ihc molecular Molecular Analysis: - mRNA expression (e.g., tropoelastin) - Western blot for signaling proteins endpoint->molecular data_analysis Data Analysis and Comparison histology->data_analysis ihc->data_analysis molecular->data_analysis conclusion Conclusion data_analysis->conclusion

General experimental workflow.

References

Unveiling the Genotoxic Profile of Dihydralazine Mesylate in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro genotoxicity of dihydralazine (B103709) mesylate, a hydrazine (B178648) derivative antihypertensive agent. Through a review of available experimental data, this document compares its genotoxic potential with its well-studied analog, hydralazine (B1673433), and outlines the standard methodologies for key genotoxicity assays. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Executive Summary

Dihydralazine mesylate has demonstrated genotoxic effects in several in vitro testing systems. Evidence points to its activity as a weak mutagen in the bacterial reverse mutation assay (Ames test) and its ability to induce chromosomal damage, as indicated by the micronucleus test in mammalian cells. The genotoxic effects of dihydralazine and related hydrazine compounds are likely mediated, at least in part, by the generation of reactive oxygen species (ROS), which can induce DNA damage.

Data Presentation: In Vitro Genotoxicity of Dihydralazine and Hydralazine

The following tables summarize the available qualitative data for dihydralazine and quantitative data for the closely related compound, hydralazine, in standard in vitro genotoxicity assays.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data

CompoundTest SystemMetabolic Activation (S9)ConcentrationResult
This compoundSalmonella typhimurium TA1537WithoutNot SpecifiedWeakly Mutagenic[1][2]
This compoundSalmonella typhimurium TA97WithoutNot SpecifiedMutagenic (Frameshift errors)[3][4]
HydralazineSalmonella typhimurium TA100Without5 x 10⁻⁴ M110 mutants/10⁶ cells[5]
HydralazineSalmonella typhimurium TA1537WithoutNot SpecifiedMutagenic[1][2]

Table 2: In Vitro Micronucleus Test Data

CompoundTest SystemMetabolic Activation (S9)ConcentrationResult
This compoundL929 mouse fibroblast cellsWithoutNot SpecifiedInduction of micronuclei[6]
This compoundL929 mouse fibroblast cellsWithNot SpecifiedReduced micronuclei formation
HydralazineL929 mouse fibroblast cellsWithoutNot SpecifiedInduction of micronuclei[6]

Table 3: In Vitro Chromosomal Aberration Test Data

No specific data for this compound was identified. Data for hydralazine is presented for comparative purposes.

CompoundTest SystemMetabolic Activation (S9)ConcentrationResult (% Aberrant Cells)
HydralazineChinese Hamster Ovary (CHO) cellsNot SpecifiedNot SpecifiedIncreased chromosomal aberrations

Experimental Protocols

The following are generalized protocols for the key in vitro genotoxicity assays, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test evaluates the potential of a substance to induce reverse mutations at selected loci of several bacterial strains.

  • Test Strains: Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects damage to chromosomes or the mitotic apparatus.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies agents that cause structural damage to chromosomes.

  • Test System: Similar to the micronucleus test, cultured mammalian cells (e.g., CHO cells, human lymphocytes) are used.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvest and Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

  • Analysis: Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for in vitro genotoxicity testing and the proposed signaling pathway for dihydralazine-induced genotoxicity.

experimental_workflow cluster_assays In Vitro Genotoxicity Assays ames Ames Test (Bacterial Reverse Mutation) analysis Data Analysis (Scoring & Statistics) ames->analysis micronucleus Micronucleus Test (Mammalian Cells) micronucleus->analysis chromosomal Chromosomal Aberration Test (Mammalian Cells) chromosomal->analysis compound Dihydralazine Mesylate exposure Exposure to Test System compound->exposure s9 Metabolic Activation (± S9 fraction) exposure->s9 s9->ames -S9 s9->micronucleus ±S9 s9->chromosomal ±S9 result Genotoxicity Assessment analysis->result

Caption: Experimental workflow for in vitro genotoxicity assessment.

signaling_pathway dihydralazine Dihydralazine metabolism Cellular Metabolism dihydralazine->metabolism ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) metabolism->ros dna_damage Oxidative DNA Damage (e.g., 8-oxodG, strand breaks) ros->dna_damage attacks dna_repair DNA Repair Pathways dna_damage->dna_repair mutations Gene Mutations (Ames Test) dna_damage->mutations chromosome_damage Chromosomal Damage (Micronucleus, Aberrations) dna_damage->chromosome_damage

Caption: Proposed mechanism of dihydralazine-induced genotoxicity.

Conclusion

The available in vitro data confirms that this compound possesses genotoxic properties. It is a weak mutagen in bacteria and induces chromosomal damage in mammalian cells. The likely mechanism involves the generation of reactive oxygen species, leading to oxidative DNA damage. While direct quantitative comparisons with other alternatives are limited by the lack of publicly available dose-response data for dihydralazine, the information presented in this guide, including comparative data for hydralazine and standardized protocols, provides a valuable resource for assessing its genotoxic risk. Further quantitative studies are recommended to establish a more precise dose-response relationship and to facilitate a more comprehensive risk assessment.

References

Safety Operating Guide

Safe Disposal of Dihydralazine Mesylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of dihydralazine (B103709) mesylate, a hydrazine (B178648) derivative that requires careful handling due to its potential health risks. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe management of this compound in a laboratory setting.

Dihydralazine mesylate is recognized as harmful if ingested and is a suspected carcinogen.[1] Consequently, it must be treated as a hazardous chemical, and all disposal procedures should comply with institutional, local, and national regulations for hazardous waste. These regulations are primarily outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Hazard and Stability Profile

A comprehensive understanding of the chemical properties of this compound is crucial for its safe handling and disposal. The compound's stability is influenced by various environmental factors.

ParameterValue / ObservationSource(s)
Acute Oral Toxicity Harmful if swallowed. LD50 oral rat: 300 – 2000 mg/kg.[1]
Carcinogenicity Suspected of causing cancer.[1]
Thermal Stability Sensitive to high temperatures. Degradation is accelerated at elevated temperatures.[2]
Humidity Sensitivity Sensitive to high humidity, which can increase the rate of degradation, especially in the solid state.[2]
pH Sensitivity Degrades in solutions with a pH ≥ 7 (neutral to alkaline conditions). Resistant to acidic conditions.[3]
Photosensitivity Sensitive to UV/Vis light, which can induce degradation.[3]
Chemical Incompatibilities Highly reactive with oxidizing agents.[4]
Disposal Decision Workflow

The primary and most recommended method for the disposal of this compound is through a certified hazardous waste management service. However, for research laboratories that may need to neutralize small quantities of the compound before disposal, a careful and considered approach is necessary. The following diagram outlines the decision-making process for the proper disposal of this compound.

DihydralazineDisposal start Start: this compound Waste Generated is_bulk Is it bulk/unused compound or contaminated materials? start->is_bulk bulk Bulk/Unused this compound is_bulk->bulk Bulk contaminated Contaminated Labware (glassware, PPE, etc.) is_bulk->contaminated Contaminated segregate_bulk Segregate into a dedicated, labeled hazardous waste container. bulk->segregate_bulk segregate_contaminated Segregate into a dedicated, labeled hazardous waste container (e.g., yellow chemo bin). contaminated->segregate_contaminated small_quantity_check Is it a small quantity in aqueous solution requiring neutralization before disposal? segregate_bulk->small_quantity_check disposal_vendor Arrange for pickup and disposal by a certified hazardous waste vendor for incineration. segregate_contaminated->disposal_vendor end End: Disposal Complete disposal_vendor->end small_quantity_check->disposal_vendor No neutralization Follow Laboratory Neutralization Protocol (see below). Proceed with extreme caution. small_quantity_check->neutralization Yes verify_neutralization Verify neutralization (e.g., with residual oxidant test strips). neutralization->verify_neutralization sewer_disposal_check Consult institutional EHS for approval for sewer disposal of neutralized solution. verify_neutralization->sewer_disposal_check sewer_disposal_check->disposal_vendor No/Not Permitted sewer_disposal_check->end Yes/Permitted collect_for_pickup Collect neutralized solution as aqueous hazardous waste for vendor pickup. sewer_disposal_check->collect_for_pickup Collect for Pickup collect_for_pickup->disposal_vendor

Caption: Disposal decision workflow for this compound.

Standard Operating Procedure for Disposal

This procedure outlines the primary method for disposing of this compound waste, which involves segregation and removal by a professional waste management service.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, chemical safety goggles, and nitrile gloves when handling this compound or its waste.

2. Segregation of Waste:

  • Solid Waste: Place unused or expired this compound powder, along with any grossly contaminated items (e.g., weighing boats, contaminated wipes), into a clearly labeled, sealed container for hazardous chemical waste. Given its carcinogenic potential, using a designated container for carcinogenic or "chemo" waste (often a yellow bin) is a best practice.

  • Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips with trace contamination should also be placed in the designated hazardous waste container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.

3. Labeling and Storage:

  • Ensure the hazardous waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Carcinogen).

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, particularly oxidizing agents.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal will be conducted by a licensed hazardous waste management company, typically through high-temperature incineration, which is the recommended method for carcinogenic and other hazardous pharmaceutical wastes.[5]

Experimental Protocol: Chemical Neutralization of Small-Volume Aqueous this compound Waste

Disclaimer: The following protocol is adapted from general methods for the neutralization of hydrazine derivatives. It has not been specifically validated for this compound. This procedure should only be performed by trained personnel in a certified fume hood. A thorough risk assessment must be conducted prior to implementation, and it is highly recommended to test the procedure on a very small scale first.

Objective: To neutralize the reactive hydrazine groups of dihydralazine in a dilute aqueous solution, rendering it less hazardous for final disposal. This protocol utilizes an oxidation reaction with sodium hypochlorite (B82951) (bleach).

Materials:

  • Dilute aqueous solution of this compound (concentration < 5% w/w)

  • 5% Sodium hypochlorite (household bleach) solution

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH meter or pH paper

  • Personal Protective Equipment (lab coat, safety goggles, face shield, nitrile gloves)

Procedure:

  • Preparation:

    • Ensure the entire procedure is conducted in a well-ventilated chemical fume hood.

    • Place the beaker containing the dilute this compound solution on a stir plate and begin gentle stirring.

  • Neutralization Reaction:

    • Slowly add the 5% sodium hypochlorite solution dropwise to the stirring dihydralazine solution. The reaction can be exothermic, so slow addition is critical to control the temperature.

    • Continue adding the hypochlorite solution until it is in slight excess. This ensures the complete oxidation of the hydrazine moiety.

  • Verification of Neutralization:

    • After the addition is complete, continue stirring for at least 30 minutes.

    • Test for the presence of residual oxidant using potassium iodide-starch paper or a commercial chlorine test strip. A positive result (e.g., the paper turning blue-black) indicates that the dihydralazine has been consumed and an excess of the oxidizing agent is present.

  • Final pH Adjustment and Disposal:

    • Check the pH of the resulting solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).

    • Consult with your institution's EHS department for the proper disposal of the final neutralized solution. Depending on local regulations, it may be permissible for sewer disposal or may need to be collected as aqueous hazardous waste.

Safety Considerations:

  • The reaction between hydrazines and oxidizers can be vigorous and exothermic. Always work with dilute solutions and add reagents slowly.

  • The reaction may produce nitrogen gas and other volatile byproducts. Ensure adequate ventilation.

  • Never mix concentrated solutions of dihydralazine and oxidizing agents.

References

Personal protective equipment for handling Dihydralazine mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dihydralazine mesylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Dihydralazine and its salts are classified as hazardous substances. Dihydralazine is harmful if swallowed and is suspected of causing cancer[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a splash hazard.
Skin Protection GlovesChemically resistant, impervious gloves (e.g., nitrile rubber). It is recommended to wear two pairs of gloves and use proper glove removal technique.
Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities, impervious clothing may be required.
Respiratory Protection RespiratorIf engineering controls are insufficient or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and maintain the integrity of this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of dust or vapors[2][3].

  • Avoid Contact: Avoid all contact with the eyes, skin, and clothing. Do not ingest or inhale the substance[2].

  • Dust Formation: Avoid the formation of dust during handling[2][3].

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area[3]. Contaminated work clothing should not be allowed out of the workplace[4].

Storage Conditions:

  • Container: Keep the container tightly closed in a dry and well-ventilated place[2].

  • Temperature: Store at 2°C - 8°C for optimal stability[4].

  • Incompatible Materials: Store away from strong oxidizing agents[2].

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as detailed above.

  • Avoid generating dust.

  • For small spills, use an absorbent material to collect the substance.

  • For larger spills, carefully sweep or shovel the material into a suitable, labeled container for disposal[2].

  • Clean the spill area thoroughly with a suitable detergent and water.

First Aid:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor[3][5].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[5].

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations[3][5].

  • Waste Container: Collect waste in a suitable, labeled, and closed container.

  • Disposal Method: Disposal by incineration is often recommended[5]. The waste code should be assigned in discussion with the user, producer, and waste disposal company[5].

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways[6][7].

Experimental Workflow

While a specific, detailed experimental protocol for handling this compound was not found in the search results, the following logical workflow diagram illustrates the key steps for safe handling from receipt to disposal based on the available safety data.

Dihydralazine_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Receiving & Inventory b Review SDS & Establish Protocol a->b Initial Step c Don Personal Protective Equipment (PPE) b->c Safety First d Weighing & Solution Preparation (in Fume Hood) c->d Proceed to Handling e Experimental Use d->e Use in Experiment f Decontaminate Work Area & Equipment e->f Post-Experiment g Doff PPE f->g After Decontamination h Segregate & Label Hazardous Waste g->h Waste Management i Dispose of Waste (via approved channels) h->i Final Disposal

This compound Safe Handling Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.